ONO-0300302
Descripción
Propiedades
Fórmula molecular |
C29H35NO5 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1 |
Clave InChI |
USAXUWZJQPBEDO-ABYGYWHVSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |
SMILES canónico |
CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |
Origen del producto |
United States |
Foundational & Exploratory
ONO-0300302: A Deep Dive into the Mechanism of Action of a Slow, Tight-Binding LPA1 Receptor Antagonist
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of ONO-0300302, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of LPA1 receptor modulation.
Core Mechanism of Action: Slow, Tight-Binding Antagonism of LPA1
This compound is a novel small molecule that acts as a competitive antagonist at the LPA1 receptor. Its primary mechanism of action is characterized by a "slow, tight-binding" feature, which distinguishes it from conventional antagonists. This prolonged engagement with the LPA1 receptor results in a durable inhibitory effect on lysophosphatidic acid (LPA) induced signaling pathways.
In preclinical models, particularly those relevant to benign prostatic hyperplasia (BPH), this compound has been shown to effectively inhibit the LPA-induced contraction of the urethra. This action is believed to be the cornerstone of its therapeutic potential in reducing lower urinary tract symptoms associated with BPH. By blocking the LPA1 receptor, this compound prevents the downstream signaling cascade that leads to smooth muscle contraction, thereby reducing intraurethral pressure (IUP).[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Species/Cell Line | Notes |
| IC50 vs. LPA1 | 0.086 µM | Demonstrates high potency for the target receptor.[1] | |
| IC50 vs. LPA2 | 11.5 µM | Shows selectivity for LPA1 over LPA2.[1] | |
| IC50 vs. LPA3 | 2.8 µM | Shows selectivity for LPA1 over LPA3.[1] | |
| Kd | 0.34 nM | Dissociation constant, indicating high binding affinity. |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Route of Administration | Dose | Cmax | t1/2 | Clearance (Cl) |
| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - |
| Intravenous (i.v.) | 1 mg/kg | - | 7.0 hours | 20.5 mL/min/kg |
Data from a 2015 presentation at the American Chemical Society National Meeting.[1]
Table 3: In Vivo Efficacy
| Species | Dose (p.o.) | Effect | Duration |
| Rat | 3 mg/kg | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours[2][3] |
| Dog | 1 mg/kg | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours, with 30% inhibition at 24 hours |
Key Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Mobilization)
This assay is a functional assessment of the antagonist activity of this compound at the LPA1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for 48 hours.
-
Fluorescent Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and probenecid (B1678239) (to prevent dye leakage). The cells are incubated for 1 hour to allow for dye uptake.
-
Compound Incubation: After washing, the cells are incubated with varying concentrations of this compound or vehicle control.
-
LPA Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. Intracellular calcium levels are monitored in real-time as LPA is added to each well to stimulate the LPA1 receptor.
-
Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the LPA-induced calcium peak. IC50 values are calculated from the concentration-response curves.
Measurement of Tension in Isolated Rat Urethra ("Wash-out" Experiment)
This ex vivo experiment is crucial for demonstrating the "slow, tight-binding" characteristic of this compound.
-
Tissue Preparation: The urethra is isolated from male rats and mounted in a Magnus apparatus containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Baseline Contraction: A baseline tension is established, and the tissue is stimulated with LPA to induce a contractile response, which is recorded.
-
Antagonist Treatment: The tissue is treated with this compound for a defined period.
-
LPA Challenge: The tissue is again challenged with LPA in the presence of this compound to measure the inhibitory effect on contraction.
-
Wash-out Procedure: The tissue is subjected to a series of washes with fresh physiological salt solution to remove the unbound antagonist.
-
Post-Washout LPA Challenge: After the washout, the tissue is re-challenged with LPA. The persistence of the inhibitory effect, despite the washout, indicates a slow dissociation rate from the receptor, confirming the "slow, tight-binding" nature of this compound.
Membrane Binding Assay
This assay directly measures the binding affinity of this compound to the LPA1 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., [3H]-ONO-0300302) in a binding buffer.
-
Competition Binding: To determine the binding affinity (Ki), competition experiments are performed where the membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The binding data is analyzed using non-linear regression to determine the Kd (dissociation constant) and Ki (inhibitory constant).
Visualizations
The following diagrams illustrate the key aspects of this compound's mechanism of action and the experimental workflow for its characterization.
Caption: Signaling pathway of LPA1 receptor activation and inhibition by this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to ONO-0300302: A Potent and Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-0300302 is a novel, orally active, and highly potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this small molecule has demonstrated significant potential in preclinical models for conditions such as benign prostatic hyperplasia (BPH) and idiopathic pulmonary fibrosis (IPF). Its unique mechanism of action, characterized by a slow, tight-binding inhibition of the LPA1 receptor, results in a prolonged pharmacodynamic effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to LPA1 Receptor and this compound
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA1 receptor is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for several diseases.
This compound is a selective LPA1 receptor antagonist that has been shown to be effective in animal models of BPH and IPF.[2][3] A key feature of this compound is its slow, tight-binding kinetics to the LPA1 receptor, which contributes to its sustained in vivo efficacy.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H35NO5 | [4] |
| Molecular Weight | 477.59 g/mol | [4] |
| CAS Number | 856689-51-5 | [4] |
| Chemical Name | 4-(4-(1-(2,3-dihydro-1H-inden-5-yl)-1-hydroxy-3-(4-methyl-3,5-dimethoxyphenyl)propyl)-1H-pyrrol-3-yl)butanoic acid | Ono Pharmaceutical |
Mechanism of Action and Signaling Pathway
This compound acts as a potent and selective antagonist of the LPA1 receptor. Its mechanism is characterized by a "slow tight-binding" nature, where the compound binds firmly to the receptor, leading to a prolonged duration of action that is not solely dependent on its pharmacokinetic profile.[2]
The LPA1 receptor, upon activation by LPA, couples to several heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[5] This coupling initiates a cascade of downstream signaling events that ultimately lead to various cellular responses. This compound competitively blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling pathways.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Preclinical Data
In Vitro Activity
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (LPA1) | 0.086 µM | Recombinant human LPA1 | [6] |
| IC50 (LPA2) | 11.5 µM | Recombinant human LPA2 | [6] |
| IC50 (LPA3) | 2.8 µM | Recombinant human LPA3 | [6] |
| Kd | 0.34 nM (at 37°C, 2h) | CHO cells expressing LPA1 | [2] |
In Vivo Pharmacokinetics in Rats
| Route | Dose | Cmax | t1/2 | Clearance (Cl) | Reference |
| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - | [6] |
| Intravenous (i.v.) | 1 mg/kg | - | 7 hours | 20.5 mL/min/kg | [6] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in animal models of benign prostatic hyperplasia (BPH) by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[2]
| Animal Model | Dose (p.o.) | Effect | Reference |
| Rat IUP Model | 3 mg/kg | Significant inhibition of LPA-induced IUP increase for over 12 hours | [2] |
| Dog IUP Model | 1 mg/kg | Significant inhibition of LPA-induced IUP increase for over 12 hours | [2] |
Experimental Protocols
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.
Materials:
-
CHO cells stably expressing the human LPA1 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
LPA (agonist)
-
This compound or other test compounds
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Seed LPA1-expressing CHO cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
Add the test compounds to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the inhibition of the LPA-induced calcium response for each concentration of the test compound and determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the LPA1 receptor using a radiolabeled ligand.
Materials:
-
Membranes prepared from cells expressing the LPA1 receptor
-
[3H]-ONO-0300302 or another suitable radioligand
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
This compound or other non-labeled test compounds
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-ONO-0300302 (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
LPA-Induced Intraurethral Pressure (IUP) Model in Rats
This in vivo model assesses the functional antagonism of the LPA1 receptor in the lower urinary tract.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Anesthesia (e.g., urethane)
-
Pressure transducer catheter
-
Infusion pump
-
LPA
-
This compound or other test compounds
Procedure:
-
Anesthetize the rats.
-
Insert a pressure transducer catheter into the urethra to measure IUP.
-
Administer this compound or vehicle orally or intravenously at a predetermined time before the LPA challenge.
-
Infuse a solution of LPA intravenously to induce an increase in IUP.
-
Record the IUP continuously.
-
Quantify the inhibitory effect of the test compound on the LPA-induced IUP increase.
Potential Therapeutic Applications
The potent and selective LPA1 receptor antagonism of this compound suggests its therapeutic potential in a range of diseases:
-
Benign Prostatic Hyperplasia (BPH): By blocking LPA1-mediated smooth muscle contraction in the prostate and urethra, this compound may alleviate lower urinary tract symptoms associated with BPH.[2]
-
Idiopathic Pulmonary Fibrosis (IPF): LPA1 is a key mediator of fibroblast recruitment and activation, which are central to the pathogenesis of IPF. Antagonism of LPA1 with this compound could therefore have anti-fibrotic effects.[1]
-
Other Fibrotic Diseases: The role of LPA1 in fibrosis extends to other organs, suggesting potential applications in liver and kidney fibrosis.
Summary and Future Directions
This compound is a promising LPA1 receptor antagonist with a unique slow, tight-binding mechanism of action that translates into sustained in vivo efficacy. Preclinical data strongly support its development for the treatment of BPH and IPF. Further clinical investigation is warranted to establish the safety and efficacy of this compound in these and other potential indications. The detailed experimental protocols provided in this guide will be valuable for researchers working on the characterization of LPA1 antagonists and the investigation of LPA1 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. | BioWorld [bioworld.com]
ONO-0300302: A Technical Overview of a Potent and Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Ono Pharmaceutical, this small molecule has demonstrated a unique "slow tight binding" characteristic to the LPA1 receptor, leading to a prolonged duration of action in preclinical models.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| Mechanism of Action | Lysophosphatidic acid receptor 1 (LPA1) antagonist[1][5] |
| Chemical Formula | C29H35NO5[1] |
| Molecular Weight | 477.59 g/mol [1] |
| CAS Number | 856689-51-5[1] |
| Indication (Potential) | Benign Prostatic Hyperplasia (BPH)[3][4][5] |
In Vitro Pharmacology
Receptor Binding and Affinity
This compound exhibits high affinity and selectivity for the human LPA1 receptor. A key feature of its interaction with the receptor is its slow tight binding nature, where the binding affinity increases over time.[1][2]
| Parameter | Value | Species | Assay Conditions |
| IC50 (LPA1) | 0.16 nM[5][6] | - | - |
| IC50 (LPA1) | 0.086 µM[1][7] | - | - |
| IC50 (LPA2) | 11.5 µM[7] | - | - |
| IC50 (LPA3) | 2.8 µM[7] | - | - |
| Kd | 0.34 nM[1][2] | - | 37 °C, 2 h incubation |
Mechanism of Action: LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. Activation of LPA1 can lead to various cellular responses, including cell proliferation, migration, and smooth muscle contraction. In the context of benign prostatic hyperplasia (BPH), LPA-induced signaling is thought to contribute to the increased urethral pressure.
This compound acts as a competitive antagonist at the LPA1 receptor, blocking the binding of LPA and thereby inhibiting its downstream signaling pathways. This mechanism is central to its therapeutic potential in conditions like BPH.
In Vivo Pharmacology & Pharmacokinetics
This compound has demonstrated efficacy in animal models of BPH by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[3][4][5] Despite having a high intravenous clearance, its slow tight binding characteristic is believed to contribute to its long duration of action.[3][4]
Pharmacokinetic Parameters in Rats
| Parameter | Value | Dosing |
| Cmax | 233 ng/mL | 3 mg/kg, p.o.[7] |
| t1/2 | 6.3 hours | 3 mg/kg, p.o.[7] |
| Cl | 20.5 mL/min/kg | 1 mg/kg, i.v.[7] |
| t1/2 | 7 hours | 1 mg/kg, i.v.[7] |
In Vivo Efficacy
| Species | Dose | Effect | Duration |
| Rat | 3 mg/kg, p.o. | Significantly inhibited LPA-induced IUP increase[3][5] | Over 12 hours[3][5] |
| Dog | 1 mg/kg, p.o. | Significantly inhibited LPA-induced IUP increase[3][5] | Over 12 hours[3][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies used in the characterization of this compound.
LPA1 Receptor Antagonist Assay (Intracellular Ca²⁺ Mobilization)
This assay is used to determine the potency of this compound in inhibiting LPA-induced signaling.
Protocol:
-
Cell Culture: Cells stably expressing the LPA1 receptor are cultured in appropriate media and seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to the wells to a final concentration known to elicit a robust response (e.g., 100 nM).
-
Fluorescence Measurement: The intracellular calcium concentration is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: The inhibition of the LPA-induced calcium response by this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
[³H]-ONO-0300302 Membrane Binding Assay
This assay directly measures the binding affinity of this compound to the LPA1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled [³H]-ONO-0300302 and varying concentrations of unlabeled this compound (for competition binding) in a suitable buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) or the inhibitory constant (Ki) is determined by analyzing the competition binding data.
Rat Intraurethral Pressure (IUP) Model
This in vivo model is used to assess the efficacy of this compound in a functional setting relevant to BPH.
Protocol:
-
Animal Preparation: Male rats are anesthetized.
-
Catheterization: A catheter connected to a pressure transducer is inserted into the prostatic urethra to measure intraurethral pressure (IUP).
-
Compound Administration: this compound or a vehicle control is administered orally (p.o.) or intravenously (i.v.).
-
LPA Challenge: After a predetermined time following compound administration, LPA is administered to induce a rise in IUP.
-
IUP Measurement: The IUP is continuously monitored and recorded.
-
Data Analysis: The percentage inhibition of the LPA-induced IUP increase by this compound is calculated.
Summary and Future Directions
This compound is a highly potent and selective LPA1 receptor antagonist with a unique slow tight binding characteristic that confers a long duration of action. Its efficacy in preclinical models of benign prostatic hyperplasia highlights its potential as a novel therapeutic agent for this condition. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound in BPH and other LPA1-mediated diseases.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. | BioWorld [bioworld.com]
ONO-0300302: A Technical Whitepaper on a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ONO-0300302, a potent and orally active lysophosphatidic acid receptor 1 (LPA1) antagonist. It details the discovery, mechanism of action, and preclinical development of this compound for the potential treatment of benign prostatic hyperplasia (BPH). This whitepaper includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
Benign prostatic hyperplasia is a common condition in aging men, characterized by non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Lysophosphatidic acid (LPA) signaling through its G protein-coupled receptors, particularly LPA1, has been implicated in the pathophysiology of various diseases, including fibrosis and smooth muscle contraction. The development of LPA1 receptor antagonists represents a promising therapeutic strategy for conditions such as BPH. This compound emerged from a lead optimization program as a novel, slow tight-binding LPA1 antagonist with significant in vivo efficacy.
Discovery and Development
The discovery of this compound was the result of a targeted lead optimization campaign starting from the lead compound ONO-7300243.[1] A key strategy employed was scaffold hopping, where the amide group of the lead compound was replaced with a secondary alcohol.[1][2] This modification was crucial in conferring a "slow tight-binding" characteristic to the subsequent series of compounds. Further structural modifications, including the substitution of two phenyl groups with a pyrrole (B145914) and an indane moiety, led to the identification of this compound (also referred to as compound 19 in some literature) as the optimized candidate.[1][2] This compound demonstrated a significant and long-lasting inhibitory effect on LPA-induced intraurethral pressure (IUP) increases in preclinical models.[1]
Mechanism of Action
This compound is a selective antagonist of the LPA1 receptor. Its primary mechanism of action is to block the binding of LPA to the LPA1 receptor, thereby inhibiting downstream signaling cascades that lead to smooth muscle contraction and other cellular responses. A distinguishing feature of this compound is its slow tight-binding kinetics.[1] This property, demonstrated by the persistent inhibitory effects observed in wash-out experiments with its precursors, is believed to contribute to its prolonged duration of action in vivo, despite having a high intravenous clearance.[1]
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling of multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13. These signaling pathways ultimately regulate a variety of cellular processes. The diagram below illustrates the major signaling pathways downstream of LPA1 receptor activation.
Quantitative Data
A summary of the key in vitro and in vivo quantitative data for this compound is presented in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.086 µM | Human LPA1 Receptor | [3] |
| 11.5 µM | Human LPA2 Receptor | [3] | |
| 2.8 µM | Human LPA3 Receptor | [3] | |
| Kd | 0.34 nM | Human LPA1 Receptor | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose | Cmax | t1/2 | Clearance (Cl) | Reference |
| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - | [3] |
| Intravenous (i.v.) | 1 mg/kg | - | 7 hours | 20.5 mL/min/kg | [3] |
Table 3: In Vivo Efficacy of this compound
| Species | Dose (p.o.) | Effect | Duration | Reference |
| Rat | 3 mg/kg | Significant inhibition of LPA-induced IUP increase | > 12 hours | [1][2] |
| Dog | 1 mg/kg | Significant inhibition of LPA-induced IUP increase | > 12 hours | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.
Protocol:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for 48 hours.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye Fura-2 AM for 1 hour at 37°C.
-
Washing: The cells are washed with an assay buffer to remove excess dye.
-
Compound Addition: this compound or a vehicle control (DMSO) is added to the wells and pre-incubated.
-
LPA Stimulation: Lysophosphatidic acid is added to the wells to stimulate the LPA1 receptor.
-
Measurement: The intracellular calcium concentration is monitored by measuring the fluorescence intensity using a fluorescence drug screening system.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the antagonist to the control. IC50 values are determined using non-linear regression analysis.
[3H]-ONO-0300302 Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the LPA1 receptor.
Protocol:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human LPA1 receptor are prepared.
-
Assay Setup: In a 96-well plate, [3H]-ONO-0300302 (radioligand) and unlabeled this compound (for competition binding) or other test compounds are added in an assay buffer.
-
Incubation: The LPA1 membrane suspension is added, and the plate is incubated at 37°C for 2 hours to allow binding to reach equilibrium.[1]
-
Filtration: The reaction mixture is filtered through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The dissociation constant (Kd) and inhibitor binding constants (Ki) are determined by analyzing the binding data using appropriate models (e.g., one-site binding hyperbola).[1]
Measurement of Intraurethral Pressure (IUP) in Rats
This in vivo assay assesses the functional effect of this compound on LPA-induced smooth muscle contraction in the urethra.
Protocol:
-
Animal Preparation: A rat is anesthetized, and a catheter connected to a pressure transducer is inserted into the urethra to measure IUP.
-
Compound Administration: this compound or a vehicle control is administered orally or intravenously.
-
LPA Challenge: After a predetermined time following compound administration, LPA is injected intravenously to induce an increase in IUP.
-
IUP Measurement: The IUP is continuously monitored and recorded before and after the LPA challenge.
-
Data Analysis: The peak increase in IUP following the LPA injection is measured. The percentage of inhibition of the LPA-induced IUP increase by this compound is calculated by comparing the response to that in vehicle-treated animals.
Conclusion
This compound is a novel, potent, and orally active LPA1 receptor antagonist with a unique slow tight-binding mechanism of action. Preclinical studies have demonstrated its efficacy in inhibiting LPA-induced urethral smooth muscle contraction, suggesting its potential as a therapeutic agent for benign prostatic hyperplasia. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of LPA1 antagonists and their potential clinical applications.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
An In-Depth Technical Guide to ONO-0300302: A Potent and Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ONO-0300302, a novel, slow, tight-binding antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this compound has been investigated for its therapeutic potential, particularly in the treatment of benign prostatic hyperplasia (BPH).[1][2] This guide details its chemical structure, pharmacological properties, mechanism of action, and the experimental protocols used in its characterization.
Core Chemical and Physical Properties
This compound, also referred to as compound 19 in some literature, is a complex small molecule with a distinct chemical architecture optimized for high-affinity binding to the LPA1 receptor.[2][3][4]
| Identifier | Value |
| IUPAC Name | 3-(1-((2S,3S)-2-((2,3-dihydro-1H-inden-2-yl)methyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl)-1H-pyrrol-3-yl)propanoic acid[5] |
| CAS Number | 856689-51-5[5][6] |
| Molecular Formula | C29H35NO5[5][6] |
| Molecular Weight | 477.60 g/mol [5][6] |
| Elemental Analysis | C, 72.93%; H, 7.39%; N, 2.93%; O, 16.75%[5] |
Pharmacological Profile
This compound is characterized by its potent and selective antagonism of the LPA1 receptor, a G-protein coupled receptor (GPCR).[3][7] A key feature of its interaction with the receptor is its "slow tight binding" nature, which is believed to contribute to its long duration of action in vivo.[2][3][5][7][8]
Binding Affinity and Potency
The compound's affinity for LPA receptors has been quantified through various assays, revealing high potency for LPA1.
| Parameter | Value | Assay Condition |
| IC50 (LPA1) | 0.16 nM[5][6][9] | Not specified |
| IC50 (LPA1) | 0.086 µM (86 nM)[1] | Not specified |
| IC50 (LPA2) | 11.5 µM[1] | Not specified |
| IC50 (LPA3) | 2.8 µM[1] | Not specified |
| Kd | 0.34 nM[3] | [3H]-ONO-0300302 binding assay; 37°C, 2-hour incubation[3] |
| Ki | Good correlation with in vivo ID50 (R² = 0.68)[3] | Measured at 37°C for 2 hours using 1 nM [3H]-ONO-0300302[3] |
Note: A discrepancy exists in the reported IC50 values for LPA1, which may be attributable to different assay conditions.
Pharmacokinetic Properties (Rat Model)
Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Dose & Route | Value |
| Cmax | 3 mg/kg, p.o. | 233 ng/mL[1] |
| t1/2 | 3 mg/kg, p.o. | 6.3 hours[1] |
| Clearance (Cl) | 1 mg/kg, i.v. | 20.5 mL/min/kg[1] |
| t1/2 | 1 mg/kg, i.v. | 7.0 hours[1] |
| Metabolic Stability | Rat Microsomes | Moderate[3] |
| Metabolic Stability | Human Microsomes | Good[3] |
In Vivo Efficacy
The primary measure of this compound's efficacy in preclinical models is its ability to inhibit the lysophosphatidic acid (LPA)-induced increase in intraurethral pressure (IUP), a key factor in BPH pathophysiology.[3][4]
| Species | Dose & Route | Efficacy and Duration |
| Rat | 3 mg/kg, p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours.[2][3][5][7][8][9] |
| Dog | 1 mg/kg, p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours.[2][3][5][7][8][9] At 24 hours, 30% inhibition was still observed.[3][4] |
Mechanism of Action and Signaling Pathway
This compound functions by competitively blocking the binding of LPA to the LPA1 receptor. This prevents the activation of downstream signaling cascades typically initiated by LPA, such as G-protein activation and subsequent mobilization of intracellular calcium, which contribute to smooth muscle contraction in the urethra.[3][10]
Caption: LPA1 signaling pathway and inhibition by this compound.
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo assays. The methodologies are summarized below based on published literature.[3][10]
LPA1 Receptor Antagonist Assay (Intracellular Ca²⁺ Mobilization)
This assay quantifies the ability of this compound to inhibit LPA-induced signaling.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.[10]
-
Procedure:
-
CHO-hLPA1 cells are seeded into 96-well plates and cultured for 2 days.
-
Cells are loaded with Fura2-AM (a calcium indicator) in a buffer containing probenecid (B1678239) for 1 hour.
-
After washing, cells are pre-treated with varying concentrations of this compound (or vehicle control).
-
Intracellular Ca²⁺ concentration is monitored using a fluorescence drug screening system (e.g., FDSS-2000).[10]
-
LPA (at a final concentration of 100 nM) is added to stimulate the cells.[10]
-
The antagonist's inhibition rate is calculated from the peak fluorescence ratio (ϕ340/ϕ380) compared to the control.[10]
-
IC50 values are determined via non-linear regression analysis.[10]
-
Radioligand Membrane Binding Assay
This assay directly measures the affinity of the compound for the LPA1 receptor.
-
Radioligand: [3H]-ONO-0300302.[3]
-
Procedure:
-
Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.[3][10]
-
Membranes are incubated with the radioligand ([3H]-ONO-0300302) at varying concentrations. For competition assays, a fixed concentration of radioligand is used with varying concentrations of unlabeled this compound or other test compounds.
-
Incubations are carried out at 37°C for a set duration (e.g., 2 hours) to reach equilibrium.[3]
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Dissociation constants (Kd) and inhibition constants (Ki) are calculated by analyzing the binding data using appropriate models (e.g., one-site binding hyperbola, Cheng-Prusoff equation).[3]
-
Isolated Rat Urethra Contraction Assay (Magnus Apparatus)
This ex vivo assay assesses the functional antagonism of this compound on smooth muscle tissue.
-
Tissue: Urethras isolated from rats.[3]
-
Apparatus: Magnus apparatus.[3]
-
Procedure:
-
Isolated rat urethral tissues are mounted in an organ bath containing a physiological salt solution.
-
The tissue is allowed to equilibrate, and baseline tension is recorded.
-
LPA is added to the bath to induce contraction, which is measured by a force transducer.
-
To test the antagonist, the tissue is pre-incubated with this compound before adding LPA, and the inhibition of the contractile response is measured.
-
"Wash-out" experiments, where the tissue is repeatedly rinsed to remove the compound, are performed to assess the binding characteristics (e.g., tight binding).[2][3][7]
-
In Vivo Intraurethral Pressure (IUP) Model
This in vivo model evaluates the compound's efficacy in a living organism, which is more representative of its potential clinical effect.
Caption: Workflow for the in vivo intraurethral pressure (IUP) model.
-
Animal Models: Conscious rats or dogs.[3]
-
Procedure:
-
The test compound (this compound) or vehicle is administered orally (p.o.) at a specified dose.[3]
-
After a prescribed time interval (e.g., 1, 3, 6, 12, 24 hours), the animal is prepared for IUP measurement.[3] Rats may be lightly anesthetized, while dogs can be tested while conscious.[3]
-
LPA (e.g., 300 µg/kg) is injected intravenously to induce an increase in IUP.[3]
-
The change in IUP is measured using a pressure transducer.
-
The percentage inhibition of the LPA-induced IUP increase is calculated by comparing the response in drug-treated animals to that in vehicle-treated animals.
-
Conclusion
This compound is a highly potent and selective LPA1 antagonist with a unique slow, tight-binding kinetic profile.[2][3][7] This characteristic likely underlies its sustained in vivo efficacy in animal models of benign prostatic hyperplasia, where it effectively reduces LPA-induced intraurethral pressure.[3][4] The detailed experimental protocols and established signaling pathway provide a solid foundation for further research and development of LPA1-targeted therapies for BPH and other LPA-mediated diseases.[4]
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 9. amsbio.com [amsbio.com]
- 10. pubs.acs.org [pubs.acs.org]
ONO-0300302: A Comprehensive Technical Profile of a Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of ONO-0300302, a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). The document details the compound's binding affinity and functional activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates. This compound has been identified as a "slow tight binding" inhibitor, a characteristic that contributes to its prolonged in vivo efficacy.[1][2]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against multiple lysophosphatidic acid (LPA) receptor subtypes. The data consistently demonstrates a high degree of selectivity for the LPA1 receptor.
| Target | Parameter | Value | Notes |
| LPA1 Receptor | IC50 | 0.086 µM (86 nM) | Functional antagonism in a calcium mobilization assay.[3][4] |
| IC50 | 0.16 nM | Determined with a long incubation time, reflecting its slow tight binding nature.[5][6][7] | |
| Kd | 0.34 nM | Dissociation constant determined by radioligand binding assay at 37°C after 2 hours.[4] | |
| LPA2 Receptor | IC50 | 11.5 µM | Demonstrates significantly lower potency compared to LPA1.[3] |
| LPA3 Receptor | IC50 | 2.8 µM | Exhibits moderate potency, but is still substantially less active than against LPA1.[3] |
Mechanism of Action: LPA1 Receptor Antagonism
This compound exerts its pharmacological effect by competitively binding to the LPA1 receptor, a G protein-coupled receptor (GPCR), and blocking the downstream signaling cascades initiated by the endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor is known to couple with multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of diverse cellular responses. By inhibiting these pathways, this compound can mitigate LPA-driven pathophysiology.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to characterize the selectivity and mechanism of action of this compound.
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LPA.
-
Cell Line: CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127 to facilitate dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Lysophosphatidic acid (LPA), final concentration of 100 nM.
-
Antagonist: this compound at various concentrations.
-
-
Procedure:
-
Cells are seeded in black-walled, clear-bottom 96- or 384-well microplates and cultured to confluence.
-
The cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a specified incubation time.
-
The plate is placed in a fluorescence drug screening system (e.g., FDSS-2000, Hamamatsu Photonics).
-
LPA is added to the cells to stimulate the LPA1 receptor.
-
Intracellular Ca2+ concentration is monitored by measuring the ratio of fluorescence intensities (e.g., at 500 nm with excitation at 340/380 nm).
-
The inhibition rate (%) is calculated by comparing the peak fluorescence ratio in compound-treated wells to that of the control (DMSO-treated) wells. IC50 values are then determined from the dose-response curve.
-
Radioligand Membrane Binding Assay
This assay directly measures the binding affinity of this compound to the LPA1 receptor using a radiolabeled version of the compound.
-
Materials:
-
Membrane fractions from CHO cells expressing the LPA1 receptor.
-
Radioligand: [3H]-ONO-0300302.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled LPA1 antagonist.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [3H]-ONO-0300302 (e.g., 1 nM) and varying concentrations of non-labeled this compound (for saturation binding to determine Kd) or other competing ligands (to determine Ki).
-
The incubation is carried out at a specified temperature (e.g., 37°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.[4]
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding (measured in the presence of excess non-labeled antagonist) from total binding.
-
Dissociation constants (Kd) and inhibitory constants (Ki) are calculated by non-linear regression analysis of the binding data.
-
Isolated Tissue Contraction Assay (Magnus Apparatus)
This ex vivo assay assesses the functional antagonism of this compound in a physiologically relevant tissue. The compound's ability to inhibit LPA-induced contraction of rat urethra is measured.[1]
-
Tissue Preparation:
-
Male rats are euthanized, and the urethras are carefully isolated.
-
The tissue is mounted in an organ bath (Magnus apparatus) containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to LPA is established to determine a submaximal effective concentration.
-
The tissue is then incubated with this compound or vehicle for a defined period.
-
LPA is re-applied, and the contractile response is recorded using an isometric force transducer.
-
The inhibitory effect of this compound is quantified by the reduction in the LPA-induced contraction.
-
-
Wash-out Experiment: To demonstrate the "slow tight binding" characteristic, after incubation with this compound and measurement of inhibition, the tissue is subjected to repeated washes with fresh buffer to remove the unbound compound. The persistence of the inhibitory effect after washing indicates a slow dissociation rate from the receptor.[1][2]
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPAR1 - Wikipedia [en.wikipedia.org]
ONO-0300302: A Novel LPA1 Antagonist for Benign Prostatic Hyperplasia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. Current pharmacological therapies, primarily α1-adrenoceptor antagonists and 5α-reductase inhibitors, offer symptomatic relief but are associated with limitations and side effects. ONO-0300302 is a novel, orally active, and potent lysophosphatidic acid receptor 1 (LPA1) antagonist that has shown promise in preclinical models of BPH. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound. In the absence of clinical trial data, a hypothetical Phase II clinical trial design is proposed based on established protocols for BPH therapeutics.
Introduction to Benign Prostatic Hyperplasia and the LPA1 Receptor Target
Benign prostatic hyperplasia is a non-malignant enlargement of the prostate gland. The pathophysiology of BPH-associated LUTS is multifactorial, involving both a static component related to the increased prostate size and a dynamic component due to increased smooth muscle tone in the prostate and bladder neck. While α1-adrenoceptor antagonists target this dynamic component, they can be associated with cardiovascular side effects such as postural hypotension.[1]
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including the LPA1 receptor. The LPA1 receptor is implicated in smooth muscle contraction.[1][2][3] LPA has been shown to induce contraction of the rat urethra, suggesting that antagonism of the LPA1 receptor could be a novel therapeutic strategy for BPH by reducing urethral smooth muscle tone without the cardiovascular side effects associated with α1-blockers.[1] this compound was developed as a potent and selective LPA1 antagonist for the potential treatment of BPH.[1][4]
Mechanism of Action of this compound
This compound is a slow, tight-binding antagonist of the LPA1 receptor.[1][4][5] Its mechanism of action in the context of BPH is centered on the relaxation of prostatic and urethral smooth muscle. LPA, through the activation of the Gq and G12/13 pathways, is believed to mediate smooth muscle contraction. By competitively and potently inhibiting the LPA1 receptor, this compound blocks these downstream signaling cascades, leading to a reduction in smooth muscle tone and, consequently, a decrease in intraurethral pressure (IUP).[1] This targeted action on the lower urinary tract offers the potential for improved symptomatic relief in BPH patients with a reduced risk of systemic side effects.
Signaling Pathway of LPA1 Receptor in Prostatic Smooth Muscle
Caption: LPA1 receptor signaling cascade in smooth muscle cells leading to contraction.
Preclinical Data
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Receptor Antagonist Activity
| Compound | Target | IC50 (nM) |
| This compound | LPA1 | 0.16 |
Data from BioHippo and MedKoo Biosciences.[2][5]
Table 2: In Vivo Efficacy in Animal Models
| Species | Dose | Route of Administration | Effect | Duration of Action |
| Rat | 3 mg/kg | Oral (p.o.) | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours |
| Dog | 1 mg/kg | Oral (p.o.) | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours |
Data from multiple sources.[1][2][4][5]
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Value | Dose and Route |
| Cmax | 233 ng/mL | 3 mg/kg p.o. |
| t1/2 | 6.3 hours | 3 mg/kg p.o. |
| Clearance (Cl) | 20.5 mL/min/kg | 1 mg/kg i.v. |
| t1/2 | 7 hours | 1 mg/kg i.v. |
Data from BioWorld.[3]
Experimental Protocols
In Vitro LPA1 Receptor Antagonism Assay
The inhibitory activity of this compound on the LPA1 receptor was likely determined using a competitive binding assay or a functional assay measuring a downstream signaling event (e.g., calcium mobilization or GTPγS binding) in a cell line recombinantly expressing the human LPA1 receptor.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) stably transfected with the human LPA1 receptor.
-
Ligand: A radiolabeled or fluorescently labeled LPA analog.
-
Assay Principle (Competitive Binding): Cells or cell membranes expressing the LPA1 receptor are incubated with the labeled ligand in the presence of increasing concentrations of this compound. The amount of bound labeled ligand is then measured. The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value.
-
Data Analysis: The data are typically fitted to a sigmoidal dose-response curve to calculate the IC50.
In Vivo Intraurethral Pressure (IUP) Measurement in Rats and Dogs
The in vivo efficacy of this compound was assessed by its ability to inhibit the LPA-induced increase in intraurethral pressure (IUP) in anesthetized rats and dogs.[1]
-
Animal Models: Male Sprague-Dawley rats and male beagle dogs are commonly used for these types of studies.
-
Anesthesia: Animals are anesthetized to allow for surgical procedures and to prevent movement during IUP measurements.
-
Surgical Preparation: A catheter connected to a pressure transducer is inserted into the urethra to measure IUP. A route for drug administration (oral gavage for p.o., intravenous catheter for i.v.) is established.
-
Experimental Procedure:
-
A baseline IUP is recorded.
-
LPA is administered to induce an increase in IUP.
-
This compound or vehicle is administered orally at specified doses.
-
LPA is administered again at various time points after this compound administration, and the IUP is recorded.
-
-
Data Analysis: The percentage inhibition of the LPA-induced IUP increase by this compound compared to the vehicle control is calculated at each time point.
Pharmacokinetic Studies in Rats
Pharmacokinetic parameters of this compound were determined in rats after oral and intravenous administration.[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Oral (p.o.): this compound is administered by oral gavage.
-
Intravenous (i.v.): this compound is administered via a cannula inserted into a vein (e.g., jugular or tail vein).
-
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and clearance (Cl) are calculated using non-compartmental analysis of the plasma concentration-time data.
Preclinical Experimental Workflow for this compound
Caption: Preclinical evaluation workflow for this compound.
Hypothetical Phase II Clinical Trial Design for this compound in BPH
As there is no publicly available clinical trial data for this compound, this section outlines a hypothetical Phase II clinical trial design based on standard methodologies for evaluating new drugs for BPH.
Study Title
A Phase II, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Men with Lower Urinary Tract Symptoms Secondary to Benign Prostatic Hyperplasia.
Study Objectives
-
Primary Objective: To evaluate the efficacy of different doses of this compound compared to placebo in improving lower urinary tract symptoms (LUTS) in men with BPH, as measured by the change from baseline in the International Prostate Symptom Score (IPSS).
-
Secondary Objectives:
-
To evaluate the effect of this compound on peak urinary flow rate (Qmax).
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on prostate volume.
-
To assess the impact of this compound on quality of life (QoL).
-
Study Design
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Duration: 12-week treatment period with a follow-up visit at 16 weeks.
-
Patient Population: Men aged 50 years or older with a clinical diagnosis of BPH.
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Male, age ≥ 50 years.
-
Clinical diagnosis of BPH.
-
International Prostate Symptom Score (IPSS) ≥ 13.
-
Peak urinary flow rate (Qmax) between 5 and 15 mL/s with a voided volume of ≥ 125 mL.
-
Prostate volume ≥ 30 mL as measured by transrectal ultrasound (TRUS).
Exclusion Criteria:
-
History of prostate cancer or a prostate-specific antigen (PSA) level > 10 ng/mL (or > 4 ng/mL without a negative prostate biopsy).
-
Previous prostate surgery.
-
Active urinary tract infection or history of recurrent UTIs.
-
Neurogenic bladder.
-
Use of other medications for BPH within the specified washout period.
-
Clinically significant cardiovascular, hepatic, or renal disease.
Interventions
-
Treatment Arms:
-
This compound (Low Dose, e.g., X mg) once daily.
-
This compound (Medium Dose, e.g., Y mg) once daily.
-
This compound (High Dose, e.g., Z mg) once daily.
-
Placebo once daily.
-
-
Randomization: Patients will be randomized in a 1:1:1:1 ratio to one of the four treatment arms.
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in total IPSS at Week 12.
-
Secondary Efficacy Endpoints:
-
Change from baseline in Qmax at Week 12.
-
Change from baseline in prostate volume at Week 12.
-
Change from baseline in the BPH Impact Index (BII) or a similar quality of life questionnaire at Week 12.
-
Proportion of patients with a ≥ 25% improvement in IPSS from baseline at Week 12.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
-
Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in IPSS at Week 12 between each this compound dose group and the placebo group, with treatment as a factor and baseline IPSS as a covariate. Similar analyses will be performed for the secondary efficacy endpoints. Safety data will be summarized descriptively.
Conclusion
This compound is a promising novel LPA1 antagonist with a preclinical profile that supports its development for the treatment of BPH. Its targeted mechanism of action offers the potential for effective relief of LUTS without the cardiovascular side effects associated with current standard-of-care α1-adrenoceptor antagonists. The preclinical data demonstrate potent in vitro activity and sustained in vivo efficacy in relevant animal models. While clinical data are not yet available, a well-designed Phase II clinical trial, as outlined in this guide, would be the next logical step to evaluate the safety and efficacy of this compound in patients with BPH. Further investigation is warranted to determine the clinical utility of this novel therapeutic agent.
References
- 1. LPA1 receptor-mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathway of Lysophosphatidic Acid-Induced Contraction in Feline Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing ONO-0300302 for the Elucidation of LPA1 Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of ONO-0300302, a potent and selective antagonist for the Lysophosphatidic Acid Receptor 1 (LPA1). It serves as a resource for researchers utilizing this small molecule to investigate LPA1 signaling in various physiological and pathological contexts.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with LPA1 being a key mediator in numerous cellular processes. The LPA1 signaling pathway is implicated in a range of diseases, including fibrosis, cancer, and neuropathic pain.[1][2][3] this compound is a novel, orally active, and slow, tight-binding antagonist of the LPA1 receptor.[4][5][6][7] Its high affinity and prolonged duration of action, even with a moderate pharmacokinetic profile, make it an invaluable tool for studying the intricacies of LPA1 signaling.[4][5][6] This guide details the biochemical properties of this compound, experimental protocols for its use, and a visual representation of the signaling pathways it modulates.
Biochemical Profile and In Vivo Efficacy of this compound
This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties. The data presented below is a compilation from various sources to provide a comprehensive profile of the compound.
| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |
| IC50 (LPA1) | 0.086 µM (86 nM) | CHO cells expressing human LPA1 | Ca2+ mobilization assay | [8] |
| IC50 (LPA1) | 0.16 nM | CHO cells expressing LPA1 | Ca2+ mobilization assay (24h pre-incubation) | [4][9][10] |
| Ki (LPA1) | - | CHO cells expressing LPA1 | Radioligand binding assay with [3H]-ONO-0300302 | [4] |
| Kd (LPA1) | 0.34 nM | CHO cells expressing LPA1 | Radioligand binding assay with [3H]-ONO-0300302 (37°C, 2h) | [4][7] |
| Receptor | IC50 | Species | Assay Type | Reference |
| LPA1 | 0.086 µM | Human | Ca2+ mobilization | [8] |
| LPA2 | 11.5 µM | Human | Ca2+ mobilization | [8] |
| LPA3 | 2.8 µM | Human | Ca2+ mobilization | [8] |
| Species | Dose & Route | Parameter | Value | Model | Reference |
| Rat | 3 mg/kg, p.o. | Cmax | 233 ng/mL | - | [8] |
| Rat | 3 mg/kg, p.o. | t1/2 | 6.3 hours | - | [8] |
| Rat | 1 mg/kg, i.v. | CL | 20.5 mL/min/kg | - | [8] |
| Rat | 1 mg/kg, i.v. | t1/2 | 7 hours | - | [8] |
| Rat | 3 mg/kg, p.o. | Efficacy | Significant inhibition of LPA-induced IUP >12h | LPA-induced Intraurethral Pressure (IUP) | [4][5][6][9][10] |
| Dog | 1 mg/kg, p.o. | Efficacy | Significant inhibition of LPA-induced IUP >12h; 30% inhibition at 24h | LPA-induced Intraurethral Pressure (IUP) | [4][5][6][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are key experimental protocols derived from published studies.
This protocol is designed to determine the binding affinity (Ki and Kd) of this compound to the LPA1 receptor.
Materials:
-
Membrane fractions from CHO cells stably expressing the human LPA1 receptor.
-
[3H]-ONO-0300302 (tritiated this compound).
-
Unlabeled this compound or other LPA1 antagonists for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare membrane fractions from LPA1-expressing CHO cells.
-
In a 96-well plate, add a defined amount of membrane protein to the binding buffer.
-
For saturation binding assays, add increasing concentrations of [3H]-ONO-0300302. For competition assays, add a fixed concentration of [3H]-ONO-0300302 and increasing concentrations of unlabeled this compound.
-
Incubate the plate at 37°C for 2 hours to allow for binding to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax for saturation assays, and Ki for competition assays.
This functional assay measures the ability of this compound to antagonize LPA-induced intracellular calcium release, a key downstream event of LPA1 activation.
Materials:
-
CHO cells stably expressing the human LPA1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LPA (agonist).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Plate LPA1-expressing CHO cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 10 minutes for standard antagonism, or 24 hours to assess slow, tight-binding effects).[4]
-
Stimulate the cells with a fixed concentration of LPA (typically the EC80).
-
Measure the fluorescence intensity before and after LPA addition using a fluorescence plate reader.
-
Calculate the inhibition of the LPA-induced calcium response by this compound and determine the IC50 value.
This in vivo model assesses the efficacy of this compound in a physiologically relevant system.
Animals:
-
Male Sprague-Dawley rats or beagle dogs.
Procedure:
-
Anesthetize the animals.
-
Insert a catheter into the urethra to measure intraurethral pressure (IUP).
-
Administer this compound orally (p.o.) or intravenously (i.v.) at the desired dose.
-
After a specified time (e.g., 1 hour post-dose), administer LPA to induce an increase in IUP.
-
Continuously monitor and record the IUP.
-
Calculate the percentage inhibition of the LPA-induced IUP increase by this compound. The dose that causes 50% inhibition is determined as the ID50.[4]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the LPA1 signaling pathway, a typical experimental workflow, and the role of this compound as a research tool.
Caption: LPA1 signaling cascade and point of inhibition by this compound.
Caption: Workflow for a radioligand binding assay using this compound.
Caption: Using this compound to probe the function of LPA1 signaling.
Conclusion
This compound is a highly effective and specific antagonist of the LPA1 receptor, characterized by its slow, tight-binding properties that confer a long duration of action in vivo. These attributes make it an exceptional chemical probe for dissecting the role of LPA1 in health and disease. This guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their studies of LPA1 signaling. The provided diagrams offer a clear visual framework for understanding the molecular pathways, experimental procedures, and the logical application of this potent antagonist.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. | BioWorld [bioworld.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. amsbio.com [amsbio.com]
ONO-0300302: A Technical Guide to its Interaction with the Lysophosphatidic Acid Receptor 1 (LPA1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ONO-0300302, a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound is distinguished by its slow tight-binding kinetics, a characteristic that contributes to its prolonged in vivo efficacy. This document details the quantitative pharmacological data of this compound, the experimental methodologies used for its characterization, and the downstream signaling pathways of the LPA1 receptor that it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating LPA1 antagonism and its therapeutic potential, particularly in conditions such as benign prostatic hyperplasia (BPH).
Introduction to this compound and the LPA1 Receptor
This compound is a novel small molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to LPA1, activates downstream signaling cascades involved in cell proliferation, migration, and survival.[4] The LPA1 receptor is implicated in the pathophysiology of several diseases, including fibrosis, cancer, and benign prostatic hyperplasia (BPH).[2][3]
This compound was developed as a therapeutic candidate for BPH.[2][3] A key feature of this compound is its "slow tight binding" characteristic, which describes a time-dependent increase in its binding affinity to the LPA1 receptor.[1][2] This property is believed to be responsible for its sustained pharmacological effect in vivo, even with a moderate pharmacokinetic profile.[2][3]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species | Assay Conditions | Reference |
| IC50 | LPA1 | 0.086 µM | Human | Ca2+ mobilization | [1][5] |
| IC50 | LPA2 | 11.5 µM | Human | Ca2+ mobilization | [5] |
| IC50 | LPA3 | 2.8 µM | Human | Ca2+ mobilization | [5] |
| Kd | LPA1 | 0.34 nM | Rat | [3H]-ONO-0300302 binding | [1][2] |
| Ki | LPA1 | (Good correlation with in vivo ID50) | Rat | [3H]-ONO-0300302 binding | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Species | Model | Dose | Route | Effect | Duration | Reference |
| Rat | LPA-induced Intraurethral Pressure (IUP) | 3 mg/kg | p.o. | Significant inhibition | > 12 hours | [3][6] |
| Dog | LPA-induced Intraurethral Pressure (IUP) | 1 mg/kg | p.o. | Significant inhibition | > 12 hours | [3][6] |
LPA1 Receptor Signaling Pathways
The LPA1 receptor is a pleiotropic GPCR, coupling to multiple heterotrimeric G-proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate a diverse range of intracellular signaling events. This compound, as an antagonist, blocks these LPA-induced signaling cascades.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gαi/o Signaling Pathway
Coupling of LPA1 to Gαi/o results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, such as the PI3K/Akt pathway.
Gα12/13 Signaling Pathway
The Gα12/13 pathway activation by LPA1 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, playing a key role in cell migration and contraction.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay with [3H]-ONO-0300302
This assay directly measures the binding affinity of this compound to the LPA1 receptor.
-
Materials:
-
[3H]-ONO-0300302 (tritiated this compound)
-
Membrane fractions from CHO cells overexpressing the rat LPA1 receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Incubate the LPA1 receptor-expressing cell membranes with various concentrations of [3H]-ONO-0300302 in the binding buffer.
-
For competition binding assays, incubate the membranes with a fixed concentration of [3H]-ONO-0300302 and varying concentrations of unlabeled this compound or other test compounds.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Incubate at 37°C for 2 hours to allow for the slow tight binding to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) from saturation binding data, and the inhibitory constant (Ki) from competition binding data using appropriate non-linear regression analysis.
-
Isolated Rat Urethra Contraction Assay
This functional assay assesses the antagonist activity of this compound against LPA-induced smooth muscle contraction.
-
Materials:
-
Male Sprague-Dawley rats
-
Magnus apparatus or isolated organ bath system
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
Lysophosphatidic acid (LPA)
-
This compound
-
Force-displacement transducer and data acquisition system
-
-
Protocol:
-
Isolate the urethra from a male rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a contractile response by adding a submaximal concentration of LPA to the bath.
-
After the contraction stabilizes, wash the tissue to return to baseline.
-
Incubate the tissue with this compound for a defined period (e.g., 30 minutes).
-
Re-challenge the tissue with the same concentration of LPA in the presence of this compound.
-
Record the contractile force and calculate the percentage inhibition of the LPA-induced contraction by this compound.
-
To assess the "slow tight binding" nature, perform wash-out experiments where after incubation with this compound, the tissue is repeatedly washed with fresh buffer before re-challenging with LPA.[2][3]
-
In Vivo Rat LPA-Induced Intraurethral Pressure (IUP) Model
This in vivo model evaluates the efficacy and duration of action of orally administered this compound.
-
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia (e.g., urethane)
-
Catheters for intravenous injection and intraurethral pressure measurement
-
Pressure transducer and data acquisition system
-
Lysophosphatidic acid (LPA)
-
This compound formulated for oral administration
-
-
Protocol:
-
Administer this compound or vehicle orally to conscious rats at various time points before the experiment.
-
At the designated time, anesthetize the rats.
-
Surgically implant a catheter into the urethra for pressure measurement and a catheter into a vein (e.g., jugular vein) for LPA administration.
-
After a stabilization period, inject a bolus of LPA intravenously to induce an increase in intraurethral pressure (IUP).
-
Record the change in IUP and calculate the percentage inhibition in the this compound-treated groups compared to the vehicle-treated group.
-
Repeat the procedure at different time points after this compound administration to determine the duration of action.
-
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with a unique slow tight-binding characteristic that confers a long duration of action in vivo. It effectively blocks the diverse signaling pathways initiated by LPA1, including those mediated by Gαq/11, Gαi/o, and Gα12/13. The preclinical data strongly support its potential as a therapeutic agent for conditions driven by LPA1 activation, such as benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific community.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ONO-0300302: A Slow Tight-Binding LPA1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONO-0300302 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Developed by Ono Pharmaceutical, this compound has been primarily investigated for its therapeutic potential in the treatment of benign prostatic hyperplasia (BPH). A key characteristic of this compound is its "slow tight-binding" nature to the LPA1 receptor, which contributes to a prolonged duration of action in vivo. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.
Core Pharmacological Profile
This compound is a novel chemotype LPA1 antagonist that evolved from the lead compound ONO-7300243 through a scaffold hopping approach.[1][2] The introduction of a secondary alcohol moiety was crucial for its tight binding feature to the LPA1 receptor.[1] Further structural modifications led to the development of this compound, which demonstrates high potency and efficacy in preclinical models.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (LPA1) | 0.16 nM | Human LPA1 expressing CHO cells | [3][4][5] |
| IC50 (LPA1) | 0.086 µM | Not Specified | [6] |
| IC50 (LPA2) | 11.5 µM | Not Specified | [6] |
| IC50 (LPA3) | 2.8 µM | Not Specified | [6] |
| Ki (LPA1) | Not specified, but good correlation with in vivo ID50 | Rat LPA1 | [1] |
| Kd | 0.34 nM | [3H]-ONO-0300302 binding to rat LPA1 | [1] |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Dose | Value | Reference |
| Cmax | 3 mg/kg p.o. | 233 ng/mL | [6] |
| t1/2 | 3 mg/kg p.o. | 6.3 hours | [6] |
| Cl | 1 mg/kg i.v. | 20.5 mL/min/kg | [6] |
| t1/2 | 1 mg/kg i.v. | 7 hours | [6] |
Table 3: In Vivo Efficacy
| Model | Species | Dose | Effect | Reference |
| LPA-induced increase of intraurethral pressure (IUP) | Rat | 3 mg/kg p.o. | Significant inhibition over 12 hours | [2][3][7] |
| LPA-induced increase of intraurethral pressure (IUP) | Dog | 1 mg/kg p.o. | Significant inhibition over 12 hours, with 30% inhibition after 24 hours | [1][2][3][7] |
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that signals through multiple GPCRs, including LPA1. Activation of LPA1 can lead to various cellular responses, including cell proliferation, migration, and contraction of smooth muscle. In the context of BPH, LPA-induced contraction of the urethra is a key pathological mechanism. By blocking the LPA1 receptor, this compound prevents the downstream signaling cascade initiated by LPA, leading to relaxation of the urethral smooth muscle and a reduction in intraurethral pressure.
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Measurement)
This assay determines the inhibitory effect of a compound on LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Cell Culture and Plating:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.
-
Cells are seeded at a density of 2x10^4 cells per well into 96-well plates and cultured for 2 days in a CO2 incubator (37°C, 5% CO2, 95% air).
Fluorescent Dye Loading:
-
A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) in culture medium is added to each well.
-
The plate is incubated for 1 hour in the CO2 incubator.
-
The loading buffer is removed, and cells are washed with an assay buffer (Hanks' balanced salt solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid).
Measurement of Intracellular Ca2+ Concentration:
-
The assay buffer is added to the cells.
-
Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system (e.g., FDSS-2000) by measuring the ratio of fluorescence intensities at 500 nm with excitation at 340 nm and 380 nm (ϕ340/ϕ380).
-
Test compounds (e.g., this compound) are pre-treated.
-
Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the cells.
Data Analysis:
-
The inhibition rate (%) of the antagonists is calculated from the peak fluorescence ratio after treatment with the compound compared to the control (DMSO).
-
IC50 values are estimated using a non-linear regression analysis with a Sigmoid Emax Model.[8]
Membrane Binding Assay
This assay is used to determine the binding affinity of a compound to the LPA1 receptor.
Membrane Preparation:
-
Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.
-
The method for membrane preparation is adapted from the protocol for S1P1 receptor membrane preparation.
Binding Assay:
-
Binding experiments are conducted with [3H]-ONO-0300302 to characterize its binding properties.
-
The assay is performed at 37°C for 2 hours with 1 nM [3H]-ONO-0300302 to determine the Kd value.
-
For Ki value determination of other antagonists, a competition binding assay is performed under the same conditions.
In Vivo Intraurethral Pressure (IUP) Model
This in vivo model assesses the ability of a compound to inhibit LPA-induced urethral contraction.
Animal Preparation:
-
Male Sprague-Dawley rats or male beagle dogs are used.
-
Animals are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).
Experimental Procedure:
-
A baseline IUP is established.
-
Lysophosphatidic acid (LPA) is administered to induce an increase in IUP.
-
Test compounds (e.g., this compound) are administered orally (p.o.) or intravenously (i.v.) at various doses prior to LPA administration.
-
The IUP is continuously monitored for a specified period (e.g., up to 24 hours).
Data Analysis:
-
The percentage inhibition of the LPA-induced IUP increase is calculated for each dose of the test compound.
-
The dose-response relationship is analyzed to determine the ID50 value (the dose required to inhibit the LPA response by 50%).
Caption: Experimental workflow for the pharmacological evaluation of this compound.
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with a unique slow tight-binding characteristic that confers a long duration of action.[1] Its efficacy in preclinical models of benign prostatic hyperplasia highlights its potential as a novel therapeutic agent for this condition. The comprehensive pharmacological data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on LPA1 receptor modulators and related therapeutic areas.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. amsbio.com [amsbio.com]
- 5. medkoo.com [medkoo.com]
- 6. | BioWorld [bioworld.com]
- 7. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
ONO-0300302: A Technical Guide to a Potent and Selective LPA1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ONO-0300302, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound serves as a valuable chemical probe for studying the physiological and pathological roles of LPA1, a G protein-coupled receptor implicated in a range of cellular processes and diseases, including fibrosis and benign prostatic hyperplasia.[1][2][3] This document details the compound's pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.
Core Compound Properties
This compound is distinguished by its high affinity and selectivity for the human LPA1 receptor. A key feature of this antagonist is its "slow tight binding" characteristic, which contributes to its prolonged duration of action in vivo.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Species | Reference |
| LPA1 | Calcium Mobilization | IC50 | 0.086 µM | Human | [1] |
| LPA2 | Calcium Mobilization | IC50 | 11.5 µM | Human | [1] |
| LPA3 | Calcium Mobilization | IC50 | 2.8 µM | Human | [1] |
| LPA1 | Radioligand Binding ([³H]-ONO-0300302) | Kd | 0.34 nM | Human | [6] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Route of Administration | Dose | Cmax | t1/2 | Cl | Reference |
| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - | [1] |
| Intravenous (i.v.) | 1 mg/kg | - | 7 hours | 20.5 mL/min/kg | [1] |
LPA1 Signaling Pathways
LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a complex network of intracellular signaling cascades through coupling to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[7][8][9] These pathways regulate a diverse array of cellular functions, including proliferation, migration, and cytoskeletal changes.[7][9]
Caption: LPA1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize ONO-0300243 are provided below.
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay is a primary functional screen to determine the inhibitory potency of compounds against the LPA1 receptor by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are used.
-
Cells are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well, black, clear-bottom plates at a density of 40,000-60,000 cells per well and incubated overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a Krebs buffer or Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM at 2-5 µM) and probenecid (B1678239) (2.5 mM) to prevent dye extrusion is added to each well.
-
The plate is incubated at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
3. Compound Treatment and Signal Detection:
-
After incubation, the dye loading buffer is removed, and cells are washed again with the assay buffer.
-
100 µL of assay buffer is added to each well.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
This compound or other test compounds at various concentrations are added to the wells and pre-incubated for 10-30 minutes.
-
An EC₈₀ concentration of the agonist, LPA (typically around 100 nM), is then added to stimulate the cells.
-
Fluorescence intensity is measured continuously for 60-120 seconds to capture the peak calcium response.
4. Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The response in each well is normalized as a percentage of the control response (agonist alone).
-
The IC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the LPA1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from CHO cells overexpressing the human LPA1 receptor.
-
Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.
-
The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined.
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of radiolabeled [³H]-ONO-0300302 (e.g., 1 nM).
-
Increasing concentrations of unlabeled this compound (for competition binding to determine Ki) or a single high concentration of a non-radiolabeled LPA1 antagonist (to determine non-specific binding).
-
LPA1-expressing cell membranes (typically 10-20 µg of protein per well).
-
-
The plate is incubated at 37°C for 2 hours to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, representing the bound radioligand, is counted using a scintillation counter.
5. Data Analysis:
-
For saturation binding, the specific binding is plotted against the concentration of the radioligand, and the Kd and Bmax values are determined by non-linear regression analysis.
-
For competition binding, the percentage of specific binding is plotted against the concentration of the unlabeled competitor, and the IC₅₀ value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Intraurethral Pressure (IUP) Measurement in Rats
This in vivo model is used to assess the functional efficacy of this compound in a relevant physiological context.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with urethane).
-
A catheter is inserted into the bladder through the urethra for pressure measurement.
-
For drug administration, a catheter may be placed in a blood vessel (for intravenous administration) or the compound can be administered orally via gavage.
2. IUP Measurement:
-
A pressure transducer is connected to the urethral catheter to continuously record the intraurethral pressure.
-
A baseline IUP is established.
-
This compound is administered at the desired dose and route.
-
After a predetermined time for drug absorption and distribution, LPA is administered intravenously to induce an increase in IUP.
-
The IUP is monitored and recorded for a specified period after LPA administration.
3. Data Analysis:
-
The peak increase in IUP following LPA administration is measured.
-
The percentage inhibition of the LPA-induced IUP increase by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.
-
Dose-response curves can be generated to determine the in vivo potency (e.g., ID₅₀) of the compound.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing an LPA1 antagonist like this compound and the logical relationship of its key properties.
Caption: Experimental Workflow for LPA1 Antagonist Characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-0300302 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits a "slow tight binding" characteristic, which contributes to its prolonged pharmacodynamic effect.[1][2][3][4][5][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting the LPA1 receptor.
Data Presentation
Table 1: Receptor Binding and Inhibition Data for this compound
| Parameter | Receptor | Value | Conditions |
| IC50 | LPA1 | 0.086 µM | --- |
| LPA2 | 11.5 µM | --- | |
| LPA3 | 2.8 µM | --- | |
| Kd | LPA1 | 0.34 nM | 37 °C, 2-hour incubation |
Data sourced from multiple references.[1][2][7][8]
Signaling Pathway
The LPA1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), it primarily couples through Gq/11 and Gi proteins. This activation leads to downstream signaling cascades, including the mobilization of intracellular calcium (Ca2+), which can be used as a readout for receptor activation in vitro.[2][9] this compound acts as an antagonist, blocking this signaling cascade.
Caption: LPA1 Receptor Signaling Pathway.
Experimental Protocols
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: Plate cells stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells) into 96- or 384-well black, clear-bottom microplates and culture until a confluent monolayer is formed.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of this compound or the vehicle control to the wells. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.[2]
-
LPA Stimulation: Place the microplate into a fluorescence plate reader equipped with an automated injection system. Add an EC80 concentration of LPA to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the LPA1 receptor using a radiolabeled form of the compound.
Workflow Diagram:
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]
- 9. Prostanoid Receptors [sigmaaldrich.com]
Application Note: ONO-0300302 Cell-Based Assay Development
Introduction
ONO-0300302 is a potent and selective antagonist of the Lysophosphatidic acid receptor 1 (LPA1), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes. This compound exhibits a "slow tight binding" characteristic, leading to a prolonged duration of action.[1][2][3] This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound and similar LPA1 antagonists. The assay measures the inhibition of lysophosphatidic acid (LPA)-induced intracellular calcium mobilization in a recombinant cell line expressing human LPA1.
Principle of the Assay
The LPA1 receptor is a Gq-coupled GPCR.[4] Activation of the LPA1 receptor by its ligand, LPA, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) can be detected using a calcium-sensitive fluorescent dye. This assay quantifies the ability of this compound to inhibit the LPA-induced calcium flux, thereby determining its potency as an LPA1 antagonist.
Signaling Pathway
The following diagram illustrates the LPA1 signaling pathway leading to intracellular calcium mobilization.
Caption: LPA1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | LPA1 | 0.086 µM | [5] |
| LPA2 | 11.5 µM | [5] | |
| LPA3 | 2.8 µM | [5] | |
| IC50 (long incubation) | LPA1 | 0.16 nM | [2][3] |
| Kd (2h, 37°C) | LPA1 | 0.34 nM | [2][6] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Route | Dose | Cmax | t1/2 | CL | Reference |
| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - | [5] |
| Intravenous (i.v.) | 1 mg/kg | - | 7 hours | 20.5 mL/min/kg | [5] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1 receptor.
-
Culture Medium: F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid.
-
Calcium Indicator Dye: Fura-2 AM (5 µM in culture medium with 10 mM HEPES and 2.5 mM probenecid).
-
Agonist: Lysophosphatidic acid (LPA) solution (final concentration 100 nM).
-
Test Compound: this compound stock solution in DMSO.
-
Plate: 96-well, black-walled, clear-bottom cell culture plates.
-
Instrumentation: Fluorescence plate reader capable of measuring ratiometric fluorescence (excitation at 340 nm and 380 nm, emission at 500 nm).
Experimental Workflow
The diagram below outlines the major steps in the cell-based assay.
Caption: Experimental Workflow for the LPA1 Antagonist Assay.
Detailed Protocol
-
Cell Seeding:
-
Dye Loading:
-
Prepare the Fura-2 AM loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 5 µM in culture medium containing 10 mM HEPES and 2.5 mM probenecid.[7]
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[7]
-
After incubation, remove the loading buffer and wash the cells once with 100 µL of assay buffer.[7]
-
Add 100 µL of assay buffer to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the desired concentration of this compound or vehicle to the respective wells.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence ratio (Excitation: 340 nm / 380 nm; Emission: 500 nm).
-
After a stable baseline is established, add LPA to all wells to a final concentration of 100 nM to stimulate the cells.[7]
-
Immediately begin monitoring the change in fluorescence ratio for a period of 2-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the fluorescence ratio (F340/F380) for each time point.
-
Determine the peak fluorescence ratio for each well after LPA addition.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Peak Ratiocompound - Baseline Ratiocompound) / (Peak Ratiovehicle - Baseline Ratiovehicle)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.[7]
-
Conclusion
This application note provides a robust and reproducible cell-based assay for the functional characterization of this compound and other LPA1 receptor antagonists. The detailed protocol and workflow diagrams are intended to guide researchers in establishing this assay in their laboratories for drug discovery and development purposes. The provided quantitative data serves as a useful benchmark for validating assay performance.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. | BioWorld [bioworld.com]
- 6. cenmed.com [cenmed.com]
- 7. pubs.acs.org [pubs.acs.org]
ONO-0300302: Application Notes and Protocols for LPA1 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It exhibits a slow, tight-binding characteristic to the receptor, making it a valuable tool for studying LPA1 signaling and a potential therapeutic agent for conditions such as benign prostatic hyperplasia.[1][2] This document provides detailed application notes and protocols for conducting LPA1 receptor binding assays using this compound, aimed at facilitating research and development in pharmacology and drug discovery.
Quantitative Data Summary
The binding affinity of this compound for the LPA1 receptor has been characterized by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.086 µM | Not Specified | Not Specified | [1] |
| IC50 | 0.16 nM | Not Specified | Not Specified | [3] |
| Kd | 0.34 nM | CHO cells expressing LPA1 receptor | 37°C, 2-hour incubation with [3H]-ONO-0300302 | [1][4] |
Note: Discrepancies in reported IC50 values may be attributed to different experimental conditions.
LPA1 Receptor Signaling Pathway
The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. These pathways are crucial for various cellular processes. The binding of an antagonist like this compound blocks these downstream effects.
Caption: LPA1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on methodologies described in the supplementary information of the publication "Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia".[4]
Membrane Preparation from LPA1-Expressing CHO Cells
This protocol describes the preparation of cell membranes enriched with the LPA1 receptor.
Materials:
-
CHO cells stably expressing the human LPA1 receptor
-
Cell scrapers
-
Phosphate-buffered saline (PBS), ice-cold
-
Membrane buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Grow LPA1-expressing CHO cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold membrane buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of membrane buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
LPA1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the LPA1 receptor using radiolabeled this compound.
Materials:
-
LPA1 receptor-containing cell membranes
-
[3H]-ONO-0300302 (radioligand)
-
This compound or other non-labeled LPA1 antagonists (for non-specific binding determination)
-
Test compounds
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
LPA1 receptor membranes (typically 10-20 µg of protein)
-
[3H]-ONO-0300302 at a final concentration of approximately 1 nM.[4]
-
Either a test compound at various concentrations or a high concentration of a non-labeled antagonist (e.g., 10 µM this compound) for determining non-specific binding, or buffer for total binding.
-
-
Incubate the plate at 37°C for 2 hours.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its Kd.
Experimental Workflow
The following diagram illustrates the general workflow for the LPA1 receptor binding assay.
Caption: Workflow for the this compound LPA1 receptor binding assay.
References
Application Notes and Protocols for ONO-0300302 In Vivo Dosing in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits a slow, tight-binding characteristic to the LPA1 receptor, leading to a prolonged duration of action.[1][2] This compound has shown efficacy in animal models of benign prostatic hyperplasia (BPH) by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[1][3][4] These application notes provide detailed protocols for the in vivo administration of this compound to rat models for studying its effects on BPH and related conditions.
Quantitative Data Summary
The following tables summarize the key in vivo and in vitro data for this compound in rat models.
Table 1: In Vivo Efficacy and Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Dose | Animal Model | Reference |
| IUP Inhibition | Significant inhibition over 12 hours | Oral (p.o.) | 3 mg/kg | LPA-induced IUP model | [1][3][4] |
| Cmax | 233 ng/mL | Oral (p.o.) | 3 mg/kg | Rat | [5] |
| t1/2 | 6.3 hours | Oral (p.o.) | 3 mg/kg | Rat | [5] |
| Clearance (Cl) | 20.5 mL/min/kg | Intravenous (i.v.) | 1 mg/kg | Rat | [5] |
| t1/2 | 7 hours | Intravenous (i.v.) | 1 mg/kg | Rat | [5] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 0.16 nM | LPA1 receptor antagonist assay | [4] |
| IC50 (LPA1) | 0.086 µM | Receptor binding assay | [5] |
| IC50 (LPA2) | 11.5 µM | Receptor binding assay | [5] |
| IC50 (LPA3) | 2.8 µM | Receptor binding assay | [5] |
Signaling Pathway
This compound acts as an antagonist to the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of lysophosphatidic acid (LPA) to the LPA1 receptor activates downstream signaling pathways, primarily through Gαi, Gαq, and Gα12/13 proteins. These pathways lead to various cellular responses, including cell proliferation, migration, and smooth muscle contraction, which are implicated in the pathophysiology of benign prostatic hyperplasia. This compound blocks these downstream effects by preventing LPA from binding to its receptor.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol describes the oral gavage procedure for administering this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Weighing scale
-
Mortar and pestle or appropriate homogenization equipment
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
-
Oral gavage needles (16-18 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Dose Calculation: Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3 mg/kg) and the body weight of the rats. The final volume for oral gavage in rats should typically not exceed 10 mL/kg.
-
Preparation of Dosing Solution:
-
Accurately weigh the calculated amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the powdered this compound in the vehicle. Use a stir plate to ensure a homogenous suspension. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately on the day of the experiment to determine the precise volume of the dosing suspension to be administered.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck, ensuring the head is immobilized.
-
Measure the appropriate length of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. This ensures the needle will reach the stomach.
-
Draw the calculated volume of the this compound suspension into the syringe with the gavage needle attached.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The rat should swallow the tube. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 2: Measurement of Intraurethral Pressure (IUP) in Anesthetized Rats
This protocol outlines the procedure for measuring the effect of this compound on LPA-induced increases in intraurethral pressure.
Materials:
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Pressure transducer and recording system
-
Microtip pressure catheter (e.g., 2F)
-
Infusion pump
-
Lysophosphatidic acid (LPA)
-
Saline solution
-
Surgical instruments (scissors, forceps)
-
Animal temperature control system (heating pad)
-
This compound dosing solution (prepared as in Protocol 1)
Procedure:
-
Animal Preparation:
-
Administer this compound orally to the rats at the desired time point before the procedure (e.g., 1 hour before LPA challenge).
-
Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
-
Catheterization:
-
Make a lower abdominal midline incision to expose the urinary bladder.
-
Carefully insert the microtip pressure catheter into the bladder through the dome and advance it into the proximal urethra. The position of the catheter tip should be in the region of the external urethral sphincter.
-
Secure the catheter with a ligature.
-
Connect the catheter to a pressure transducer and the data acquisition system to record intraurethral pressure.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery and catheter placement.
-
Administer a continuous intravenous infusion of saline.
-
Record a baseline IUP.
-
To induce an increase in IUP, administer an intravenous bolus of LPA (e.g., 10-30 µg/kg).
-
Record the peak IUP following LPA administration.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to a vehicle-treated control group.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a rat model of benign prostatic hyperplasia.
References
Application Notes and Protocols: ONO-0300302 Canine Model for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). It has shown potential in preclinical studies for the treatment of benign prostatic hyperplasia (BPH) due to its "slow tight binding" characteristics, which contribute to a long duration of action.[1][2][3] Preclinical data has demonstrated that this compound can significantly inhibit the LPA-induced increase in intraurethral pressure (IUP) in both rat and dog models.[1][2] This document provides a detailed experimental design and protocols for evaluating the efficacy of this compound in a canine model of hormone-induced BPH.
Signaling Pathway of LPA1 in Prostate
Experimental Design
This study is designed to evaluate the dose-dependent efficacy of this compound in a hormone-induced canine model of BPH.
Animal Model
-
Species: Beagle dogs
-
Sex: Intact males
-
Age: 1-2 years
-
Number of Animals: 24
Experimental Groups
| Group | Treatment | Number of Animals | Dose (mg/kg, p.o.) |
| 1 | Vehicle Control | 6 | 0 |
| 2 | This compound | 6 | 0.3 |
| 3 | This compound | 6 | 1.0 |
| 4 | This compound | 6 | 3.0 |
Study Timeline
Experimental Protocols
Hormone-Induced BPH Model
A hormone-induced model of BPH will be established to ensure a consistent disease state across all animals.
Protocol:
-
Hormone Preparation: Prepare a solution of testosterone (B1683101) propionate (B1217596) in a sterile vehicle (e.g., sesame oil) at a concentration of 100 mg/mL.
-
Administration: Administer testosterone propionate via intramuscular injection at a dose of 10 mg/kg three times a week for 8 weeks.
-
Monitoring: Monitor the development of BPH by weekly transrectal ultrasonography to measure prostate volume. BPH is considered established when the prostate volume has increased by at least 100% from baseline.
Drug Administration
This compound will be administered orally once daily for 4 weeks.
Protocol:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the required concentrations for each dose group.
-
Administration: Administer the designated dose of this compound or vehicle orally via gavage once daily in the morning.
Efficacy Endpoints
IUP will be measured at baseline (before treatment) and at the end of the 4-week treatment period.
Protocol:
-
Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent (e.g., propofol (B549288) induction and isoflurane (B1672236) maintenance).
-
Catheterization: Insert a dual-lumen catheter into the urethra. One lumen will be used for saline infusion and the other for pressure transduction.
-
Measurement: Infuse sterile saline at a constant rate (e.g., 2 mL/min) while slowly withdrawing the catheter at a constant speed (e.g., 1 mm/sec).
-
Data Recording: Record the pressure profile along the length of the urethra using a pressure transducer and data acquisition system.
-
Parameters: Determine the maximal urethral closure pressure (MUCP) and the functional profile length (FPL) from the pressure profile.
Prostate volume will be measured weekly throughout the study.
Protocol:
-
Imaging: Perform transrectal ultrasonography on sedated animals.
-
Measurements: Obtain longitudinal and transverse images of the prostate.
-
Calculation: Calculate the prostate volume using the formula for a prolate ellipsoid: Volume = 0.52 x Length x Width x Height.
At the end of the study, prostate tissue will be collected for histological analysis.
Protocol:
-
Necropsy: Euthanize the animals and perform a necropsy to collect the prostate gland.
-
Fixation: Fix the prostate tissue in 10% neutral buffered formalin.
-
Processing: Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Analysis: A board-certified veterinary pathologist will blindly evaluate the slides for signs of glandular and stromal hyperplasia.
Pharmacokinetic (PK) Analysis
Blood samples will be collected to determine the plasma concentrations of this compound.
Protocol:
-
Sampling: On the first day of treatment and on the last day of treatment, collect blood samples (approximately 2 mL) from the cephalic vein into EDTA-containing tubes at the following time points: pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Processing: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
Data Presentation
Table 1: Prostate Volume (cm³)
| Group | Baseline (Week 0) | Week 4 | Week 8 (End of Induction) | Week 12 (End of Treatment) |
| 1 (Vehicle) | ||||
| 2 (0.3 mg/kg) | ||||
| 3 (1.0 mg/kg) | ||||
| 4 (3.0 mg/kg) |
Table 2: Intraurethral Pressure (IUP) Parameters
| Group | Baseline MUCP (cm H₂O) | End of Treatment MUCP (cm H₂O) | Baseline FPL (cm) | End of Treatment FPL (cm) |
| 1 (Vehicle) | ||||
| 2 (0.3 mg/kg) | ||||
| 3 (1.0 mg/kg) | ||||
| 4 (3.0 mg/kg) |
Table 3: Pharmacokinetic Parameters of this compound
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | t₁/₂ (hr) |
| 0.3 mg/kg | ||||
| 1.0 mg/kg | ||||
| 3.0 mg/kg |
Experimental Workflow
References
- 1. Dose-dependent hormonal induction of benign prostatic hyperplasia (BPH) in castrated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib | MDPI [mdpi.com]
- 3. The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intraurethral Pressure with ONO-0300302
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It exhibits a unique "slow tight binding" characteristic to the LPA1 receptor, resulting in a prolonged duration of action.[1][2] This feature makes it a valuable tool for investigating the role of the LPA1 signaling pathway in various physiological processes, particularly in the context of lower urinary tract function. Lysophosphatidic acid (LPA) has been shown to induce contraction of urethral smooth muscle, leading to an increase in intraurethral pressure (IUP).[1] this compound effectively inhibits this LPA-induced increase in IUP, highlighting its potential for studying and modulating urethral function.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to measure and analyze its effects on intraurethral pressure.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the LPA1 receptor. The binding of LPA to its G protein-coupled receptor, LPA1, on urethral smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated through the Gq/11 and G12/13 pathways, which activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The increased intracellular Ca2+ and activated PKC contribute to the phosphorylation of myosin light chain, leading to smooth muscle contraction. Additionally, the G12/13 pathway can activate the Rho/Rho-kinase (ROCK) pathway, which further sensitizes the contractile apparatus to Ca2+, enhancing smooth muscle contraction. This compound blocks the initial step of this cascade by preventing LPA from binding to the LPA1 receptor.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (LPA1 Antagonism) | Human | 0.16 nM | [3] |
| Kd (LPA1 Binding) | Human | 0.34 nM | [5] |
Table 2: In Vivo Efficacy of this compound on LPA-Induced Intraurethral Pressure (IUP) Increase
| Species | Route of Administration | Dose | Inhibition of IUP Increase | Duration of Action | Reference |
| Rat | Oral (p.o.) | 3 mg/kg | Significant Inhibition | > 12 hours | [1][3][4] |
| Dog | Oral (p.o.) | 1 mg/kg | Significant Inhibition | > 12 hours | [1][3][4] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Urethral Smooth Muscle Contraction
This protocol is adapted from methodologies using a Magnus apparatus for isolated tissue studies.[1]
Objective: To assess the direct effect of this compound on LPA-induced contraction of isolated urethral smooth muscle strips.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Lysophosphatidic acid (LPA)
-
Magnus apparatus with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully dissect the proximal urethra.
-
Place the isolated urethra in ice-cold Krebs-Henseleit solution.
-
Prepare longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long).
-
-
Experimental Setup:
-
Mount the urethral strips in organ baths of the Magnus apparatus containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Data Collection:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
Wash the tissue and allow it to return to baseline tension.
-
Pre-incubate the tissue with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Add LPA (e.g., 1 µM) to the organ bath to induce contraction and record the isometric tension.
-
To assess the "slow tight binding" nature, perform washout experiments where after incubation with this compound and LPA-induced contraction, the tissue is repeatedly washed with fresh Krebs-Henseleit solution, followed by subsequent LPA challenges.[1]
-
-
Data Analysis:
-
Express the LPA-induced contraction as a percentage of the reference KCl-induced contraction.
-
Calculate the inhibitory effect of this compound at each concentration.
-
Determine the IC50 value of this compound.
-
Protocol 2: In Vivo Measurement of Intraurethral Pressure (IUP) in Anesthetized Rats
This protocol integrates standard urodynamic procedures with the specific application of testing an LPA1 antagonist.
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting LPA-induced increases in intraurethral pressure in rats.
Materials:
-
Male Sprague-Dawley rats (300-400g)
-
Urethane anesthesia (e.g., 1.2 g/kg, i.p.)
-
Micro-transducer tipped catheter (e.g., 3-4 Fr) or a water-perfusion catheter system
-
Pressure transducer and data acquisition system
-
Syringe pump
-
This compound formulated for oral gavage
-
Lysophosphatidic acid (LPA) for intravenous administration
-
Heparinized saline
-
Surgical instruments for cannulation
Procedure:
-
Animal Preparation:
-
Administer this compound or vehicle via oral gavage at a predetermined time before the procedure (e.g., 1-2 hours).[1]
-
Anesthetize the rat with urethane.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Cannulate the jugular vein for intravenous administration of LPA and the carotid artery for monitoring blood pressure.
-
-
Catheter Placement:
-
Carefully insert the micro-transducer catheter into the urethra via the penile meatus until it reaches the bladder (indicated by a drop in pressure and/or urine flow).
-
Withdraw the catheter slowly at a constant rate (e.g., 1 mm/s) to record a baseline urethral pressure profile (UPP). The region of highest pressure corresponds to the external urethral sphincter.
-
Position the transducer at the location of maximum urethral pressure.
-
-
Experimental Protocol:
-
Allow for a stabilization period of 20-30 minutes after catheter placement.
-
Administer a bolus of LPA intravenously (e.g., 1-10 µg/kg) to induce a transient increase in intraurethral pressure.
-
Record the peak IUP and mean arterial pressure (MAP) continuously.
-
Allow the IUP to return to baseline between LPA challenges.
-
Repeat the LPA challenge at various time points after this compound administration to assess the duration of action.
-
-
Data Analysis:
-
Calculate the change in IUP from baseline in response to the LPA challenge.
-
Compare the LPA-induced IUP increase in this compound-treated animals to the vehicle-treated control group.
-
Express the inhibition of the IUP increase as a percentage.
-
Monitor for any significant changes in MAP to assess cardiovascular side effects.
-
Protocol 3: In Vivo Measurement of Intraurethral Pressure (IUP) in Anesthetized Dogs
This protocol is an adaptation of the rat model for a larger animal, which is relevant for preclinical studies due to the anatomical and physiological similarities to humans in benign prostatic hyperplasia (BPH).
Objective: To assess the in vivo efficacy and duration of action of orally administered this compound on LPA-induced IUP in dogs.
Materials:
-
Male Beagle dogs (e.g., 8-12 kg)
-
Appropriate anesthesia (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance)
-
Micro-transducer tipped catheter (e.g., 5-7 Fr)
-
Pressure transducer and data acquisition system
-
This compound formulated for oral administration
-
Lysophosphatidic acid (LPA) for intravenous administration
-
Intravenous catheters and fluids
-
Surgical monitoring equipment
Procedure:
-
Animal Preparation:
-
Fast the dog overnight before the experiment.
-
Administer this compound or vehicle orally at a specified time before anesthesia.[1]
-
Induce and maintain anesthesia.
-
Place intravenous catheters for drug administration and fluid support.
-
Monitor vital signs (heart rate, respiratory rate, blood pressure, temperature) throughout the procedure.
-
-
Catheter Placement:
-
Position the dog in dorsal recumbency.
-
Aseptically prepare the genital area.
-
Insert the micro-transducer catheter into the urethra and advance it into the bladder.
-
Slowly withdraw the catheter to identify the point of maximum urethral pressure, which is typically in the prostatic region.
-
Secure the catheter in this position.
-
-
Experimental Protocol:
-
After a stabilization period, administer an intravenous bolus of LPA to induce an increase in IUP.
-
Continuously record IUP and systemic arterial blood pressure.
-
Allow for recovery to baseline between challenges.
-
Perform LPA challenges at multiple time points post-dose to evaluate the onset and duration of this compound's effect.[1]
-
-
Data Analysis:
-
Quantify the LPA-induced increase in IUP at each time point.
-
Calculate the percentage inhibition of the LPA response in the this compound-treated group compared to the control.
-
Analyze the time course of the drug's effect.
-
Evaluate any concurrent changes in hemodynamic parameters.
-
Concluding Remarks
This compound is a powerful research tool for elucidating the role of the LPA1 receptor in regulating intraurethral pressure. The protocols outlined above provide a framework for conducting both in vitro and in vivo experiments to characterize the pharmacological effects of this compound. Adherence to precise experimental technique and careful data analysis are crucial for obtaining reliable and reproducible results. Researchers should adapt these protocols as necessary to suit their specific experimental questions and available equipment, always ensuring compliance with institutional animal care and use guidelines.
References
- 1. LPA1 receptor-mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-0300302 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It functions as a slow, tight-binding inhibitor, with its binding affinity for the receptor increasing over time.[1][2] this compound has an IC50 of 0.086 µM and a Kd of 0.34 nM (at 37 °C after 2 hours).[1][2] Due to its specific mode of action, it is a valuable tool for investigating the physiological and pathological roles of the LPA1 signaling pathway. This document provides detailed protocols for the preparation of this compound for use in cell culture experiments.
Physicochemical and Solubility Data
Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C29H35NO5 | [1] |
| Molecular Weight | 477.59 g/mol | [1] |
| CAS Number | 856689-51-5 | [1] |
| Purity | ≥99% | [1] |
| Solubility | DMSO: 220 mg/mL (460.65 mM) | [3] |
Experimental Protocols
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes
-
Sterile, pyrogen-free serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of Stock Solution (10 mM)
It is recommended to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture medium.
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 0.4776 mg of this compound (Molecular Weight = 477.59).
-
Calculation: 0.01 mol/L * 477.59 g/mol * 0.001 L = 0.00047759 g = 0.4776 mg.
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3]
-
-
Storage:
Preparation of Working Solution
The working solution is prepared by diluting the stock solution into the cell culture medium immediately before use.
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures. In some experimental setups, the compound is added at the time of cell seeding and incubated for the desired period.[5]
-
Signaling Pathway and Experimental Workflow
To facilitate a better understanding of this compound's mechanism of action and its preparation for experimental use, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for this compound Solution Preparation.
References
- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Characterization of ONO-0300302 as a Slow, Tight-Binding LPA1 Antagonist in CHO Cells
Introduction
ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Developed from a scaffold hopping approach, it represents a significant advancement over earlier compounds by exhibiting a slow, tight-binding feature to the LPA1 receptor.[4][5] This characteristic results in a long duration of action and excellent in vivo efficacy, even with a moderate pharmacokinetic profile.[4][5] Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are a critical in vitro tool for characterizing the binding kinetics and functional antagonism of compounds like this compound.[4][6] These application notes provide detailed protocols and data for utilizing this compound in CHO-LPA1 cell-based assays.
Data Presentation
Quantitative analysis in CHO cells expressing the LPA1 receptor reveals the compound's high affinity, selectivity, and unique time-dependent binding.
Table 1: In Vitro Antagonist Activity and Binding Affinity of this compound
| Parameter | Value | Cell Line / Preparation | Conditions | Source |
|---|---|---|---|---|
| IC₅₀ | 0.086 µM (86 nM) | CHO cells expressing human LPA1 | Calcium mobilization assay | [1][2][3] |
| IC₅₀ (Long Inc.) | 0.16 nM | CHO cells expressing human LPA1 | 24h incubation, calcium mobilization | [4] |
| Kd | 0.34 nM | Membranes from CHO-LPA1 cells | [³H]-ONO-0300302 binding | [1][2][4] |
| Ki | N/A | Membranes from CHO-LPA1 cells | Measured at 37°C for 2h |[4] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Target | IC₅₀ (µM) |
|---|---|
| LPA1 | 0.086 |
| LPA2 | 11.5 |
| LPA3 | 2.8 |
Data from reference[3].
Table 3: Time-Dependent Binding Affinity of [³H]-ONO-0300302 to LPA1
| Incubation Time | Dissociation Constant (Kd) |
|---|---|
| 0.5 hours | 0.90 nM |
| 1 hour | 0.69 nM |
| 2 hours | 0.52 nM |
| 4 hours | 0.49 nM |
Data demonstrates that the binding affinity of this compound increases with longer incubation times, characteristic of a slow, tight-binding inhibitor.[4]
Signaling Pathways and Mechanism of Action
Lysophosphatidic acid (LPA) binding to the LPA1 receptor, a G protein-coupled receptor (GPCR), activates multiple downstream signaling cascades.[7][8] Key pathways include the Gq-mediated release of intracellular calcium and the Gi-mediated activation of the MAPK/ERK pathway.[8][9] this compound acts as a direct antagonist, blocking LPA from binding to the receptor and thereby inhibiting these downstream events.
Experimental Protocols
The following are detailed protocols for evaluating this compound in CHO cells stably expressing the human LPA1 receptor, adapted from published methods.[4][6]
Protocol 1: LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization.
A. Materials
-
CHO cells stably expressing human LPA1
-
Culture Medium: F-12 Nutrient Mixture (HAM) with 10% FBS
-
Calcium Indicator: Fura2-AM
-
Load Buffer: Culture medium with 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), 2.5 mM probenecid
-
Assay Buffer: Hanks' balanced salt solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid
-
Agonist: Lysophosphatidic acid (LPA)
-
Antagonist: this compound
-
96-well plates
-
Fluorescence plate reader (e.g., FDSS-2000)
B. Standard Assay Procedure
-
Cell Seeding: Seed CHO-LPA1 cells at a density of 2 x 10⁴ cells/well into 96-well plates.
-
Culturing: Culture the cells for 2 days in a CO₂ incubator (37°C, 5% CO₂).
-
Dye Loading: Remove the culture medium and add Load Buffer to each well. Incubate for 1 hour in the CO₂ incubator.
-
Washing: Remove the Load Buffer and rinse cells once with Assay Buffer at room temperature.
-
Antagonist Pre-treatment: Add Assay Buffer containing various concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Measurement: Monitor intracellular Ca²⁺ concentration using a fluorescence plate reader by measuring the ratio of fluorescence intensities (e.g., ϕ340/ϕ380 at 500 nm).
-
Agonist Stimulation: After a brief pre-treatment with the antagonist, add LPA to a final concentration of 100 nM to stimulate the cells.
-
Data Analysis: Calculate the percent inhibition from the peak fluorescence ratio after LPA treatment compared to the control. Perform a non-linear regression analysis using a Sigmoid Emax Model to determine the IC₅₀ value.[6]
C. Long Incubation Protocol for Slow, Tight Binders
-
Compound Addition: Add this compound into the assay wells at the time of cell seeding.
-
Incubation: Incubate the cells with the compound for 24 hours.[4]
-
Dye Loading: During the Fura2-AM loading step, ensure the loading buffer also contains this compound at the same concentration to maintain its presence.
-
Stimulation: Add LPA and measure the response as described above. The assay buffer for this step must also contain the antagonist. This long incubation method provides a more accurate IC₅₀ value for slow-binding compounds.[4]
Protocol 2: Membrane Binding Assay
This protocol is used to determine the binding affinity (Kd) and inhibition constant (Ki) of this compound using membranes prepared from CHO-LPA1 cells.[4][6]
A. Materials
-
CHO cells stably expressing human LPA1
-
Radioligand: [³H]-ONO-0300302
-
Membrane preparation buffers
-
Binding assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
B. Membrane Preparation
-
Harvest cultured CHO-LPA1 cells.
-
Homogenize cells in a suitable buffer to lyse them.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate buffer for storage at -80°C.[6]
C. Binding Assay Procedure
-
Reaction Setup: In a 96-well plate, combine the CHO-LPA1 cell membranes, [³H]-ONO-0300302 (e.g., at 1 nM), and various concentrations of unlabeled this compound (for competition assays to determine Ki) or buffer alone.
-
Incubation: Incubate the mixture at a set temperature (e.g., 37°C) for a specific duration.[4]
-
Note: To characterize slow binding, perform the incubation for different time periods (e.g., 0.5, 1, 2, and 4 hours) to observe the change in Kd.[4]
-
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding (Kd): To determine the Kd, perform the assay with increasing concentrations of [³H]-ONO-0300302. Plot the specific binding against the radioligand concentration and fit the curve using a one-site binding hyperbola model.[4]
-
Competition Binding (Ki): To determine the Ki, use a fixed concentration of [³H]-ONO-0300302 and competing concentrations of unlabeled this compound. Calculate the IC₅₀ from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Radioligand]/Kd).[4]
-
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid stimulates the proliferation and motility of malignant pleural mesothelioma cells through lysophosphatidic acid receptors, LPA1 and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressants activate the lysophosphatidic acid receptor LPA(1) to induce insulin-like growth factor-I receptor transactivation, stimulation of ERK1/2 signaling and cell proliferation in CHO-K1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-0300302 for the Study of Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA₁). It is characterized by its "slow tight binding" properties to the LPA₁ receptor, which contributes to its long-lasting in vivo efficacy.[1][2][3] These characteristics make this compound a valuable pharmacological tool for investigating the role of the LPA-LPA₁ signaling axis in smooth muscle physiology and pathophysiology, particularly in contexts such as benign prostatic hyperplasia (BPH) where smooth muscle tone is a key factor.[1][4]
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of smooth muscle contraction.
Mechanism of Action
This compound functions by specifically blocking the LPA₁ receptor, a G protein-coupled receptor. In smooth muscle cells, activation of the LPA₁ receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺) concentrations, ultimately resulting in muscle contraction.[1][5] By binding tightly to the LPA₁ receptor, this compound prevents LPA from activating this pathway, thereby inhibiting or reducing smooth muscle contraction.[1] Its selectivity for LPA₁ over other LPA receptor subtypes, such as LPA₂ and LPA₃, allows for targeted investigation of LPA₁-mediated effects.[6]
Figure 1: Signaling pathway of LPA₁-mediated smooth muscle contraction and inhibition by this compound.
Data Presentation
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Species | Receptor | Value | Assay Conditions | Reference |
| IC₅₀ | Human | LPA₁ | 0.086 µM | Ca²⁺ mobilization assay | [6][7] |
| IC₅₀ | Human | LPA₁ | 0.16 nM | Not specified | [4][8] |
| IC₅₀ | Human | LPA₂ | 11.5 µM | Ca²⁺ mobilization assay | [6] |
| IC₅₀ | Human | LPA₃ | 2.8 µM | Ca²⁺ mobilization assay | [6] |
| K_d | Human | LPA₁ | 0.34 nM | Radioligand binding assay, 37°C, 2h | [1][7] |
| K_i | Human | LPA₁ | Good correlation with in vivo ID₅₀ | Radioligand binding assay, 37°C, 2h | [1] |
Note: The discrepancy in reported IC₅₀ values may be due to different experimental setups, such as incubation times or cell systems used. The value of 0.086 µM was determined in a Ca²⁺ mobilization assay with a 10-minute incubation, while the "slow tight binding" nature of the compound may lead to a lower value with longer pre-incubation times.
Table 2: In Vivo Efficacy of this compound
| Species | Model | Administration | Dose | Effect | Reference |
| Rat | LPA-induced Intraurethral Pressure (IUP) | p.o. | 3 mg/kg | Significant inhibition of IUP increase over 12h; 47% inhibition at 18h | [1][2][3] |
| Dog | LPA-induced Intraurethral Pressure (IUP) | p.o. | 1 mg/kg | Significant inhibition of IUP increase over 12h; 30% inhibition at 24h | [1][2][3] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Administration | Dose | Value | Reference |
| C_max | p.o. | 3 mg/kg | 233 ng/mL | [6] |
| t_½ | p.o. | 3 mg/kg | 6.3 hours | [6] |
| Clearance (Cl) | i.v. | 1 mg/kg | 20.5 mL/min/kg | [6] |
| t_½ | i.v. | 1 mg/kg | 7 hours | [6] |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Smooth Muscle Contraction (Isolated Organ Bath)
This protocol is designed to assess the effect of this compound on LPA-induced smooth muscle contraction in isolated tissues, such as the urethra, using a Magnus apparatus.[1]
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Reactome | Smooth Muscle Contraction [reactome.org]
- 6. | BioWorld [bioworld.com]
- 7. cenmed.com [cenmed.com]
- 8. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for ONO-0300302 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0300302 is a potent, orally active, and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Originally developed for benign prostatic hyperplasia, its mechanism of action holds significant therapeutic potential for oncology applications. LPA1 signaling is implicated in numerous cancer-related processes, including cell proliferation, migration, invasion, and metastasis[1][2]. These application notes provide a comprehensive overview of this compound and detailed protocols for its investigation in cancer research.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for designing and interpreting in vitro and in vivo oncology studies.
| Parameter | Value | Species/Conditions | Reference |
| IC50 (LPA1) | 0.086 µM | Human LPA1 | [3] |
| IC50 (LPA2) | 11.5 µM | Human LPA2 | [3] |
| IC50 (LPA3) | 2.8 µM | Human LPA3 | [3] |
| Binding Affinity (Kd) | 0.34 nM | Human LPA1 (at 37°C, 2h) | [4] |
| Cmax (3 mg/kg p.o.) | 233 ng/mL | Rat | [3] |
| t1/2 (3 mg/kg p.o.) | 6.3 hours | Rat | [3] |
| Clearance (1 mg/kg i.v.) | 20.5 mL/min/kg | Rat | [3] |
| t1/2 (1 mg/kg i.v.) | 7 hours | Rat | [3] |
LPA1 Signaling Pathway in Cancer
The LPA1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of lysophosphatidic acid (LPA) signaling. In cancer, the activation of LPA1 by LPA can trigger multiple downstream signaling cascades that promote tumorigenesis and metastasis. This compound, by blocking this initial activation step, can inhibit these pro-cancerous signals.
References
Hypothetical Application Notes and Protocols for ONO-0300302 Administration in Mouse Models of Fibrosis
Disclaimer: The following application notes and protocols are hypothetical and intended for research planning purposes only. To date, there are no publicly available studies specifically evaluating ONO-0300302 in mouse models of fibrosis. The proposed methodologies are based on the known pharmacology of this compound as a lysophosphatidic acid receptor 1 (LPA1) antagonist and established protocols for evaluating other LPA1 antagonists in preclinical fibrosis models.
Introduction
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. It is the common final pathway of many chronic diseases affecting organs such as the lungs, kidneys, liver, and skin. A key mediator in the development of fibrosis is lysophosphatidic acid (LPA), a bioactive lipid that signals through a family of G protein-coupled receptors.[1][2][3][4]
The LPA receptor 1 (LPA1) has been identified as a critical driver of the fibrotic process.[3][4] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, the primary cells responsible for excessive collagen deposition.[1][2] Consequently, antagonizing the LPA1 receptor is a promising therapeutic strategy for a variety of fibrotic diseases.[3][5] Preclinical studies using LPA1-deficient mice or other selective LPA1 antagonists have shown significant protection against fibrosis in various animal models.[4][6][7][8]
This compound is a potent and selective LPA1 receptor antagonist characterized by its slow, tight-binding properties.[9] It has demonstrated excellent in vivo efficacy in animal models of benign prostatic hyperplasia following oral administration.[10][11][12] Based on its mechanism of action and the strong evidence linking LPA1 to fibrosis, this compound represents a valuable research tool for investigating the therapeutic potential of LPA1 antagonism in mouse models of fibrosis.
Pharmacological Data of this compound
The following table summarizes the known pharmacological properties of this compound based on available literature.
| Parameter | Value | Species | Reference |
| Mechanism of Action | Slow, tight-binding LPA1 receptor antagonist | - | [9] |
| IC50 (LPA1) | 0.16 nM | Human (recombinant) | [10][11] |
| IC50 (LPA1) | 0.086 µM | Not Specified | [13] |
| IC50 (LPA2) | 11.5 µM | Not Specified | [13] |
| IC50 (LPA3) | 2.8 µM | Not Specified | [13] |
| Effective Oral Dose | 3 mg/kg | Rat (IUP model) | [10][11][12] |
| Effective Oral Dose | 1 mg/kg | Dog (IUP model) | [10][11][12] |
| Pharmacokinetics (Rat) | Cmax = 233 ng/mL, t1/2 = 6.3 h (3 mg/kg, p.o.) | Rat | [13] |
Hypothetical Experimental Design: Bleomycin-Induced Pulmonary Fibrosis
This table outlines a proposed experimental design for evaluating the anti-fibrotic efficacy of this compound in a widely used mouse model of pulmonary fibrosis.[14][15][16]
| Group | Treatment | Animal No. (n) | Dose | Route | Frequency |
| 1 | Sham + Vehicle | 8-10 | - | Oral Gavage | Daily |
| 2 | Bleomycin (B88199) + Vehicle | 8-10 | - | Oral Gavage | Daily |
| 3 | Bleomycin + this compound | 8-10 | 3 mg/kg | Oral Gavage | Daily |
| 4 | Bleomycin + this compound | 8-10 | 10 mg/kg | Oral Gavage | Daily |
| 5 | Bleomycin + Nintedanib | 8-10 | 60 mg/kg | Oral Gavage | Daily |
Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose). Nintedanib serves as a positive control.
Key Quantitative Endpoints for Fibrosis Assessment
The following endpoints are critical for quantifying the extent of fibrosis and the therapeutic effect of this compound.
| Analysis Type | Parameter | Description |
| Histopathology | Ashcroft Score | Semi-quantitative scoring of fibrosis severity from Masson's trichrome-stained lung sections. |
| Biochemical | Hydroxyproline (B1673980) Content | Quantitative measurement of total collagen deposition in lung tissue homogenates. |
| Gene Expression | mRNA levels of Col1a1, Acta2 (α-SMA), Tgfb1 | Quantification of pro-fibrotic gene expression in lung tissue via qRT-PCR. |
| BAL Fluid Analysis | Total and Differential Cell Counts | Assessment of inflammatory cell infiltration into the lungs. |
| BAL Fluid Analysis | Total Protein Concentration | Indicator of vascular leakage and lung injury. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: LPA1 signaling pathway in fibrosis and point of intervention by this compound.
Caption: Experimental workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.
Detailed Experimental Protocols
Protocol 1: this compound in Bleomycin-Induced Pulmonary Fibrosis
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent therapeutic evaluation of this compound.[7][14][15][16]
1. Materials and Reagents
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (B86663) (sterile)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Sterile saline
-
Oral gavage needles
-
Dissection tools
-
4% Paraformaldehyde (PFA) for tissue fixation
-
Liquid nitrogen for snap-freezing tissue
2. Bleomycin Administration (Day 0)
-
Anesthetize mice using isoflurane or intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by toe pinch.
-
Position the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline cervical incision.
-
Using a 30-gauge needle, carefully instill a single dose of bleomycin (1.5 - 2.0 U/kg body weight) dissolved in 50 µL of sterile saline directly into the trachea. Sham animals receive 50 µL of sterile saline.
-
Alternatively, for a non-invasive method, administer bleomycin via oropharyngeal aspiration or nasal nebulization.[17]
-
Close the incision with surgical clips or sutures.
-
Allow the mouse to recover on a warming pad until ambulatory.
3. This compound Preparation and Administration (Prophylactic Regimen)
-
Prepare a suspension of this compound in the chosen vehicle. For a 3 mg/kg dose in a 25g mouse with a 100 µL gavage volume, this requires a 0.75 mg/mL suspension. Sonication may be required to achieve a uniform suspension.
-
Starting 24 hours after bleomycin instillation (Day 1), administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage.
-
Continue daily administration for 21 days. Monitor animal body weight and health status daily.
4. Tissue Collection and Endpoint Analysis (Day 21)
-
On day 21, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with ice-cold PBS to collect BAL fluid for cell counts and protein analysis.
-
Perfuse the pulmonary circulation with saline to flush out blood.
-
Harvest the lungs.
-
Inflate the left lung with 4% PFA at a constant pressure and immerse in PFA for 24 hours for histological processing (H&E and Masson's trichrome staining).
-
Snap-freeze the right lung lobes in liquid nitrogen and store at -80°C for subsequent hydroxyproline assay and qRT-PCR analysis.
-
Protocol 2: this compound in Unilateral Ureteral Obstruction (UUO) Renal Fibrosis
This protocol details the surgical induction of renal fibrosis via UUO and is a robust model for assessing anti-fibrotic compounds.[18][19][20][21][22]
1. Materials and Reagents
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound and vehicle
-
Anesthesia and analgesia (e.g., buprenorphine)
-
Sterile surgical tools
-
4-0 silk suture
-
Surgical clips or sutures
2. UUO Surgical Procedure (Day 0)
-
Anesthetize the mouse and administer pre-operative analgesia.
-
Place the mouse in a lateral position and make a small flank incision to expose the left kidney.
-
Carefully isolate the left ureter from surrounding fat and connective tissue.
-
Ligate the ureter at two points (proximal and middle) using 4-0 silk suture.
-
Reposition the kidney into the abdominal cavity.
-
Close the muscle layer and skin with sutures or surgical clips.
-
Sham-operated animals will undergo the same procedure without ureter ligation.
-
Provide post-operative care, including analgesia and monitoring, for 3 days.[18]
3. This compound Administration
-
Prepare this compound as described in Protocol 1.
-
Begin daily oral gavage administration on Day 1 and continue for the duration of the study (typically 7 to 14 days).
4. Tissue Collection and Endpoint Analysis (Day 7 or 14)
-
Euthanize mice at the designated endpoint.
-
Collect blood via cardiac puncture for analysis of serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) as markers of renal function.
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Bisect the kidneys.
-
Fix one half in 4% PFA for histological analysis (H&E, Masson's trichrome, Sirius Red staining).
-
Snap-freeze the other half in liquid nitrogen for hydroxyproline assay and qRT-PCR analysis of fibrotic markers (e.g., Col1a1, Acta2, Tgfb1, Fn1).
-
References
- 1. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid accelerates lung fibrosis by inducing differentiation of mesenchymal stem cells into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. [escholarship.org]
- 4. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ebiohippo.com [ebiohippo.com]
- 11. medkoo.com [medkoo.com]
- 12. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 18. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 19. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. chempartner.com [chempartner.com]
- 22. krcp-ksn.org [krcp-ksn.org]
Troubleshooting & Optimization
ONO-0300302 solubility issues in aqueous buffer
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling ONO-0300302, particularly concerning its solubility in aqueous buffers. Given that specific public solubility data for this compound is not extensively detailed, this guide is based on its identity as a small molecule lysophosphatidic acid receptor 1 (LPA1) antagonist and incorporates best practices for handling similar hydrophobic compounds in experimental settings.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[2][3][5][6] It is characterized as a slow, tight-binding inhibitor and has been investigated for its therapeutic potential in conditions such as benign prostatic hyperplasia (BPH).[1][2][7] Its molecular formula is C29H35NO5 and its molecular weight is approximately 477.60 g/mol .[7]
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: What solvent should I use to prepare a stock solution?
A3: For small molecule inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[8] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What happened?
A4: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The percentage of DMSO carried over from the stock solution is often insufficient to keep the compound dissolved. To mitigate this, ensure the final concentration of the organic solvent (like DMSO) in your aqueous medium is as low as possible, typically well below 1%, while still maintaining solubility.
Troubleshooting Guide
This section addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% aqueous buffer. | Low intrinsic aqueous solubility. | This is expected. Do not attempt to dissolve the compound directly in aqueous buffers. Prepare a high-concentration stock solution in an appropriate organic solvent first (e.g., 10-50 mM in DMSO). |
| Compound precipitates immediately upon dilution from DMSO stock. | The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Lower the final concentration: Try diluting to a lower working concentration.2. Increase the co-solvent percentage: If the experiment allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.3. Use a surfactant or protein: For cell-free assays, adding a non-ionic surfactant like Tween-20 (e.g., 0.01%) or a carrier protein like BSA can help maintain solubility. |
| Solution is cloudy or hazy after dilution and vortexing. | Formation of micro-precipitates or colloidal aggregates. | 1. Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C for 5-10 minutes) with gentle agitation.2. Sonication: Use a bath sonicator for a few minutes to help break up aggregates.3. Serial Dilution: Instead of a single large dilution step, perform serial dilutions to gradually decrease the solvent concentration. |
| Inconsistent experimental results between batches. | Compound degradation or incomplete dissolution. | 1. Use fresh stock solutions: Prepare stock solutions fresh or store them in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.2. Confirm dissolution: Before diluting, ensure the DMSO stock solution is completely clear by visual inspection. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 477.6 g/mol ), the required volume of DMSO for a 10 mM stock is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 477.6 g/mol ) / 0.010 mol/L) * 1,000,000 = 209.4 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (e.g., for Cell Culture)
-
Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the volume of the DMSO stock needed for the desired final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock:
-
V1 (Stock) = (C2 (Final) * V2 (Final)) / C1 (Stock)
-
V1 (µL) = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
Dilution Technique: Add the calculated volume of the DMSO stock solution (1 µL) directly into the pre-warmed aqueous buffer (999 µL). Immediately vortex or mix thoroughly by pipetting up and down to ensure rapid and uniform dispersion, which minimizes localized high concentrations that can cause precipitation. The final DMSO concentration will be 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to an equal volume of the aqueous buffer (999 µL).
Visualizations
Signaling Pathway
This compound acts as an antagonist at the LPA1 receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by LPA binding and its inhibition by this compound.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: ONO-0300302 Metabolic Stability in Rat Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the metabolic stability of compounds, such as ONO-0300302, using rat liver microsomes.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental evaluation of this compound's metabolic stability in rat microsomes.
Issue 1: Rapid Disappearance of this compound
If this compound is consumed too quickly, consider the following:
-
High Microsomal Concentration: An excessive concentration of microsomal proteins can lead to rapid metabolism. Consider reducing the protein concentration in the incubation.
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low (typically ≤ 1%) to avoid denaturing the microsomal enzymes.
Issue 2: High Variability Between Replicates
Inconsistent results can be caused by:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of microsomes, cofactors, and the test compound.
-
Inadequate Mixing: Thoroughly mix the reaction components upon initiation of the incubation.
-
Temperature Fluctuations: Maintain a constant temperature of 37°C throughout the incubation period.
Issue 3: No Significant Metabolism Observed
If this compound shows unexpectedly high stability, possible reasons include:
-
Inactive Microsomes: Verify the activity of the rat liver microsomes using a positive control compound known to be metabolized by rat liver enzymes.
-
Cofactor Degradation: Ensure the NADPH regenerating system is freshly prepared and active, as NADPH is essential for the activity of many metabolic enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in rat liver microsomes?
Publicly available data on the specific in vitro metabolic stability of this compound in rat liver microsomes is limited. However, it has been described as having a "moderate PK profile" and "high i.v. clearance" in rats, which suggests that it may undergo metabolism.
Q2: How can I differentiate between metabolic degradation and chemical instability of this compound?
To distinguish between enzymatic metabolism and non-enzymatic degradation, include a control incubation without the NADPH regenerating system. If this compound degradation is observed in the absence of NADPH, it indicates chemical instability under the assay conditions.
Q3: What are the key parameters to report from a microsomal stability assay?
The primary readouts are the in vitro half-life (t½) and the intrinsic clearance (Clint). These values are calculated from the rate of disappearance of the parent compound over time.
Data Presentation
While specific data for this compound is not publicly available, the following table illustrates how to present results from a rat liver microsomal stability assay.
| Compound | Concentration (µM) | Microsomal Protein (mg/mL) | t½ (min) | Clint (µL/min/mg) |
| This compound | 1 | 0.5 | Data | Data |
| Control Compound | 1 | 0.5 | Data | Data |
Data should be populated with the results from your experiments.
Experimental Protocols
Rat Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of rat liver microsomes in phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound working solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsomal and compound mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound.
-
Visualizations
addressing ONO-0300302 pharmacokinetic challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONO-0300302, a potent, slow, and tight-binding lysophosphatidic acid receptor 1 (LPA1) antagonist.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background signal in negative controls (e.g., vehicle-only). | 1. Cellular stress or high basal signaling.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before plating. Use cells at a consistent passage number.2. Use calibrated pipettes and consider using a multichannel pipette for additions.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Positive control (LPA agonist) shows no or weak response. | 1. LPA degradation (especially in serum-containing media).2. Low receptor expression in cells.3. Suboptimal assay conditions. | 1. Prepare fresh LPA solutions in a suitable buffer (e.g., PBS with fatty-acid-free BSA). Avoid repeated freeze-thaw cycles.2. Use low-passage cells and confirm LPA1 expression.3. Optimize agonist incubation time, temperature, and buffer composition. |
| Antagonist effect is only seen at very high concentrations (>100x IC50). | 1. The observed phenotype is likely an off-target effect.2. Poor cell permeability of the compound.3. Compound degradation under assay conditions. | 1. Focus on a concentration range relevant to the antagonist's known potency (e.g., 0.1x to 10x IC50).2. Consult literature for permeability data or perform a cell uptake assay.3. Assess compound stability in your specific assay media. |
| This compound shows activity in a cell line that does not express LPA1. | This is a strong indicator of an off-target effect. The antagonist is likely interacting with another protein or pathway present in that cell line. | Confirm Lack of LPA1 Expression: Verify the absence of LPA1 mRNA and protein expression in your cell line using qPCR and Western Blot or flow cytometry.[1] |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Variability in drug exposure or efficacy. | 1. Improper formulation or dosing.2. Issues with the animal model. | 1. Ensure proper solubilization and stable suspension of this compound in the vehicle. For oral administration in rats, a 20% STPG vehicle has been used.[2] 2. Ensure consistency in animal age, weight, and health status. |
| Unexpected toxicity. | 1. Off-target effects.2. Vehicle-related toxicity. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose.2. Include a vehicle-only control group to assess any effects of the formulation. |
II. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). A key characteristic of this molecule is its slow and tight binding to the LPA1 receptor. This feature contributes to its long duration of action in vivo, despite having a high intravenous clearance.[2]
2. What are the key pharmacokinetic challenges associated with this compound?
The primary pharmacokinetic challenge is its high intravenous clearance. However, its excellent in vivo efficacy is attributed to its slow, tight-binding nature to the LPA1 receptor, which prolongs its pharmacological effect.[2]
3. How should I prepare this compound for in vitro experiments?
This compound is soluble in DMSO at a concentration of 220 mg/mL (460.65 mM), which may require sonication. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
4. What vehicle should be used for in vivo administration?
For oral administration in rats, a vehicle consisting of 20% STPG has been reported.[2] STPG is a solution of Solutol HS 15, Transcutol, propylene (B89431) glycol, and water.
5. How should this compound be stored?
It is recommended to store this compound protected from light at -20°C.[3]
III. Quantitative Data
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Conditions |
| Cmax | 233 ng/mL | 3 mg/kg, p.o. |
| t1/2 (oral) | 6.3 hours | 3 mg/kg, p.o. |
| Clearance (Cl) | 20.5 mL/min/kg | 1 mg/kg, i.v. |
| t1/2 (intravenous) | 7 hours | 1 mg/kg, i.v. |
Data sourced from BioWorld, 2015.
In Vitro Potency of this compound
| Receptor | IC50 (µM) |
| LPA1 | 0.086 |
| LPA2 | 11.5 |
| LPA3 | 2.8 |
Data sourced from BioWorld, 2015.
IV. Experimental Protocols
LPA1 Receptor Binding Assay
This protocol is adapted from the methods described for the characterization of this compound.[2]
1. Membrane Preparation:
-
Culture CHO cells stably expressing the human LPA1 receptor.
-
Harvest the cells and homogenize them in a buffer to isolate the cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add [3H]-ONO-0300302 (radioligand) at a concentration of 1 nM.
-
For competition binding, add varying concentrations of unlabeled this compound or other test compounds.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled LPA1 antagonist.
-
Incubate the plate at 37°C for 2 hours.
3. Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol is a general method for measuring Gq-coupled GPCR activation, such as LPA1.
1. Cell Preparation:
-
Plate CHO cells stably expressing the human LPA1 receptor in a 96-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
2. Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 1 hour at 37°C.
3. Compound Treatment:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.
4. Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of LPA (agonist) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time to capture the peak calcium response.
5. Data Analysis:
-
The antagonist's effect is quantified by the reduction in the LPA-induced calcium signal.
-
Determine the IC50 value from the dose-response curve.
V. Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
Optimizing ONO-0300302 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ONO-0300302 for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: Based on reported IC50 values, a good starting point for this compound in a cell-based assay targeting the LPA1 receptor is between 0.1 nM and 100 nM.[1][2][3] The optimal concentration will ultimately depend on the specific cell type, assay conditions, and experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q2: I am not observing any inhibition of LPA-induced signaling with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of inhibition:
-
Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment starting from a low concentration (e.g., 0.01 nM) and extending to a higher concentration (e.g., 1 µM) to determine the IC50 in your specific assay.
-
Incorrect LPA Concentration: The concentration of lysophosphatidic acid (LPA) used to stimulate the cells might be too high, making it difficult for this compound to compete effectively. Consider reducing the LPA concentration to the EC50 or EC80 for your cell system.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy and express a sufficient level of the LPA1 receptor. Poor cell viability or low receptor expression can lead to a weak or absent signal.
-
Incubation Time: this compound is described as a slow, tight-binding antagonist.[2][3][4][5] Therefore, a sufficient pre-incubation time with the cells before adding the LPA agonist is crucial. We recommend a pre-incubation time of at least 30 minutes, but this may need to be optimized for your specific cell line and assay conditions.
Q3: The inhibitory effect of this compound in my assay is highly variable. How can I improve consistency?
A3: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a consistent cell number is seeded in each well. Variations in cell density can affect the response to both the agonist and the antagonist.
-
Inadequate Mixing: Ensure that this compound and LPA are thoroughly mixed in the assay wells.
-
Edge Effects: In plate-based assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.
-
Reagent Stability: Prepare fresh dilutions of this compound and LPA for each experiment to avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition by this compound | Concentration too low | Perform a dose-response curve (e.g., 0.01 nM to 1 µM). |
| LPA concentration too high | Titrate LPA to determine the EC50 and use a concentration at or near this value. | |
| Insufficient pre-incubation time | Increase the pre-incubation time of cells with this compound before adding LPA (e.g., 30, 60, 120 minutes). | |
| Low LPA1 receptor expression | Confirm LPA1 receptor expression in your cell line using techniques like qPCR or western blotting. | |
| High variability between replicates | Inconsistent cell seeding | Use a cell counter to ensure accurate and consistent cell numbers per well. |
| Inadequate mixing of reagents | Gently mix the plate after adding each reagent. | |
| Edge effects on the assay plate | Fill the outer wells with sterile PBS or media to maintain humidity and avoid using them for critical samples. | |
| Unexpected cell toxicity | High concentration of this compound or solvent | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the highest concentration of this compound and its solvent (e.g., DMSO) to be used. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | 0.16 nM | LPA1 receptor antagonist assay | [2][3] |
| IC50 | 0.086 µM | LPA1 receptor | [1] |
| IC50 | 11.5 µM | LPA2 receptor | [1] |
| IC50 | 2.8 µM | LPA3 receptor | [1] |
| Kd | 0.49 nM (at 4h) | [3H]-ONO-0300302 binding to LPA1 expressed in CHO cells | [4] |
Experimental Protocols
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This protocol is adapted from a general procedure for measuring LPA1 receptor antagonism.[6]
Materials:
-
CHO cells stably expressing human LPA1 receptor
-
Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS)
-
96-well black, clear-bottom assay plates
-
This compound
-
Lysophosphatidic acid (LPA)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader capable of kinetic reading
Procedure:
-
Cell Seeding: Seed the CHO-hLPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Cell Washing: Gently wash the cells with an assay buffer to remove excess dye.
-
Compound Addition (Pre-incubation): Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for a minimum of 30 minutes at room temperature or 37°C.
-
LPA Stimulation: Place the plate in the fluorescence plate reader. Start recording the fluorescence signal and then add a pre-determined concentration of LPA (e.g., EC80) to all wells simultaneously using an automated injector.
-
Data Acquisition: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. amsbio.com [amsbio.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
ONO-0300302 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of ONO-0300302, a potent and orally active LPA1 (lysophosphatidic acid receptor 1) antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the lysophosphatidic acid receptor 1 (LPA1). It is a slow, tight-binding antagonist of this receptor.[2][3][4][5]
Q2: Is there any information on the selectivity of this compound?
A2: Yes, this compound has been profiled against the closely related LPA2 and LPA3 receptors. It demonstrates significant selectivity for LPA1 over these other subtypes. The available IC50 data is summarized in the table below.
This compound LPA Receptor Selectivity Profile
| Target | IC50 (µM) |
| LPA1 | 0.086[6] |
| LPA2 | 11.5[6] |
| LPA3 | 2.8[6] |
Q3: Has a comprehensive off-target screening panel (e.g., CEREP or Eurofins Safety Panel) been published for this compound?
A3: Based on publicly available information, a comprehensive off-target screening panel for this compound has not been published. Such studies are often conducted as part of proprietary preclinical safety assessments. Therefore, researchers should consider conducting their own broad off-target profiling to understand the compound's full selectivity.
Q4: What are the potential downstream signaling pathways affected by this compound's interaction with its primary target, LPA1?
A4: LPA1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by this compound would be expected to modulate these downstream pathways, which regulate a variety of cellular processes including cell proliferation, migration, and calcium mobilization.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the experimental investigation of this compound's off-target effects.
Issue 1: Unexpected Phenotype Observed in Cellular Assays Not Explained by LPA1 Inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: In parallel with your primary assay, include a positive control experiment that directly measures LPA1 inhibition (e.g., a calcium flux assay in cells overexpressing LPA1). This will confirm that the compound is active against its intended target under your experimental conditions.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for the off-target effect is significantly different from the potency for LPA1 inhibition, it may suggest an alternative target is involved.
-
Literature Review: Conduct a thorough literature search for the observed phenotype and its known associated signaling pathways and molecular targets. This may provide clues as to potential off-targets.
-
Broad Off-Target Screening: If the unexpected phenotype is significant and reproducible, consider performing a broad off-target screening panel (e.g., a commercial service from Eurofins or CEREP) to identify potential off-target interactions.
-
Structural Analogs: If available, test structurally related but inactive analogs of this compound in your assay. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis that the effect is mediated by a specific molecular target.
-
Issue 2: High Variability in Off-Target Screening Results.
-
Possible Cause: High variability can be due to a number of factors including assay design, reagent quality, and technical execution.
-
Troubleshooting Steps:
-
Assay Validation: Ensure that the off-target screening assay is properly validated with appropriate positive and negative controls. The Z'-factor should be calculated to assess the robustness of the assay.
-
Reagent Quality: Verify the quality and stability of all reagents, including the test compound, enzymes, substrates, and detection reagents. This compound should be dissolved in a suitable solvent (e.g., DMSO) and stored correctly.
-
Instrumentation: Confirm that all laboratory equipment, such as liquid handlers and plate readers, are properly calibrated and maintained.
-
Operator Technique: Inconsistent pipetting or timing can introduce significant variability. Ensure standardized procedures are followed.
-
Cell-Based Assays: For cell-based screens, ensure consistent cell passage number, seeding density, and health.
-
Issue 3: Conflicting Results Between Binding and Functional Off-Target Assays.
-
Possible Cause: A compound may bind to an off-target without modulating its function (i.e., it is an antagonist in a binding assay but shows no activity in a functional assay), or it may have complex pharmacology (e.g., partial agonism, allosteric modulation).
-
Troubleshooting Steps:
-
Assay Format: Carefully consider the format of both the binding and functional assays. For example, a radioligand displacement assay will identify compounds that bind to a receptor, but a subsequent functional assay (e.g., measuring second messenger levels) is needed to determine if the compound is an agonist, antagonist, or inverse agonist.
-
Agonist vs. Antagonist Mode: If the functional assay is run in agonist mode and no effect is seen, it does not rule out antagonism. The assay should also be run in antagonist mode, where the ability of this compound to block the effect of a known agonist is measured.
-
Allosteric Effects: Consider the possibility of allosteric modulation, where the compound binds to a site distinct from the orthosteric ligand binding site and modulates the receptor's function in a more subtle way. Specialized assays may be required to investigate this.
-
Experimental Protocols
Protocol 1: General Kinase Off-Target Screening (Example using a Kinome Scan Approach)
This protocol outlines a general method for assessing the selectivity of a compound like this compound against a broad panel of kinases.
-
Principle: A competition binding assay is used where the test compound's ability to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases is quantified.
-
Methodology:
-
A large panel of human kinases are expressed as DNA-tagged fusion proteins.
-
An active-site directed ligand for each kinase is immobilized on a solid support.
-
The DNA-tagged kinase, the immobilized ligand, and this compound (typically at a concentration of 1-10 µM) are incubated to reach binding equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using qPCR.
-
The amount of kinase recovered in the presence of this compound is compared to a vehicle control (e.g., DMSO). A significant reduction in the amount of recovered kinase indicates that this compound has bound to the kinase and competed with the immobilized ligand. Results are often expressed as percent inhibition.
-
Protocol 2: General GPCR Off-Target Screening (Example using a Calcium Flux Assay)
This protocol describes a common functional assay to screen for off-target activity at Gq-coupled GPCRs.
-
Principle: Many GPCRs, when activated, signal through the Gαq pathway, leading to an increase in intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Use a panel of cell lines, each stably expressing a different GPCR of interest.
-
Dye Loading: Plate the cells in a multi-well plate and load them with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Measurement (Agonist Mode): Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates that this compound is acting as an agonist at the expressed GPCR.
-
Measurement (Antagonist Mode): After pre-incubating with this compound, add a known agonist for the expressed GPCR. A reduction in the agonist-induced fluorescence signal indicates that this compound is acting as an antagonist.
-
Visualizations
Caption: Simplified LPA1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for off-target effects investigation.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. | BioWorld [bioworld.com]
Technical Support Center: ONO-0300302 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the LPA1 receptor antagonist, ONO-0300302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Its key feature is its slow tight-binding characteristic, which contributes to a long duration of action.[2][3] This means that it binds strongly to the LPA1 receptor and dissociates slowly, leading to sustained inhibition of LPA-induced signaling.[2]
Q2: Which signaling pathways are affected by this compound?
This compound primarily blocks the signaling pathways activated by the LPA1 receptor, a G protein-coupled receptor (GPCR). The LPA1 receptor couples to several G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades that regulate a variety of cellular responses such as cell proliferation, migration, and cytoskeletal changes.[4][5][6] By antagonizing the LPA1 receptor, this compound inhibits these downstream effects.
Q3: What are the most common in vitro assays used to characterize this compound activity?
The most common in vitro assays for characterizing this compound are radioligand binding assays and calcium mobilization assays. Radioligand binding assays are used to determine the affinity (Kd) and inhibitory constant (Ki) of this compound for the LPA1 receptor.[2] Calcium mobilization assays measure the ability of this compound to inhibit LPA-induced increases in intracellular calcium, a key downstream event in Gαq-mediated LPA1 signaling.[4]
Q4: Why am I observing high inter-assay variability with this compound?
High inter-assay variability in experiments with this compound can stem from several factors common to cell-based and biochemical assays. These include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent preparation and storage, and operator-dependent variations in experimental execution. For detailed troubleshooting, refer to the guides below.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during radioligand binding and calcium mobilization assays with this compound.
Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal of the radiolabeled ligand to the LPA1 receptor, leading to an inaccurate assessment of this compound's binding affinity.
| Potential Cause | Recommended Solution |
| Radioligand Issues | Ensure the purity of your radiolabeled this compound or competing radioligand is >90%. Impurities can contribute to high NSB.[7] |
| Suboptimal Assay Conditions | Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[7] Consider adjusting the salt concentration or adding a mild detergent to the buffer. |
| Incubation Time and Temperature | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce NSB.[7] However, ensure that the binding has reached equilibrium. |
| Filter Binding | Pre-soak filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) to minimize the binding of the radioligand to the filter itself.[7] |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to accurately determine the binding parameters of this compound.
| Potential Cause | Recommended Solution |
| Radioligand Concentration | Verify the concentration of your radioligand. Inaccurate dilutions can lead to a lower than expected concentration in the assay. |
| Radioligand Stability | Assess the stability of the radioligand under your experimental conditions, as degradation can lead to a reduced signal. |
| Insufficient Incubation Time | Ensure that the incubation is long enough to reach binding equilibrium. This can be determined by conducting association kinetic experiments. |
| Receptor Integrity | Confirm the presence and activity of the LPA1 receptor in your cell membrane preparation. Proper storage and handling are crucial. |
Calcium Mobilization Assays
Issue 1: High Well-to-Well Variability
Inconsistent results across wells of the same experimental plate can compromise the reliability of your data on this compound's antagonist activity.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension by gently mixing before and during plating to achieve a consistent cell number in each well. |
| Inconsistent Pipetting | Use calibrated pipettes and consistent pipetting techniques, especially when adding this compound, LPA, and the calcium-sensitive dye. |
| Edge Effects | To minimize "edge effects" in microplates, consider not using the outer wells for experimental data and instead fill them with sterile buffer or media. |
| Temperature Gradients | Allow plates to equilibrate to room temperature or the temperature of the plate reader before starting the assay to avoid temperature gradients across the plate. |
Issue 2: Low Signal-to-Background Ratio
A low signal-to-background ratio can make it challenging to discern the inhibitory effect of this compound on LPA-induced calcium mobilization.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Use cells that are healthy and in the logarithmic growth phase. Ensure cell viability is high before starting the experiment. |
| Low Receptor Expression | If using a transient transfection system, optimize the transfection efficiency to ensure sufficient LPA1 receptor expression. |
| Incorrect LPA Concentration | Use a concentration of the LPA agonist that elicits a response in the EC80 range (the concentration that produces 80% of the maximal response) to provide a sufficient window for detecting inhibition by this compound.[4] |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell line.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.086 µM | LPA1 receptor antagonism | [1] |
| Kd | 0.34 nM | [3H]-ONO-0300302 binding to LPA1 receptor | [1][2] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the LPA1 receptor.
Materials:
-
Membrane preparation from cells expressing the LPA1 receptor
-
Radiolabeled ligand for LPA1 (e.g., [3H]-LPA)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, the membrane preparation, and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled LPA1 ligand. For total binding, add only the assay buffer.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value.
Calcium Mobilization Assay
This protocol measures the antagonist effect of this compound on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
Cells expressing the LPA1 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Black-walled, clear-bottomed 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
LPA (agonist)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the LPA1-expressing cells into the microplates and incubate until they form a confluent monolayer.
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Remove the culture medium and add the dye loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.[4]
-
During incubation, prepare serial dilutions of this compound in the assay buffer.
-
After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate at 37°C for 15-30 minutes.[4]
-
Place the microplate into the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add the LPA agonist solution (at a pre-determined EC80 concentration) to all wells simultaneously.
-
Record the fluorescence intensity over time to measure the increase in intracellular calcium.
-
The inhibitory effect of this compound is quantified by the reduction in the LPA-induced fluorescence signal. Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Characterization.
Caption: Troubleshooting Logic for Minimizing Experimental Variability.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
troubleshooting ONO-0300302 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with ONO-0300302, a slow, tight-binding lysophosphatidic acid receptor 1 (LPA1) antagonist. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound in our cell-based assays. What could be the reason for this variability?
A1: Inconsistent results with this compound can often be attributed to its slow, tight-binding characteristics.[1][2][3] This means that the compound may require a longer pre-incubation time to achieve maximal binding and inhibition. If your pre-incubation times are too short or vary between experiments, you will likely see inconsistent results. We recommend optimizing the pre-incubation time with this compound before adding the LPA stimulus.
Q2: How does the "slow, tight binding" nature of this compound affect wash-out experiments?
A2: The slow dissociation rate of this compound from the LPA1 receptor is a key feature of its mechanism.[1] In wash-out experiments, you should expect to see sustained inhibition of LPA-induced responses even after the removal of the compound from the medium.[1] If you are observing a rapid reversal of inhibition after wash-out, it may indicate issues with the compound's integrity or the experimental setup.
Q3: Are there specific experimental systems where this compound is known to be effective?
A3: this compound has been shown to be effective in both in vitro and in vivo models. Specifically, it has been used to inhibit LPA-induced responses in rat-isolated urethras and has demonstrated efficacy in rat and dog models of benign prostatic hyperplasia (BPH) by measuring intraurethral pressure (IUP).[1][2][4]
Q4: What is the selectivity profile of this compound for different LPA receptors?
A4: this compound is a potent LPA1 antagonist. It shows selectivity for LPA1 over other LPA receptors, such as LPA2 and LPA3.[5]
Troubleshooting Guide
Potential Causes of Inconsistent Results
-
Inadequate Pre-incubation Time: Due to its slow-binding kinetics, insufficient pre-incubation of cells or tissues with this compound before LPA stimulation can lead to underestimation of its potency and variable results.
-
Variable Wash-out Procedures: Inconsistent timing or incomplete removal of the compound during wash-out steps can affect the assessment of its tight-binding nature.
-
Compound Stability and Solubility: Like any small molecule, the stability and solubility of this compound in your specific experimental buffer should be considered. Precipitation or degradation of the compound will lead to inaccurate concentrations and inconsistent effects.
-
Cell Passage Number and Receptor Expression: The expression levels of LPA1 can vary with cell passage number and culture conditions, leading to changes in responsiveness to both LPA and this compound.
General Recommendations for Consistent Results
-
Optimize Pre-incubation Time: We recommend performing a time-course experiment to determine the optimal pre-incubation duration required to achieve maximal inhibition by this compound in your specific assay.
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, wash-out procedures, cell densities, and reagent concentrations, are kept consistent across all experiments.
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the appropriate solvent. Store stock solutions under recommended conditions to prevent degradation.
-
Monitor Cell Health and Receptor Expression: Regularly check the health and morphology of your cells. If possible, monitor the expression levels of LPA1 to ensure consistency across different experimental batches.
Quantitative Data Summary
| Parameter | Value | Species | Notes | Reference |
| IC50 (LPA1) | 0.16 nM | - | Slow tight binding antagonist. | [4] |
| IC50 (LPA1) | 0.086 µM | - | Orally active and potent LPA1 antagonist. | [6][7][8] |
| IC50 (LPA2) | 11.5 µM | - | [5] | |
| IC50 (LPA3) | 2.8 µM | - | [5] | |
| Kd | 0.34 nM | - | Binding affinity increases with time (37 °C, 2 h). | [6][7] |
| Cmax | 233 ng/mL | Rat | 3 mg/kg, p.o. | [5] |
| t1/2 | 6.3 hours | Rat | 3 mg/kg, p.o. | [5] |
| Clearance | 20.5 mL/min/kg | Rat | 1 mg/kg, i.v. | [5] |
| t1/2 | 7 hours | Rat | 1 mg/kg, i.v. | [5] |
Key Experimental Protocol
Wash-out Experiment to Confirm Tight Binding of this compound
This protocol is designed to assess the slow, tight-binding nature of this compound by measuring its inhibitory effect on LPA-induced responses after a wash-out procedure.
Materials:
-
This compound
-
Lysophosphatidic Acid (LPA)
-
Cell line or isolated tissue expressing LPA1
-
Appropriate assay buffer
-
Multi-well plates or tissue bath setup
Procedure:
-
Preparation: Prepare stock solutions of this compound and LPA in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in the assay buffer.
-
Pre-incubation: Add this compound at the desired concentration to the cells or tissues and incubate for a predetermined optimal time to allow for binding. Include a vehicle control group.
-
Wash-out:
-
For cell-based assays: Gently aspirate the medium containing this compound. Wash the cells 2-3 times with fresh, pre-warmed assay buffer. After the final wash, add fresh buffer.
-
For isolated tissues: Continuously perfuse the tissue bath with fresh, pre-warmed buffer for a defined period to wash out the compound.
-
-
LPA Stimulation: After the wash-out procedure, stimulate the cells or tissues with an appropriate concentration of LPA.
-
Measurement of Response: Measure the LPA-induced response (e.g., calcium mobilization, contraction) using a suitable detection method.
-
Data Analysis: Compare the magnitude of the LPA-induced response in the this compound-treated and washed group to the vehicle control group. A sustained inhibition in the washed group indicates tight binding.
Visualizations
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. amsbio.com [amsbio.com]
- 5. | BioWorld [bioworld.com]
- 6. cenmed.com [cenmed.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]
ONO-0300302 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of ONO-0300302, a potent and selective LPA1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a dry, dark environment.[1][2] Under these conditions, the compound is stable for over two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 220 mg/mL (460.65 mM), and may require sonication to fully dissolve.[2] For stock solutions, it is recommended to prepare a high-concentration stock in DMSO. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C.[1] For long-term storage (months to years), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a slow, tight-binding antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[3][4][5][6] By binding to the LPA1 receptor, it blocks the signaling pathways activated by its natural ligand, lysophosphatidic acid (LPA). This inhibition can affect various cellular processes such as proliferation, migration, and cytoskeletal changes.[7][8]
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in in vivo models, significantly inhibiting LPA-induced increases in intraurethral pressure (IUP) in both rats and dogs when administered orally.[3][4][6][9] This makes it a valuable tool for studying conditions like benign prostatic hyperplasia and other LPA1-mediated pathologies.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound and other LPA1 antagonists.
| Problem | Potential Cause | Recommended Solution |
| High background signal in negative controls (e.g., vehicle-only). | 1. Cell clumping or uneven plating.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before plating. Use cells at a consistent passage number.2. Use calibrated pipettes and consider using a multichannel pipette for additions.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[10] |
| The positive control (LPA agonist) shows a weak or no response. | 1. LPA degradation, especially in media containing serum.2. Low LPA1 receptor expression in the cells.3. Suboptimal assay conditions. | 1. Prepare fresh LPA solutions in a suitable buffer (e.g., PBS with fatty-acid-free BSA). Avoid repeated freeze-thaw cycles.2. Use low-passage cells and confirm LPA1 expression via qPCR or Western blot.3. Optimize agonist incubation time, temperature, and buffer composition.[10] |
| The antagonistic effect is only observed at very high concentrations (significantly above the reported IC50). | 1. The observed effect may be due to off-target activity.2. Poor cell permeability of the compound.3. Degradation of the compound under assay conditions. | 1. Focus on a concentration range relevant to the known potency of the antagonist (e.g., 0.1x to 10x IC50).2. Consult literature for permeability data or perform a cell uptake assay.3. Assess the stability of the compound in your specific assay media and conditions.[10] |
| Results are inconsistent between experiments. | 1. Variability in cell passage number.2. Inconsistent incubation times.3. Instability of the compound in solution. | 1. Use cells within a narrow passage number range for all experiments.2. Strictly adhere to optimized incubation times for agonist and antagonist.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods. |
| Observed activity in a cell line that does not express the LPA1 receptor. | This strongly suggests an off-target effect. The compound is likely interacting with another cellular target. | 1. Confirm Lack of LPA1 Expression: Verify the absence of LPA1 mRNA and protein expression in your cell line using reliable methods like qPCR and Western Blot.2. Perform an Off-Target Screen: Consider screening the compound against a commercial panel of common off-targets (e.g., other GPCRs, kinases) to identify potential unintended molecular targets.[10] |
| How can I differentiate between a specific off-target effect and general cellular toxicity? | This is crucial when observing phenotypes like reduced cell proliferation or cell death. | 1. Compare Potency: Determine the concentration at which you observe the effect versus the concentration that induces cytotoxicity (CC50). A large window between the effective and cytotoxic concentrations suggests the effect is not due to general toxicity.2. Use Multiple Cytotoxicity Assays: Measure cell health using different methods (e.g., MTT assay for metabolic activity, LDH release assay for membrane integrity). Interference with one assay's chemistry might not reflect true cytotoxicity.3. Time-Course Analysis: A specific biological effect may occur on a different timescale than the onset of cytotoxicity.[10] |
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| IC50 | 0.16 nM | - | - | [3][6] |
| IC50 | 17 nM | Human | Calcium Mobilization | [11] |
| IC50 | 181 nM | Human | Chemotaxis | [11] |
| Solubility in DMSO | 220 mg/mL (460.65 mM) | - | - | [2] |
| Storage (Solid) | -20°C | - | - | [1][2] |
| Shelf Life (Solid) | > 2 years | - | - | [1] |
Experimental Protocols & Methodologies
General Protocol for Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the antagonist effect of this compound on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Assay Plates: Black-walled, clear-bottomed 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
LPA (agonist) stock solution.
-
This compound (antagonist) stock solution.
Procedure:
-
Cell Seeding: Seed LPA1-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[7]
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Aspirate the cell culture medium and add the dye loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.[7]
-
Antagonist Incubation: Gently wash the cells twice with assay buffer. Add serially diluted this compound or control compounds to the appropriate wells. Incubate at 37°C for 15-30 minutes.[7]
-
Calcium Measurement: Place the microplate into a fluorescence plate reader. Add the LPA agonist at a predetermined EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells.
-
Data Analysis: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.
General Protocol for RhoA Activation Assay
This protocol describes a general method to measure the effect of this compound on LPA-induced RhoA activation.
Materials:
-
Cells expressing the LPA1 receptor.
-
Cell lysis buffer.
-
GST-Rhotekin-RBD (Rho-binding domain) fusion protein bound to glutathione-agarose beads.
-
Antibodies: Anti-RhoA antibody.
Procedure:
-
Cell Treatment: Culture cells to near confluence and serum-starve overnight. Pre-incubate cells with desired concentrations of this compound or vehicle control for 15-30 minutes. Stimulate with LPA for a short period (e.g., 3 minutes).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]
-
Pull-down of Active RhoA: Incubate cell lysates with GST-Rhotekin-RBD beads to selectively pull down GTP-bound (active) RhoA.[12]
-
Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA.[12]
Visualizations
LPA1 Receptor Signaling Pathway
Caption: LPA1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Calcium Mobilization Assay
Caption: Workflow for assessing this compound's antagonist activity via calcium mobilization.
Logical Flow for Troubleshooting LPA1 Antagonist Experiments
Caption: A logical guide for troubleshooting common issues in LPA1 antagonist experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. labsolu.ca [labsolu.ca]
- 3. amsbio.com [amsbio.com]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cenmed.com [cenmed.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
Technical Support Center: ONO-0300302 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of ONO-0300302 in various cell lines.
I. FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active antagonist for the lysophosphatidic acid receptor 1 (LPA1), with an IC50 of 0.086 µM.[1] It exhibits a "slow tight binding" characteristic, meaning its binding affinity to the receptor increases over time.[1] While its primary application has been in research for benign prostatic hyperplasia (BPH)[1][2][3], its impact on cell signaling pathways could be relevant in other contexts. The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[4][5] Activated Akt, a key component of this pathway, inhibits pro-apoptotic proteins, thereby promoting cell survival.[4][6] Given that LPA1 can activate the PI3K/Akt pathway, an antagonist like this compound could potentially inhibit this survival signaling, leading to cytotoxic effects in certain cell types.
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: The choice of cell line should be guided by your research question.[7] For general cytotoxicity profiling, a panel of cell lines from different tissue origins is recommended. If you are investigating its potential as an anti-cancer agent, cell lines with known dysregulation of the PI3K/Akt pathway may be particularly relevant. It is also advisable to include a non-cancerous "normal" cell line to assess for off-target toxicity.[7]
Q3: How should I prepare this compound for cell-based assays?
A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to then dilute this stock in a cell culture medium to the final desired concentrations. Always run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself is not causing any cytotoxic effects.
II. Troubleshooting Guide
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Calibrate your pipettes regularly. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound. If crystals are visible, the compound may be precipitating at that concentration. Consider lowering the concentration or using a different solvent system if possible. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure the formazan crystals are completely dissolved by the solubilization buffer. This can be facilitated by gentle mixing and, if necessary, a short incubation at 37°C. |
Problem 2: Unexpected or Inconsistent IC50 Values
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Timing | The optimal time to measure cytotoxicity can vary depending on the cell line and the compound's mechanism of action. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Cell Density | The initial cell seeding density can significantly impact the apparent cytotoxicity.[8] Higher cell densities may require higher compound concentrations to elicit a response. It is important to optimize and standardize the seeding density for your specific cell line and assay. |
| Assay Interference | Some compounds can interfere with the chemistry of cytotoxicity assays.[9][10][11] For example, colored compounds can affect absorbance readings in assays like MTT.[9] Run controls with the compound in cell-free media to check for direct interference with the assay reagents. |
| Cell Line Health and Passage Number | Ensure your cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
Problem 3: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Steps |
| Media Contamination | If the media-only blanks show high absorbance, it could indicate microbial contamination.[12] Use sterile techniques and check your media and reagents for contamination. |
| Reagent Contamination | Assay reagents themselves can become contaminated.[10] Prepare fresh reagents and handle them using sterile techniques. |
| Compound Reactivity | The test compound might be directly reacting with the assay reagent. Run a control with the compound in cell-free media to assess this possibility. |
III. Data Presentation: this compound Cytotoxicity
The following data is representative and for illustrative purposes.
Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 15.8 |
| PC-3 | Prostate Cancer | 8.1 |
| HEK293 | Normal Kidney | > 50 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)
| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.0 |
| This compound (5 µM) | 3.2 |
| This compound (10 µM) | 5.7 |
IV. Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, typically using a shorter incubation time (e.g., 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
V. Visualizations
Caption: this compound inhibits the LPA1 receptor, blocking PI3K/Akt signaling and promoting apoptosis.
Caption: Standard experimental workflow for assessing the cytotoxicity of a compound in cell culture.
Caption: A decision tree to troubleshoot common issues in cytotoxicity assays.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. galaxy.ai [galaxy.ai]
Technical Support Center: ONO-0300302 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA1 receptor antagonist, ONO-0300302, in vivo. The information is designed to address common challenges encountered during experimental procedures and to ensure successful delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: this compound has a reported moderate pharmacokinetic profile and high clearance. How does it achieve high in vivo efficacy?
A1: this compound possesses a "slow tight binding" characteristic to the LPA1 receptor.[1][2] This means that once the compound binds to the receptor, it dissociates very slowly. This prolonged receptor occupancy is believed to be the reason for its excellent in vivo efficacy, despite having a moderate plasma half-life and high intravenous clearance.[1][2] Therefore, the in vivo delivery strategy should focus on ensuring the compound reaches the target tissue to enable this binding, rather than solely aiming for high and sustained plasma concentrations.
Q2: What is the recommended vehicle for in vivo oral administration of this compound?
A2: Published preclinical studies in rats have reported using a vehicle described as "20% STPG".[3] However, the precise composition of "STPG" is not publicly defined and may be an internal designation of the originating laboratory. For researchers without access to this specific vehicle, it is recommended to use a well-established formulation for poorly water-soluble compounds. A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle for oral administration.[4] Detailed protocols for preparing such alternative vehicles are provided in the "Experimental Protocols" section.
Q3: My in vivo results with this compound are highly variable. What are the potential causes and solutions?
A3: High variability in in vivo experiments can arise from several factors:
-
Formulation Instability: If this compound is not properly dissolved or suspended in the vehicle, it can lead to inconsistent dosing. Ensure your formulation is homogenous before each administration by vortexing or stirring. Visually inspect for any precipitation.
-
Inaccurate Dosing: Precise oral gavage technique is crucial. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[1][5] Calibrate your dosing volume based on the most recent body weight of the animal.
-
Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Using a sufficient number of animals per group and ensuring they are age and weight-matched can help mitigate this.
-
Compound Stability: While not specifically reported for this compound, assess the stability of your prepared formulation over the duration of your experiment. It is often best to prepare the dosing solution fresh for each day of administration.[6]
Q4: I am not observing the expected in vivo efficacy with this compound. What should I troubleshoot?
A4: A lack of efficacy can be due to several factors. Consider the following troubleshooting workflow:
References
Technical Support Center: ONO-0300302 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-0300302 in their experiments. The following information is designed to address specific issues that may arise during the optimization of dose-response curves for this slow, tight-binding LPA1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Its primary mechanism of action is through slow, tight-binding inhibition of the LPA1 receptor. This means that it associates with the receptor slowly but forms a very stable complex, resulting in a prolonged duration of action. This characteristic is crucial for its in vivo efficacy.
Q2: What is the LPA1 signaling pathway?
The LPA1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to three families of G proteins: Gαq/11, Gαi/o, and Gα12/13.[1][2] Activation of these pathways by an agonist like LPA leads to various downstream cellular responses:
-
Gαq/11: Activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event measured in many functional assays.[1][3]
-
Gαi/o: Inhibits adenylyl cyclase, leading to decreased cAMP levels. It can also activate the PI3K-Akt and MAPK signaling pathways, which are involved in cell survival and proliferation.[4]
-
Gα12/13: Activates RhoA, a small GTPase that regulates the actin cytoskeleton, leading to changes in cell shape, migration, and stress fiber formation.[4]
This compound blocks these signaling cascades by preventing LPA from binding to and activating the LPA1 receptor.
Q3: What makes determining the dose-response curve for this compound challenging?
The primary challenge arises from its slow, tight-binding kinetics. Unlike inhibitors that reach equilibrium quickly, this compound requires a significant pre-incubation period with the receptor to achieve a stable inhibitory effect. If the pre-incubation time is too short, the calculated IC50 value will be higher (less potent) than the true value. As the pre-incubation time is increased, the IC50 will appear to shift to the left (become more potent) until equilibrium is reached.
Q4: What are the reported potency values for this compound?
The reported potency of this compound can vary depending on the assay conditions, particularly the pre-incubation time. It's crucial to consider these conditions when comparing data.
| Parameter | Value | Assay Conditions |
| IC50 | 0.086 µM | Standard antagonist assay. |
| IC50 | 0.16 nM | 24-hour incubation with CHO cells expressing the LPA1 receptor. |
| Kd | 0.34 nM | Binding assay with [3H]-ONO-0300302 after 2 hours incubation at 37°C. |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when generating a dose-response curve for this compound.
Problem 1: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Compound Precipitation | This compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid cell toxicity and compound precipitation. Visually inspect wells for any signs of precipitation. |
Problem 2: The dose-response curve does not reach a 100% inhibition plateau.
| Possible Cause | Suggested Solution |
| Insufficient Top Concentration | Extend the concentration range of this compound to higher concentrations. |
| Incomplete Inhibition | At the concentrations tested, this compound may not be able to fully compete with the agonist. This could be due to a very high agonist concentration. Try reducing the agonist concentration to its EC80 or EC50. |
| Assay Interference | At high concentrations, the compound may interfere with the assay signal (e.g., autofluorescence). Run a control plate with the compound dilutions but without cells to check for interference. |
Problem 3: The IC50 value is higher than expected or shifts between experiments.
| Possible Cause | Suggested Solution |
| Insufficient Pre-incubation Time | This is the most common issue for slow, tight-binding inhibitors. The pre-incubation time is not long enough for the drug-receptor binding to reach equilibrium. |
| Systematically determine the optimal pre-incubation time: | |
| 1. Perform a time-course experiment where you test a fixed, mid-range concentration of this compound at different pre-incubation times (e.g., 30 min, 1h, 2h, 4h, 8h). | |
| 2. Plot the % inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition level plateaus. | |
| 3. Alternatively, generate full dose-response curves at several different pre-incubation times. The IC50 will decrease with time and then stabilize. The optimal time is the shortest duration that yields a stable, potent IC50. For this compound, a pre-incubation of at least 2 hours is recommended as a starting point. | |
| Agonist Concentration Too High | An excessively high concentration of the LPA agonist will require a higher concentration of the antagonist to compete, leading to a right-shifted (less potent) IC50. Use a concentration of LPA at or near its EC80 for the assay. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound dose-response experiments.
Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay for this compound Dose-Response Curve
This protocol is designed to determine the IC50 of this compound by measuring its ability to inhibit LPA-induced calcium mobilization in cells expressing the LPA1 receptor (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
LPA stock solution (e.g., 1 mM in PBS with fatty-acid-free BSA).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the LPA1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. Typically, an 8- to 12-point curve is prepared, with concentrations ranging from picomolar to micromolar.
-
Also, prepare wells with vehicle control (e.g., Assay Buffer with the same final DMSO concentration as the compound wells) and a positive control (LPA agonist only).
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Pre-incubation with this compound:
-
After dye loading, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Crucially, incubate the plate at 37°C for a predetermined optimal time (e.g., 2 hours) to allow for the slow binding of this compound to the LPA1 receptor.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well (typically for 10-20 seconds).
-
Using the instrument's injection system, add the LPA agonist solution to all wells simultaneously. The final LPA concentration should be at its pre-determined EC80.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the positive control (LPA alone).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the LPA1 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the LPA1 receptor, which are inhibited by this compound.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
interpreting unexpected results with ONO-0300302
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-0300302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] Its primary mechanism of action is to inhibit the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways. A key feature of this compound is its "slow tight binding" characteristic, which contributes to a long duration of action in vivo.[1][2][5] This means that it binds tightly to the LPA1 receptor and dissociates slowly, leading to sustained target engagement.[1][2][5]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In vitro : this compound is expected to inhibit LPA-induced downstream signaling events, such as intracellular calcium mobilization in cells expressing the LPA1 receptor.[1][6]
-
In vivo : this compound has been shown to inhibit the LPA-induced increase in intraurethral pressure (IUP) in animal models, such as rats and dogs.[1][2][3][4] This effect is long-lasting, with significant inhibition observed for over 12 hours.[1][2]
Q3: What is the selectivity profile of this compound?
This compound is highly selective for the LPA1 receptor. It has significantly lower activity at other LPA receptor subtypes, such as LPA2 and LPA3.[7]
Troubleshooting Guide
This guide addresses potential unexpected results and provides troubleshooting suggestions for experiments involving this compound.
| Unexpected Result | Potential Cause | Troubleshooting Suggestions |
| Reduced or no inhibition of LPA-induced signaling in vitro. | Compound Degradation: this compound may have degraded due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Verify the integrity of the compound using an appropriate analytical method (e.g., HPLC). |
| Suboptimal Assay Conditions: The concentration of LPA used for stimulation may be too high, or the incubation time with this compound may be insufficient for its slow tight binding to occur. | - Perform a dose-response curve with LPA to determine the optimal concentration for stimulation. - Increase the pre-incubation time with this compound to allow for sufficient receptor binding. A pre-incubation of at least 1 hour is recommended.[6] | |
| Cell Line Issues: The cells may have low or no expression of the LPA1 receptor. | - Confirm LPA1 receptor expression in your cell line using techniques such as qPCR or western blotting. - Use a validated positive control cell line known to express the LPA1 receptor. | |
| Inconsistent in vivo efficacy. | Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, or excretion of this compound between individual animals. | - Ensure consistent dosing and administration techniques. - Monitor plasma concentrations of this compound if possible to correlate with efficacy. - Be aware of the published pharmacokinetic parameters (e.g., t1/2 in rats is approximately 6.3-7 hours).[7] |
| Animal Model Variability: The specific animal model or the method of inducing the phenotype may influence the outcome. | - Ensure the animal model is appropriate and validated for studying LPA1 signaling. - Standardize all experimental procedures to minimize variability. | |
| Off-target effects observed. | High Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | - Perform a dose-response study to determine the lowest effective concentration. - Consult the literature for recommended in vivo doses (e.g., 1-3 mg/kg p.o. in rats and dogs).[1][3][4] |
| Interaction with other signaling pathways: While selective, the possibility of cross-talk with other pathways cannot be entirely ruled out at high concentrations. | - Use appropriate negative controls to distinguish between LPA1-mediated and off-target effects. - Investigate potential interactions with other relevant signaling pathways in your experimental system. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for LPA1 | 0.086 µM | Human LPA1 expressing CHO cells | [7] |
| IC50 for LPA2 | 11.5 µM | Human LPA2 | [7] |
| IC50 for LPA3 | 2.8 µM | Human LPA3 | [7] |
| Kd | 0.34 nM | Human LPA1 expressing CHO cells (37°C, 2h) | [8] |
| Cmax (3 mg/kg p.o.) | 233 ng/mL | Rat | [7] |
| t1/2 (3 mg/kg p.o.) | 6.3 hours | Rat | [7] |
| Cl (1 mg/kg i.v.) | 20.5 mL/min/kg | Rat | [7] |
| t1/2 (1 mg/kg i.v.) | 7 hours | Rat | [7] |
Experimental Protocols
1. In Vitro Intracellular Calcium Mobilization Assay
This protocol is adapted from methodologies described for assessing LPA1 receptor antagonism.[6]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture (HAM) containing 10% FBS.
-
Cell Plating: Seed cells at a density of 2 x 10^4 cells per well into 96-well plates and culture for 2 days.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) in the culture medium.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate for 1 hour in a CO2 incubator.
-
-
Cell Washing:
-
Remove the loading buffer.
-
Rinse the cells with an assay buffer (Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid).
-
Add fresh assay buffer to the wells.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound solutions to the wells and pre-incubate for a designated time (e.g., 1 hour) to allow for slow tight binding.
-
-
LPA Stimulation and Measurement:
-
Monitor intracellular calcium concentration using a fluorescence plate reader by measuring the ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm, with emission at 500 nm.
-
Add LPA to a final concentration of 100 nM to stimulate the cells.
-
Record the peak fluorescence ratio.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LPA-induced calcium signal by this compound compared to a vehicle control.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.
-
2. In Vivo Intraurethral Pressure (IUP) Measurement in Rats
This protocol is a generalized representation based on the in vivo studies mentioned.[1]
-
Animal Preparation:
-
Use male rats of an appropriate strain and age.
-
Anesthetize the animals with a suitable anesthetic agent.
-
Surgically insert a catheter connected to a pressure transducer into the urethra to measure IUP.
-
-
Compound Administration:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 3 mg/kg).
-
Administer a vehicle control to a separate group of animals.
-
-
LPA Challenge and IUP Measurement:
-
At various time points after this compound administration, intravenously inject LPA to induce an increase in IUP.
-
Continuously record the IUP throughout the experiment.
-
-
Data Analysis:
-
Measure the peak IUP increase following the LPA challenge at each time point.
-
Calculate the percentage inhibition of the LPA-induced IUP increase by this compound compared to the vehicle control group.
-
Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. amsbio.com [amsbio.com]
- 5. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. | BioWorld [bioworld.com]
- 8. cenmed.com [cenmed.com]
ONO-0300302 quality control and purity checks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity checks, and effective use of ONO-0300302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It functions as a slow tight-binding inhibitor, meaning its binding affinity to the LPA1 receptor increases over time.[1][2][3][4] Its primary application in research is for studying benign prostatic hyperplasia (BPH).[1][5][6][7]
Q2: What is the recommended solvent for dissolving this compound?
A2: While the original synthesis papers use solvents like ethyl acetate (B1210297) (AcOEt), tetrahydrofuran (B95107) (THF), and methanol (B129727) (MeOH) during purification, for experimental use, it is crucial to refer to the manufacturer's datasheet for the recommended solvent.[8] For cell culture experiments, it is important to use a solvent compatible with your system and to be mindful of the final solvent concentration, as high concentrations can be toxic to cells.[9]
Q3: How should I store this compound to ensure its stability?
A3: For long-term stability, it is generally recommended to store small molecule inhibitors as a solid at -20°C or -80°C. For stock solutions, it is advisable to aliquot the compound into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Always refer to the manufacturer's specific storage instructions.
Q4: What are the signs of degradation of this compound in my experiment?
A4: Signs of inhibitor degradation can include a diminished or complete loss of the expected biological effect, a noticeable decrease in potency (requiring higher concentrations for the same effect), and inconsistent results between experimental replicates.[9] The appearance of unexpected cellular phenotypes could also indicate the presence of degradation products.[9]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological activity in my assay.
-
Is the compound pure? Impurities can interfere with the activity of this compound. It is advisable to verify the purity of your compound using the quality control protocols outlined below.
-
Has the compound degraded? Improper storage or handling can lead to degradation. Prepare fresh stock solutions and handle them as recommended.[9] Consider factors in your experimental setup like temperature, pH, and light exposure that might contribute to degradation.[9]
-
Are you using the optimal concentration? The reported IC50 for this compound with the LPA1 receptor is 0.086 µM, and the Kd is 0.34 nM (at 37°C for 2 hours).[1][2] Ensure your experimental concentrations are appropriate for your assay.
Issue 2: Difficulty dissolving the compound.
-
Have you chosen the right solvent? Refer to the supplier's datasheet for the recommended solvent.
-
Are you using the appropriate technique? Gentle warming or sonication can sometimes aid in dissolving the compound. However, be cautious as excessive heat can lead to degradation.
Issue 3: Unexpected off-target effects.
-
Is the compound specific enough for your experiment? While this compound is a potent LPA1 antagonist, it also shows some activity against LPA2 and LPA3 receptors at higher concentrations, with IC50 values of 11.5 µM and 2.8 µM, respectively.[10] Consider if this level of off-target activity could be influencing your results.
-
Could impurities be the cause? Uncharacterized impurities could have their own biological activities. Verify the purity of your compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | 99.43% | MedChem Express[1] |
| IC50 (LPA1) | 0.086 µM | MedChem Express, BioWorld[1][2][10] |
| IC50 (LPA2) | 11.5 µM | BioWorld[10] |
| IC50 (LPA3) | 2.8 µM | BioWorld[10] |
| Kd (LPA1) | 0.34 nM (37°C, 2h) | MedChem Express, NIH[1][2][3] |
| Molecular Formula | C29H35NO5 | MedChem Express[1] |
| Molecular Weight | 477.59 | MedChem Express[1] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for your specific HPLC system.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC System: A system similar to a Waters Acquity UPLC H-class can be used.[8][11]
-
Column: A C18 reverse-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: Use a UV detector, monitoring at a wavelength where the compound has maximum absorbance.
-
Analysis: The purity is determined by the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with your mass spectrometer's ionization source (e.g., methanol for electrospray ionization - ESI).
-
Mass Spectrometer: A system like a Micromass ZQ mass spectrometer can be used.[8][11]
-
Ionization Source: ESI is a common method for small molecules.
-
Analysis: Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected molecular weight of this compound (477.59 g/mol ).[1] The observed mass should be within a narrow tolerance of the calculated mass.
Visualizations
Caption: Workflow for this compound quality control.
Caption: Antagonistic action of this compound on the LPA1 signaling pathway.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. cenmed.com [cenmed.com]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]
- 7. targetmol.cn [targetmol.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating ONO-0300302 Activity in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of ONO-0300302, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in new cell lines. By offering a comparative analysis with other commercially available LPA1 antagonists and detailing robust experimental protocols, this document aims to equip researchers with the necessary tools to accurately assess the on-target effects of this compound in their specific cellular models.
This compound is an orally active and potent LPA1 antagonist with an IC50 of 0.086 µM.[1][2] It is characterized as a slow, tight-binding inhibitor, with its binding affinity increasing over time, reflected by a Kd of 0.34 nM.[1][2] While initially investigated for benign prostatic hyperplasia, the role of LPA1 in various cellular processes, including cancer cell proliferation, migration, and invasion, makes this compound a valuable tool for a broad range of research applications.[3][4]
Comparative LPA1 Antagonists
To ensure that the observed biological effects are specifically due to LPA1 inhibition and not off-target activities, it is crucial to compare the performance of this compound with other structurally distinct LPA1 antagonists. The following table summarizes key information for this compound and a selection of commercially available alternatives.
| Compound | Reported IC50/Ki | Key Characteristics |
| This compound | IC50: 86 nM[1][2], 160 nM; Kd: 0.34 nM[1][2] | Slow, tight-binding inhibitor.[1][2] |
| BMS-986020 | pKb: ~8.0 (in calcium mobilization assay)[5] | High-affinity LPA1 antagonist; has undergone clinical trials for idiopathic pulmonary fibrosis.[6] |
| AM966 | IC50: 17 nM (calcium flux assay)[7] | Potent and selective LPA1 antagonist.[7] |
| Ki16425 | Ki: 0.34 µM (LPA1), 6.5 µM (LPA2), 0.93 µM (LPA3) | Competitive antagonist for LPA1 and LPA3. |
| AM095 | IC50: 23-25 nM (calcium flux assay) | Selective LPA1 receptor antagonist. |
Experimental Validation Workflow
The validation of this compound's activity in a new cell line should follow a systematic approach to confirm its on-target effects and characterize its functional consequences.
LPA1 Signaling Pathway
This compound exerts its effects by blocking the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding its ligand, lysophosphatidic acid (LPA), LPA1 can couple to multiple G proteins (Gq, Gi, G12/13) to initiate downstream signaling cascades that regulate a variety of cellular functions.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay functionally confirms the antagonistic activity of this compound on the LPA1 receptor by measuring the inhibition of LPA-induced intracellular calcium release.
Materials:
-
Cell line of interest seeded in black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LPA (agonist)
-
This compound and comparative antagonists
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound or other antagonists to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a pre-determined concentration of LPA (typically EC80) into the wells and immediately begin recording the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline). Normalize the data to the LPA-only control wells. Plot the normalized response against the antagonist concentration to determine the IC50 value.[5][7]
Cell Proliferation Assay (MTS/CCK-8)
This assay assesses the impact of LPA1 inhibition on cell proliferation.
Materials:
-
Cell line of interest seeded in 96-well plates
-
Serum-free or low-serum medium
-
LPA
-
This compound and comparative antagonists
-
MTS or CCK-8 reagent
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Treatment: Treat the cells with serial dilutions of this compound or other antagonists in the presence or absence of LPA for 48-72 hours.
-
Quantification: Add MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot cell viability against antagonist concentration to determine the effect on proliferation.[8][9]
Transwell Migration Assay
This assay evaluates the effect of this compound on LPA-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Chemoattractant (LPA in serum-free medium)
-
This compound and comparative antagonists
-
Crystal violet stain
Protocol:
-
Assay Setup: Add serum-free medium containing LPA to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium. Pre-incubate the cells with different concentrations of this compound or other antagonists for 30 minutes.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a duration appropriate for the cell line's migration rate (e.g., 6-24 hours).
-
Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition and normalize to the LPA-only control.[8]
Logical Framework for Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental outcomes to validate the on-target activity of this compound.
By following this comprehensive guide, researchers can confidently validate the activity of this compound in their cell lines of interest, ensuring the reliability and reproducibility of their findings. This structured approach, incorporating comparative analysis and detailed protocols, will facilitate a thorough understanding of the functional consequences of LPA1 inhibition in various experimental contexts.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. apexbt.com [apexbt.com]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of LPA‐LPAR1 pathway results in lung tumor growth inhibition by downregulating B7‐H3 expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to LPA1 Receptor Antagonists: ONO-0300302 and Other Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-0300302 with other prominent LPA1 antagonists, including AM095 and BMS-986020. The objective is to present a clear analysis of their performance based on available experimental data, aiding in the selection of appropriate compounds for research and development.
Introduction to LPA1 Antagonism
Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs). The LPA1 receptor subtype, in particular, has emerged as a key therapeutic target in various pathologies, most notably in fibrotic diseases and benign prostatic hyperplasia.[1] Antagonism of the LPA1 receptor is a promising strategy to counteract the pro-fibrotic and proliferative effects of LPA. This guide focuses on the pharmacological and pharmacokinetic profiles of this compound in comparison to other well-characterized LPA1 antagonists.
Comparative Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound, AM095, and BMS-986020. Data has been compiled from various sources, and direct comparison should be approached with consideration for potential variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity of LPA1 Antagonists
| Compound | Target | Assay Type | Species | IC50 / Ki | Selectivity | Reference |
| This compound | LPA1 | Calcium Mobilization | Rat | IC50: 0.086 µM | LPA2: 11.5 µM, LPA3: 2.8 µM | [2] |
| LPA1 | Radioligand Binding ([³H]-ONO-0300302) | Rat | Kd: 0.34 nM | - | ||
| AM095 | LPA1 | GTPγS Binding | Human | IC50: 0.98 µM | - | [3] |
| LPA1 | GTPγS Binding | Mouse | IC50: 0.73 µM | - | [3] | |
| LPA1 | Calcium Mobilization | Human | IC50: 0.025 µM | - | ||
| LPA1 | Calcium Mobilization | Mouse | IC50: 0.023 µM | - | ||
| BMS-986020 | LPA1 | - | - | - | Potent and selective | [4] |
| BSEP | Transporter Inhibition | Human | IC50: 1.8 µM | Off-target | [5] | |
| MRP4 | Transporter Inhibition | Human | IC50: 6.2 µM | Off-target | [5] | |
| MDR3 | Transporter Inhibition | Human | IC50: 7.5 µM | Off-target | [5] |
Table 2: Pharmacokinetic Profiles of LPA1 Antagonists
| Compound | Species | Administration | Cmax | T½ | Clearance (CL) | Oral Bioavailability | Reference |
| This compound | Rat | p.o. (3 mg/kg) | 233 ng/mL | 6.3 h | - | - | [2] |
| Rat | i.v. (1 mg/kg) | - | 7 h | 20.5 mL/min/kg | - | [2] | |
| AM095 | Rat | - | - | Moderate | - | High | [3] |
| Dog | - | - | Moderate | - | High | [3] | |
| BMS-986278 (next-gen) | Mouse | p.o. | - | - | 37 mL/min/kg | 70% | [6] |
| Rat | p.o. | - | - | 15 mL/min/kg | 100% | [6] | |
| Monkey | p.o. | - | - | 2 mL/min/kg | 79% | [6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for characterization, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for evaluating LPA1 antagonists.
Caption: LPA1 Receptor Signaling Pathway.
Caption: Experimental Workflow for LPA1 Antagonist Evaluation.
Detailed Experimental Methodologies
A summary of the key experimental protocols used to characterize LPA1 antagonists is provided below.
Radioligand Binding Assay
-
Principle: This assay directly measures the affinity of a compound for the LPA1 receptor by competing with a radiolabeled ligand.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the LPA1 receptor are isolated from cultured cells (e.g., CHO or HEK293 cells).
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled LPA1 ligand (e.g., [³H]-ONO-0300302) and varying concentrations of the unlabeled antagonist.
-
Separation: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
-
Principle: This functional assay measures the activation of G proteins coupled to the LPA1 receptor. Antagonists inhibit the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the LPA1 receptor are prepared.
-
Assay Reaction: Membranes are incubated with an LPA1 agonist, varying concentrations of the antagonist, and [³⁵S]GTPγS.
-
Separation and Detection: The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated by filtration and quantified by scintillation counting.
-
Data Analysis: The IC50 value for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.
-
Calcium Mobilization Assay
-
Principle: This assay measures the ability of an antagonist to block the LPA-induced increase in intracellular calcium, a downstream event of Gαq/11 activation.
-
Protocol Outline:
-
Cell Culture: Cells expressing the LPA1 receptor are seeded in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: LPA is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.
-
In Vivo Efficacy Models
-
Benign Prostatic Hyperplasia (BPH) Model (Rat): this compound has been evaluated in a rat model where an LPA-induced increase in intraurethral pressure (IUP) mimics a key aspect of BPH. The antagonist's ability to inhibit this pressure increase is a measure of its in vivo efficacy.[2]
-
Bleomycin-Induced Pulmonary Fibrosis Model (Mouse): This is a standard model for evaluating anti-fibrotic compounds. Intratracheal administration of bleomycin (B88199) induces lung injury and fibrosis. The efficacy of LPA1 antagonists like AM095 and BMS-986020 is assessed by their ability to reduce lung collagen content, inflammation, and improve lung function.[2][3]
Discussion and Conclusion
The available data indicates that this compound is a potent and selective LPA1 antagonist with a notable "slow tight binding" characteristic, which may contribute to its prolonged in vivo efficacy despite a moderate pharmacokinetic profile. AM095 also demonstrates potent LPA1 antagonism and good oral bioavailability with proven anti-fibrotic activity in rodent models.[3] BMS-986020 showed clinical efficacy in idiopathic pulmonary fibrosis but its development was halted due to off-target hepatobiliary toxicity.[4] This led to the development of next-generation antagonists like BMS-986278 with an improved safety profile.[6]
The choice of an LPA1 antagonist for research or development will depend on the specific application. This compound's unique binding kinetics make it an interesting tool for studying the relationship between receptor residence time and in vivo activity. AM095 represents a well-characterized tool for preclinical fibrosis research. The clinical experience with BMS-986020 and the subsequent development of safer alternatives highlight the critical importance of thorough off-target profiling.
This guide provides a foundational comparison to aid in the informed selection of LPA1 antagonists. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LPA1 Receptor Antagonists: ONO-0300302 and AM966 in the Context of Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two potent lysophosphatidic acid receptor 1 (LPA1) antagonists, ONO-0300302 and AM966, with a focus on their potential applications in fibrosis research. While both compounds target the same receptor, the available preclinical data for each is in distinct therapeutic areas. This document aims to summarize the existing experimental findings for each molecule and discuss the potential for this compound in fibrosis based on the well-established role of LPA1 in fibrotic diseases and the data available for the pharmacologically similar compound, AM966.
Introduction to LPA1 Antagonism in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is a critical pathway in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.[1] Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for fibrotic disorders.
AM966: An LPA1 Antagonist Investigated for Lung Fibrosis
AM966 is a well-characterized, selective, and orally bioavailable LPA1 receptor antagonist that has been evaluated in preclinical models of lung fibrosis.[2][3]
Mechanism of Action of AM966
AM966 competitively binds to the LPA1 receptor, inhibiting the downstream signaling cascades initiated by LPA. This blockade of LPA1 signaling mitigates key pro-fibrotic cellular responses.
Preclinical Efficacy of AM966 in a Lung Fibrosis Model
AM966 has demonstrated efficacy in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF.[2]
Data Summary from Bleomycin-Induced Lung Fibrosis Model
| Parameter | Treatment Group | Result | Reference |
| Lung Collagen Content (Hydroxyproline) | AM966 | Significant reduction compared to vehicle control | [2] |
| Inflammatory Cell Infiltration (BALF) | AM966 | Significant reduction in total cells, macrophages, and neutrophils | [2] |
| Pulmonary Edema (BALF Protein) | AM966 | Significant reduction in total protein concentration | [2] |
| Body Weight | AM966 | Attenuation of bleomycin-induced weight loss | [3] |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
A common experimental workflow to evaluate the efficacy of anti-fibrotic compounds like AM966 is the bleomycin-induced lung fibrosis model.
This compound: A Potent LPA1 Antagonist with Slow Tight-Binding Properties
This compound is a novel, potent, and selective LPA1 receptor antagonist that was primarily investigated for the treatment of benign prostatic hyperplasia (BPH).[4][5] A key characteristic of this compound is its slow, tight-binding affinity to the LPA1 receptor, which contributes to its long duration of action in vivo.[4][5]
Mechanism of Action and In Vitro Potency of this compound
Similar to AM966, this compound acts as an antagonist at the LPA1 receptor. Its slow dissociation from the receptor results in sustained inhibition of LPA-induced signaling.
In Vitro Pharmacology of this compound
| Assay | Species | IC50 / Ki | Reference |
| LPA1 Receptor Binding (Ki) | Human | 0.34 nM | [4] |
| LPA-induced Ca2+ mobilization (IC50) | Human | 0.16 nM (with pre-incubation) | [4] |
Note: To date, there is no publicly available data on the efficacy of this compound in preclinical models of fibrosis. The existing research focuses on its effects on lower urinary tract function.
Comparative Analysis and Future Directions
A direct comparison of this compound and AM966 for fibrosis studies is currently limited by the lack of specific data for this compound in this therapeutic area.
Logical Relationship and Potential for this compound in Fibrosis
Based on their shared mechanism of action as potent LPA1 receptor antagonists, it is plausible that this compound could also exhibit anti-fibrotic properties. The slow, tight-binding nature of this compound is a particularly interesting feature that could translate to a more sustained and potent anti-fibrotic effect in vivo. However, this remains a hypothesis that requires experimental validation.
Future research should focus on:
-
Evaluating the efficacy of this compound in established preclinical models of fibrosis (e.g., bleomycin-induced lung fibrosis, carbon tetrachloride-induced liver fibrosis).
-
Directly comparing the in vivo potency and duration of action of this compound and AM966 in a head-to-head fibrosis study.
-
Investigating the impact of the slow, tight-binding kinetics of this compound on key fibrotic pathways and cellular responses.
Conclusion
AM966 is an LPA1 receptor antagonist with demonstrated preclinical efficacy in models of lung fibrosis. This compound is a highly potent LPA1 antagonist with a unique slow, tight-binding profile, though its evaluation has been focused on BPH. While a direct comparison in the context of fibrosis is not yet possible due to a lack of data for this compound, its potent LPA1 antagonism suggests it may be a promising candidate for future fibrosis research. Further investigation is warranted to explore the potential anti-fibrotic effects of this compound and to understand how its distinct pharmacokinetic properties may translate to therapeutic benefit in fibrotic diseases.
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 5. pubs.acs.org [pubs.acs.org]
ONO-0300302: A Comparative Analysis of its Selectivity for LPA Receptors 1, 2, and 3
A detailed guide for researchers and drug development professionals on the selectivity profile of the LPA1 receptor antagonist, ONO-0300302, against LPA2 and LPA3 receptors. This document provides a comprehensive overview of its comparative bioactivity, the experimental procedures for its evaluation, and the distinct signaling pathways of the targeted receptors.
This compound has been identified as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Understanding its selectivity profile against other closely related LPA receptors, specifically LPA2 and LPA3, is crucial for its therapeutic development and for elucidating its precise mechanism of action. This guide presents a comparative analysis of this compound's activity on these three receptors, supported by experimental data and detailed methodologies.
Comparative Bioactivity of this compound
The selectivity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against LPA1, LPA2, and LPA3 receptors. The data clearly demonstrates a significant preference for LPA1.
| Compound | LPA1 IC50 (µM) | LPA2 IC50 (µM) | LPA3 IC50 (µM) |
| This compound | 0.086 | 11.5 | 2.8 |
| Data sourced from a 2015 presentation by Ono Pharmaceutical at the American Chemical Society (ACS) National Meeting.[1] |
As the data indicates, this compound is approximately 134-fold more selective for LPA1 over LPA2 and 32-fold more selective for LPA1 over LPA3. This high degree of selectivity underscores its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects mediated by LPA2 and LPA3.
Experimental Protocols
The determination of the IC50 values for this compound was achieved using a functional assay that measures the downstream signaling of the LPA receptors. A calcium mobilization assay is a common method for G protein-coupled receptors (GPCRs) like the LPA receptors, which can couple to Gq proteins and induce an increase in intracellular calcium upon activation.
Protocol: Calcium Mobilization Assay for LPA Receptor Antagonism
This protocol outlines the general steps to determine the antagonist potency of this compound on LPA1, LPA2, and LPA3 receptors.
1. Cell Culture and Receptor Expression:
-
Chinese Hamster Ovary (CHO) cells, or a similar suitable cell line, are stably transfected to express the human LPA1, LPA2, or LPA3 receptor.
-
Cells are cultured in appropriate media and conditions to ensure optimal growth and receptor expression.
2. Cell Plating:
-
Cells are seeded into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Plates are incubated overnight to allow for cell attachment.
3. Fluorescent Dye Loading:
-
The cell culture medium is removed and replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
The cells are incubated with the dye for a specific period (e.g., 1 hour) at 37°C to allow for de-esterification and intracellular accumulation of the dye.
4. Compound Addition (Antagonist):
-
Serial dilutions of this compound are prepared in an appropriate assay buffer.
-
The dye-loading solution is removed, and the cells are washed with the assay buffer.
-
The different concentrations of this compound are added to the respective wells, and the plate is incubated for a predetermined time to allow for antagonist binding.
5. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., a FLIPR® or FlexStation®).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
An LPA solution (the natural agonist for the receptors) is added to all wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.
6. Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the LPA-induced calcium signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.
Signaling Pathways of LPA1, LPA2, and LPA3 Receptors
LPA1, LPA2, and LPA3 are all G protein-coupled receptors that can activate multiple downstream signaling cascades, leading to a variety of cellular responses. While there are overlaps in their signaling, there are also key differences. All three receptors are known to couple to Gq, Gi, and G12/13 protein families.
Experimental Workflow for Receptor Selectivity
Caption: Workflow for determining this compound IC50 values.
LPA1 Signaling Pathway
Caption: Downstream signaling of the LPA1 receptor.
LPA2 Signaling Pathway
Caption: Downstream signaling of the LPA2 receptor.
LPA3 Signaling Pathway
Caption: Downstream signaling of the LPA3 receptor.
References
On-Target Efficacy of ONO-0300302: A Comparative Analysis of LPA1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ONO-0300302 with other lysophosphatidic acid receptor 1 (LPA1) antagonists. The on-target effects are detailed through quantitative data, experimental protocols, and signaling pathway visualizations to support informed decisions in drug discovery and development.
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including benign prostatic hyperplasia (BPH).[1][2][3] This guide delves into the on-target effects of this compound, presenting a comparative analysis with its precursor ONO-7300243 and other notable LPA1 antagonists such as AM095 and BMS-986020.
Comparative On-Target Activity
The on-target efficacy of this compound and its comparators has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, highlighting the potency and selectivity of these compounds.
| Compound | LPA1 IC50 (µM) | LPA2 IC50 (µM) | LPA3 IC50 (µM) | Notes | Reference |
| This compound | 0.086 | 11.5 | 2.8 | Demonstrates high selectivity for LPA1. | [4] |
| ONO-7300243 | 0.16 | - | - | Precursor to this compound. | [4] |
| AM095 | 0.98 (human) 0.73 (mouse) | - | - | Potent LPA1 antagonist. | [2][5] |
| BMS-986020 | High-affinity | - | - | Investigated for idiopathic pulmonary fibrosis. | [6][7] |
Table 1: In Vitro Potency and Selectivity of LPA1 Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of various antagonists against different LPA receptor subtypes. A lower IC50 value indicates higher potency.
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Rat | 3 mg/kg, p.o. | Significantly inhibited LPA-induced increase in intraurethral pressure (IUP) over 12 hours. | [1] |
| This compound | Dog | 1 mg/kg, p.o. | Significantly inhibited LPA-induced increase in IUP over 12 hours. | [1] |
| ONO-7300243 | Rat | 30 mg/kg, p.o. | Reduced IUP. | [3] |
Table 2: In Vivo On-Target Effects of LPA1 Antagonists. This table summarizes the effects of LPA1 antagonists in animal models relevant to their therapeutic indications.
Signaling Pathway and Mechanism of Action
This compound exerts its on-target effects by competitively binding to the LPA1 receptor, thereby blocking the downstream signaling cascades initiated by its endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various intracellular signaling pathways that regulate cell proliferation, migration, and smooth muscle contraction.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Key Experimental Protocols
The confirmation of this compound's on-target effects relies on specific and reproducible experimental methodologies. Below are the detailed protocols for the key assays cited in this guide.
LPA1 Receptor Antagonist Assay (In Vitro)
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by LPA in cells expressing the LPA1 receptor.
Experimental Workflow:
Caption: Workflow for the In Vitro LPA1 Receptor Antagonist Assay.
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12K Medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: After washing, cells are pre-incubated with various concentrations of this compound or other test compounds for 30 minutes at room temperature.
-
LPA Stimulation: LPA is added to a final concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured immediately using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the LPA-induced response in the absence of the antagonist. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
LPA-Induced Intraurethral Pressure (IUP) Model (In Vivo)
This in vivo model assesses the ability of a compound to inhibit the contraction of the urethral smooth muscle induced by LPA, a key physiological effect relevant to BPH.
Experimental Workflow:
Caption: Workflow for the In Vivo LPA-Induced Intraurethral Pressure Model.
Detailed Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., urethane).
-
Catheterization: A saline-filled catheter is inserted into the prostatic urethra and connected to a pressure transducer to measure intraurethral pressure (IUP).
-
Compound Administration: this compound or other test compounds are administered orally (p.o.) or intravenously (i.v.) at the desired doses. A vehicle control group is also included.
-
LPA Challenge: After a predetermined time following compound administration (e.g., 1, 3, 6, 12 hours), a bolus of LPA (e.g., 100 µg/kg) is administered intravenously to induce an increase in IUP.
-
IUP Measurement: The IUP is continuously monitored and recorded before and after the LPA challenge.
-
Data Analysis: The peak increase in IUP following LPA administration is measured. The inhibitory effect of the test compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to the vehicle-treated group.
Conclusion
The collective experimental data confirms the on-target effects of this compound as a potent and selective LPA1 receptor antagonist. Its superior in vitro potency and sustained in vivo efficacy in relevant preclinical models, when compared to its predecessor and other compounds, underscore its potential as a therapeutic agent for conditions driven by LPA1 receptor signaling, such as benign prostatic hyperplasia. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare the on-target effects of this compound and other LPA1 antagonists.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-0300302 Efficacy in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to ONO-0300302
This compound is distinguished as a slow tight-binding LPA1 antagonist.[1][2] This characteristic suggests a prolonged duration of action, which has been observed in in vivo studies where it demonstrated significant inhibition of LPA-induced intraurethral pressure increases in rats and dogs.[1][2] Developed from its lead compound ONO-7300243, this compound exhibits high potency with an IC50 of 0.16 nM for the LPA1 receptor.[3][4][5][6][7][8] Its primary therapeutic indication investigated has been benign prostatic hyperplasia.[1][2]
Comparative Analysis of LPA1 Antagonists
The following table summarizes the in vitro efficacy of this compound and other selected LPA1 receptor antagonists. This data provides a baseline for researchers to select the most appropriate compound for their primary cell culture-based investigations into LPA1 signaling.
| Compound | Target(s) | IC50 | Cell Type Used in Study | Key Features | Reference(s) |
| This compound | LPA1 | 0.16 nM | Not specified in available literature | Slow tight-binding antagonist | [3][9] |
| ONO-7300243 | LPA1 | 160 nM | Chinese Hamster Ovary (CHO) cells | Precursor to this compound | [4][5][6][7][8] |
| SAR100842 | LPA1 | Equipotent against various LPA isoforms | Dermal fibroblasts from systemic sclerosis patients, CHO cells | Orally available, tested in clinical trials for systemic sclerosis | [10][11][12][13][14] |
| BMS-986020 | LPA1 | High-affinity antagonist | Human lung fibroblasts | Investigated for idiopathic pulmonary fibrosis | [15][16][17][18] |
| AM095 | LPA1 | 23-25 nM (calcium flux) | CHO cells, human A2058 melanoma cells | Orally bioavailable, tested in models of fibrosis | [19][20][21][22][23][24][25] |
Experimental Protocols
Researchers can adapt the following generalized protocols for studying the efficacy of this compound and other LPA1 antagonists in primary cell cultures.
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the antagonist effect on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
Primary cells of interest expressing the LPA1 receptor
-
Appropriate primary cell culture medium
-
Black-walled, clear-bottomed 96-well or 384-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LPA (agonist)
-
LPA1 antagonist (e.g., this compound)
Procedure:
-
Cell Seeding: Seed the primary cells into the microplates at an appropriate density and allow them to adhere and grow, typically for 24-48 hours.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) with a dispersing agent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the LPA1 antagonist and a stock solution of LPA at a concentration that elicits a submaximal (EC80) response.
-
Antagonist Incubation: Wash the cells gently with the assay buffer to remove excess dye.
-
Add the serially diluted antagonist to the appropriate wells and incubate at 37°C for 15-30 minutes.
-
Calcium Measurement: Place the microplate into a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injection system, add the LPA agonist solution to all wells.
-
Record the fluorescence intensity over time (kinetic read) for at least 60-120 seconds to capture the peak calcium response.[2]
Data Analysis:
The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve, where the percentage of inhibition of the LPA-induced calcium signal is plotted against the antagonist concentration.
Visualizations
Signaling Pathway
Caption: LPA1 Receptor Signaling Pathway.[1][3][9][26][27]
Experimental Workflow
Caption: Workflow for Evaluating LPA1 Antagonist Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ONO-7300243 | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 8. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 15. benchchem.com [benchchem.com]
- 16. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. immune-system-research.com [immune-system-research.com]
- 19. researchgate.net [researchgate.net]
- 20. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 25. Integration of an LPAR1 Antagonist into Liposomes Enhances Their Internalization and Tumor Accumulation in an Animal Model of Human Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
ONO-0300302: A Comparative Guide for LPA1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-0300302 with other notable lysophosphatidic acid receptor 1 (LPA1) antagonists. The information is intended to assist researchers in selecting the most appropriate reference compound for their studies by presenting objective data on performance, supported by experimental details.
Introduction to LPA1 and this compound
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1-6. The LPA1 receptor is a key mediator in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal changes. Its role in pathological conditions, particularly in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), has made it a significant target for drug discovery.
This compound is a potent and orally active antagonist of the LPA1 receptor.[1][2][3] It is characterized by its slow tight-binding properties, which contribute to a long duration of action in vivo.[1][4] This attribute, despite a high intravenous clearance, allows for significant and prolonged inhibition of LPA-induced responses.[1][3]
Comparative Analysis of LPA1 Antagonists
This section provides a detailed comparison of this compound with other well-characterized LPA1 antagonists: BMS-986278, AM095, and Ki16425. The data presented below is collated from various preclinical studies.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of the selected LPA1 antagonists in various functional assays. These values indicate the concentration of the compound required to inhibit 50% of the LPA-induced response (IC50) or the binding affinity of the compound to the receptor (Ki).
| Compound | Assay Type | Species | Receptor | IC50 / Ki (µM) | Reference |
| This compound | Calcium Mobilization | - | LPA1 | 0.086 | [2] |
| Calcium Mobilization | - | LPA2 | 11.5 | [2] | |
| Calcium Mobilization | - | LPA3 | 2.8 | [2] | |
| BMS-986278 | Not Specified | Human | LPA1 | Kb = 0.0069 | |
| AM095 | GTPγS Binding | Human | LPA1 | 0.98 | [5][6] |
| GTPγS Binding | Mouse | LPA1 | 0.73 | [5][6] | |
| Calcium Flux | Human | LPA1 | 0.025 | [6] | |
| Calcium Flux | Mouse | LPA1 | 0.023 | [6] | |
| Chemotaxis | Human | LPA1 | 0.233 | [5][6] | |
| Chemotaxis | Mouse | LPA1 | 0.778 | [5][6] | |
| Ki16425 | Binding Affinity | - | LPA1 | 0.34 | |
| Binding Affinity | - | LPA2 | 6.5 | ||
| Binding Affinity | - | LPA3 | 0.93 |
Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of the LPA1 antagonists in different preclinical species.
| Compound | Species | Route | Cmax | t1/2 | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| This compound | Rat | p.o. (3 mg/kg) | 233 ng/mL | 6.3 h | - | - | [2] |
| Rat | i.v. (1 mg/kg) | - | 7 h | 20.5 | - | [2] | |
| BMS-986278 | Mouse | p.o. | - | - | 37 | 70 | [7][8] |
| Rat | p.o. | - | - | 15 | 100 | [7][8] | |
| Monkey | p.o. | - | - | 2 | 79 | [7][8] | |
| AM095 | Rat | p.o. (10 mg/kg) | 41 µM | - | - | High | [6] |
| Rat | i.v. (2 mg/kg) | 12 µM | 1.79 h | - | - | [6] | |
| Dog | p.o. (5 mg/kg) | 21 µM | - | - | - | [6] | |
| Dog | i.v. (2 mg/kg) | 11 µM | 1.5 h | - | - | [6] | |
| Ki16425 | Mouse | i.p. (30 mg/kg) | - | Short-lived | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and comparison of results.
LPA1 Receptor Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by LPA.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM.
-
LPA (agonist).
-
Test compounds (antagonists).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed LPA1-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the antagonist or vehicle for 15-30 minutes at 37°C.
-
LPA Stimulation: Place the plate in a fluorescence plate reader and add a pre-determined concentration of LPA (typically EC80) to all wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of LPA.
-
Data Analysis: The antagonist potency is determined by calculating the IC50 value from the concentration-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is widely used to evaluate the efficacy of anti-fibrotic compounds.
Materials:
-
Mice: C57BL/6 strain is commonly used.
-
Bleomycin (B88199) sulfate.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheal instillation device.
Procedure:
-
Anesthesia: Anesthetize the mice according to approved protocols.
-
Bleomycin Administration: Administer a single intratracheal dose of bleomycin to induce lung injury.
-
Compound Treatment: Begin treatment with the LPA1 antagonist (e.g., oral gavage) at a specified time point, either prophylactically or therapeutically.
-
Monitoring: Monitor the animals for a predetermined period (e.g., 14 or 21 days), assessing body weight and overall health.
-
Endpoint Analysis: At the end of the study, harvest the lungs for analysis.
-
Histology: Assess the extent of fibrosis using Masson's trichrome staining.
-
Hydroxyproline Assay: Quantify the total lung collagen content.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the cellular and cytokine composition of the BAL fluid.
-
Signaling Pathways and Visualizations
LPA1 Signaling Pathway
Activation of the LPA1 receptor by its ligand, LPA, triggers a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These G proteins, in turn, modulate the activity of various downstream effector molecules, leading to diverse cellular responses. The diagram below illustrates the major signaling pathways activated by LPA1.
LPA1 Receptor Signaling Pathways
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
The following diagram outlines the typical workflow for evaluating the efficacy of an LPA1 antagonist in the mouse bleomycin-induced pulmonary fibrosis model.
Workflow for Bleomycin-Induced Fibrosis Model
Conclusion
This compound stands out as a potent LPA1 antagonist with a unique slow tight-binding characteristic that confers a long duration of action. When compared to other LPA1 antagonists such as BMS-986278, AM095, and Ki16425, the choice of the most suitable reference compound will depend on the specific experimental needs. Factors to consider include the desired in vitro potency, selectivity profile, pharmacokinetic properties in the chosen animal model, and the specific signaling pathway or cellular response being investigated. While this guide provides a comprehensive overview, it is important to note that direct head-to-head comparative studies are limited. Researchers are encouraged to carefully consider the presented data and protocols when designing their experiments.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Benchmarking Guide: ONO-0300302 in the Context of LPA1 Receptor Antagonism for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-0300302, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, against its lead compound, ONO-7300243, and the established benign prostatic hyperplasia (BPH) therapeutic, tamsulosin (B1681236). The data presented is collated from publicly available preclinical and clinical studies, offering an objective analysis of their respective performance profiles.
Executive Summary
This compound is a potent and selective LPA1 receptor antagonist characterized by its slow, tight-binding properties. This attribute is suggested to contribute to its prolonged in vivo efficacy. In preclinical models, this compound demonstrates significant inhibition of lysophosphatidic acid (LPA)-induced increases in intraurethral pressure (IUP), a key indicator of potential therapeutic benefit in BPH. This guide will delve into the quantitative data supporting these claims, comparing its performance with ONO-7300243 and the alpha-1a adrenoceptor antagonist, tamsulosin.
Data Presentation
Table 1: In Vitro Characterization of LPA1 Receptor Antagonists
| Compound | Target(s) | IC50 (µM) | Binding Affinity (nM) | Species | Assay |
| This compound | LPA1 | 0.086[1] | Kᵢ = 0.34[2] | Human | LPA-induced Ca²⁺ mobilization |
| LPA2 | 11.5[1] | Human | LPA-induced Ca²⁺ mobilization | ||
| LPA3 | 2.8[1] | Human | LPA-induced Ca²⁺ mobilization | ||
| ONO-7300243 | LPA1 | 0.16 | Not Reported | Human | LPA-induced Ca²⁺ mobilization |
| Tamsulosin | α1A-adrenoceptor | Not Reported in direct comparison | Kᵈ = 0.04[1] | Human | [³H]tamsulosin binding |
| α1B-adrenoceptor | Kᵈ = 0.51[2] | Rat | [³H]tamsulosin binding | ||
| α1D-adrenoceptor | Kᵈ = Not explicitly stated, but high affinity | Rat | [³H]tamsulosin binding |
Table 2: In Vivo Efficacy in Preclinical Models of Increased Intraurethral Pressure (IUP)
| Compound | Species | Model | Dose | Route | % Inhibition of IUP Increase |
| This compound | Rat | LPA-induced | 3 mg/kg | p.o. | Significant inhibition over 12 hours |
| Dog | LPA-induced | 1 mg/kg | p.o. | Significant inhibition over 12 hours | |
| ONO-7300243 | Rat | LPA-induced | 10 mg/kg | i.d. | 88% |
| Rat | LPA-induced | 30 mg/kg | p.o. | As potent as tamsulosin (1 mg/kg) in reducing IUP | |
| Tamsulosin | Rat | Phenylephrine-induced | Not specified | Not specified | Dose-dependent inhibition |
| Dog | Resting urethral pressure | Not specified | Not specified | Dose-dependent decrease |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Dose | Route | Cmax (ng/mL) | t½ (hours) | Cl (mL/min/kg) |
| This compound | 3 mg/kg | p.o. | 233[1] | 6.3[1] | Not Reported |
| 1 mg/kg | i.v. | Not Applicable | 7.0[1] | 20.5[1] | |
| ONO-7300243 | 3 mg/kg | i.v. | Not Reported | 0.3 | 15.9 |
Experimental Protocols
LPA1 Receptor Antagonist Assay (Intracellular Calcium Mobilization)
This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LPA in cells expressing the LPA1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human LPA1 receptor
-
F-12K medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
LPA (agonist)
-
Test compounds (this compound, ONO-7300243)
Procedure:
-
Cell Culture: Culture the LPA1-expressing CHO-K1 cells in the supplemented F-12K medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS. Load the cells with Fura-2 AM solution (typically 2-5 µM in HBS with 0.02% Pluronic F-127) for 45-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Calcium Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) using a fluorescence plate reader.
-
Agonist Stimulation: Add LPA to the wells to stimulate the LPA1 receptor.
-
Post-stimulation Measurement: Continuously measure the fluorescence ratio to detect the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the LPA-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
LPA-Induced Rat Intraurethral Pressure (IUP) Model
This in vivo model assesses the ability of a compound to reduce the increase in intraurethral pressure caused by the administration of LPA, mimicking a key aspect of BPH pathophysiology.
Materials:
-
Male Sprague-Dawley rats
-
Urethane (anesthetic)
-
LPA
-
Test compounds (this compound, ONO-7300243, tamsulosin)
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rats with urethane.
-
Catheterization: Insert a catheter connected to a pressure transducer into the prostatic urethra to measure IUP.
-
Drug Administration: Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).
-
LPA Challenge: After a specified time for drug absorption, administer LPA intravenously to induce an increase in IUP.
-
IUP Measurement: Record the changes in IUP before and after LPA administration.
-
Data Analysis: The efficacy of the test compound is determined by the percentage inhibition of the LPA-induced IUP increase compared to a vehicle-treated control group.
Radioligand Binding Assay for LPA1 Receptor
This assay measures the affinity of a compound for the LPA1 receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the LPA1 receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., [³H]-ONO-0300302)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: LPA1 receptor signaling cascade leading to increased IUP and BPH symptoms, and the inhibitory action of this compound.
Caption: Workflow for the in vitro and in vivo evaluation of LPA1 receptor antagonists.
Caption: Logical relationship and comparative properties of this compound, ONO-7300243, and Tamsulosin.
References
ONO-0300302 head-to-head comparison with other inhibitors
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of ONO-0300302 with other relevant inhibitors, supported by experimental data. This compound is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), distinguished by its slow, tight-binding characteristics.[1] This unique kinetic profile contributes to its prolonged in vivo efficacy, making it a significant subject of investigation for conditions such as benign prostatic hyperplasia (BPH).[1]
This guide will delve into the comparative performance of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Performance Comparison of LPA1 Antagonists
In Vitro Potency and Selectivity
This compound demonstrates high potency for the LPA1 receptor with a notable selectivity over other LPA receptor subtypes.[2] Its slow, tight-binding nature is a key differentiator from its lead compound.
| Compound | Target | IC50 (µM) | Binding Affinity (Kd, nM) | Notes |
| This compound | LPA1 | 0.086 [2] | 0.34 [3] | Slow, tight-binding inhibitor.[3] |
| LPA2 | 11.5[2] | - | ~134-fold selectivity for LPA1 over LPA2. | |
| LPA3 | 2.8[2] | - | ~33-fold selectivity for LPA1 over LPA3. | |
| ONO-7300243 | LPA1 | 0.16 | - | Lead compound for this compound. |
| Tamsulosin | α1-adrenoceptor | - | - | Clinically used for BPH, acts on a different target. |
In Vivo Efficacy in BPH Models
The efficacy of this compound in reducing intraurethral pressure (IUP), a key indicator for BPH treatment, has been demonstrated in rat and dog models.
| Compound | Animal Model | Dose | Route | % Inhibition of LPA-induced IUP Increase | Duration of Action | Effect on Mean Blood Pressure (MBP) |
| This compound | Rat | 3 mg/kg | p.o. | Significant inhibition | >12 hours[1] | No significant effect |
| Dog | 1 mg/kg | p.o. | Significant inhibition | >12 hours[1] | Not reported | |
| ONO-7300243 | Rat | 30 mg/kg | p.o. | Significant inhibition | Shorter duration than this compound | No significant effect |
| Tamsulosin | Rat | 1 mg/kg | p.o. | Significant inhibition | Not specified | Significant reduction |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay quantifies the ability of an inhibitor to block LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) in a 37°C, 5% CO2 incubator.
-
Dye Loading: Cells are seeded in 96-well plates. After reaching confluence, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and probenecid. The cells are incubated for 1 hour to allow for dye uptake.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for a predetermined period.
-
LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established before the addition of an EC80 concentration of LPA to stimulate the LPA1 receptor. The change in intracellular calcium is measured by monitoring the fluorescence intensity.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction of the LPA-induced calcium signal. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Measurement of Intraurethral Pressure (IUP)
This in vivo assay assesses the efficacy of LPA1 antagonists in a model relevant to benign prostatic hyperplasia.
-
Animal Models: Male Sprague-Dawley rats or beagle dogs are typically used.
-
Anesthesia and Catheterization: Animals are anesthetized. A catheter connected to a pressure transducer is inserted into the prostatic urethra to measure IUP.[4][5][6]
-
Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.). After a specific absorption period, LPA is administered intravenously (i.v.) to induce a rise in IUP.
-
Data Recording and Analysis: The IUP is continuously recorded before and after LPA administration. The efficacy of the test compound is determined by its ability to inhibit the LPA-induced increase in IUP, calculated as a percentage of the response observed in vehicle-treated control animals. Blood pressure is also monitored to assess cardiovascular side effects.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]
- 4. A Method for Recording Urethral Pressure Profiles in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Recording Urethral Pressure Profiles in Female Rats | PLOS One [journals.plos.org]
- 6. A Method for Recording Urethral Pressure Profiles in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Specificity: A Comparative Guide to ONO-0300302 in the Context of LPA1 Receptor Antagonism and Knockout Model Validation
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological agent is a cornerstone of rigorous preclinical research. This guide provides a comprehensive comparison of ONO-0300302, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist, with other key LPA1 inhibitors. Crucially, it highlights the indispensable role of knockout models in unequivocally demonstrating the specificity of these compounds, a critical step in validating their therapeutic potential.
This guide delves into the experimental data supporting the specificity of LPA1 antagonists, presents detailed methodologies for pivotal validation experiments, and visually breaks down the intricate LPA1 signaling pathway and the experimental workflows designed to confirm antagonist specificity. The collective evidence underscores the power of genetic models in dissecting the precise mechanism of action of targeted therapies.
Comparing the Arsenal: Performance of LPA1 Antagonists
The following table summarizes the in vitro potency and selectivity of this compound and a selection of other well-characterized LPA1 antagonists. This quantitative data provides a clear snapshot of their relative activities against various LPA receptor subtypes.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity Profile |
| This compound | LPA1 | Ca2+ Mobilization | IC50: 86 nM | LPA1 vs LPA2: ~134-fold; LPA1 vs LPA3: ~33-fold[1] |
| Binding Affinity | Kd: 0.34 nM | - | ||
| AM095 | LPA1 | Ca2+ Mobilization | IC50: 23-25 nM (mouse/human) | Selective for LPA1[2][3] |
| GTPγS Binding | IC50: 0.73-0.98 µM (mouse/human) | |||
| BMS-986020 | LPA1 | - | High-affinity antagonist | Selective for LPA1. Also inhibits bile acid and phospholipid transporters (BSEP, MRP4, MDR3) with IC50s of 4.8 µM, 6.2 µM, and 7.5 µM, respectively[4]. |
| Fipaxalparant (HZN-825) | LPA1 | - | Selective allosteric inhibitor | Selective for LPA1[5][6][7]. |
| Ki16425 | LPA1, LPA3 | - | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3), 6.5 µM (LPA2) | Antagonist for LPA1 and LPA3, with weaker activity at LPA2[8][9][10]. |
The Gold Standard: Validating Specificity with Knockout Models
While in vitro assays provide initial indications of selectivity, in vivo studies utilizing knockout (KO) animal models offer the most definitive evidence of on-target activity. By comparing the pharmacological effect of an antagonist in wild-type (WT) animals to its effect (or lack thereof) in animals genetically deficient for the target receptor, researchers can confidently attribute the observed phenotype to the specific inhibition of that receptor.
Although direct experimental data of this compound in an LPA1 knockout model is not publicly available, the principle of this validation has been effectively demonstrated with other LPA1 antagonists.
Case Study: AM966 (AM095 precursor) in a Bleomycin-Induced Lung Fibrosis Model
A pivotal study demonstrated that the protective effects of the LPA1 antagonist AM966 in a mouse model of bleomycin-induced lung fibrosis were comparable to the protection observed in LPA1 receptor knockout mice. This finding strongly suggests that the anti-fibrotic effects of AM966 are mediated specifically through the inhibition of the LPA1 receptor.
Case Study: AM095 and Ki16425 in LPA1 Knockout Models
Further compelling evidence comes from a study on LPA-induced vasodilation. In aortic rings isolated from wild-type mice, both the selective LPA1 antagonist AM095 and the LPA1/3 antagonist Ki16425 significantly reduced LPA-induced vasorelaxation. Critically, aortic rings from LPA1 knockout mice failed to show any relaxation in response to LPA, directly mirroring the effect of the potent LPA1 antagonist and confirming that this physiological response is mediated by LPA1.
Experimental Deep Dive: Protocols for Specificity Assessment
To facilitate the design of robust validation studies, detailed experimental protocols for key assays are provided below.
In Vitro Specificity Assessment: Calcium Mobilization Assay
This assay is a fundamental in vitro method to determine the potency and selectivity of LPA receptor antagonists.
Methodology:
-
Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably overexpressing a single human LPA receptor subtype (LPA1, LPA2, LPA3, etc.).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Prepare serial dilutions of the test antagonist (e.g., this compound). Add the antagonist solutions to the cell plates and incubate to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Prepare a solution of an LPA receptor agonist (e.g., oleoyl-LPA) at a concentration that elicits a submaximal response (e.g., EC80). Use a fluorescence plate reader with an integrated liquid handler to add the LPA solution to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The antagonist's potency is determined by the reduction in the LPA-induced calcium signal at various antagonist concentrations. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated.
In Vivo Specificity Confirmation: LPA1 Knockout Mouse Model
The use of LPA1 knockout mice is the definitive method for confirming that the in vivo effects of an antagonist are mediated through its intended target.
Methodology:
-
Animal Models: Utilize both wild-type (WT) and LPA1 knockout (LPA1-/-) mice on the same genetic background.
-
Disease Induction (if applicable): For disease models, such as bleomycin-induced pulmonary fibrosis, administer the inducing agent to both WT and LPA1-/- mice.
-
Antagonist Administration: Administer the LPA1 antagonist (e.g., this compound) or vehicle to cohorts of both WT and LPA1-/- mice according to the study design (e.g., prophylactic or therapeutic dosing regimen).
-
Data Interpretation: If the antagonist shows a significant therapeutic effect in WT mice but has no additional effect in the LPA1-/- mice (which are already protected due to the absence of the receptor), this provides strong evidence for the on-target specificity of the compound.
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AM095 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ki16425 (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
ONO-0300302: A Comparative Analysis Against Newer LPA1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-0300302 with newer antagonists that have since emerged in the field. This objective analysis, supported by available preclinical and clinical data, aims to highlight the evolution of LPA1-targeted therapies and delineate the potential limitations of earlier compounds in the context of recent advancements.
Introduction to this compound
This compound, developed by Ono Pharmaceutical, is a potent and orally active antagonist of the LPA1 receptor. A key characteristic of this compound is its "slow tight binding" nature, which contributes to a prolonged duration of action in vivo. It was initially investigated for the potential treatment of benign prostatic hyperplasia (BPH).
Newer Generation LPA1 Antagonists
In the years following the development of this compound, research into LPA1 antagonists has intensified, driven by the receptor's role in a variety of fibrotic diseases. Notably, Bristol Myers Squibb has advanced several candidates, with BMS-986278 emerging as a promising agent currently in late-stage clinical trials for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). Another compound, BMS-986020 , also showed clinical efficacy but its development was halted due to off-target effects. Additionally, SAR-100842 has been investigated for systemic sclerosis. This guide will primarily focus on the comparison between this compound and the clinically advanced BMS-986278, with additional context provided by other relevant compounds.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and newer LPA1 antagonists, facilitating a direct comparison of their pharmacological and pharmacokinetic profiles.
| Parameter | This compound | BMS-986278 | BMS-986020 | SAR-100842 |
| Binding Affinity | ||||
| Human LPA1 Kd | 0.34 nM | - | - | - |
| Human LPA1 Kb | - | 6.9 nM | - | - |
| Human LPA1 IC50 | 86 nM | - | - | ~50 nM (functional assay) |
| Selectivity | ||||
| LPA2 IC50 | 11,500 nM | - | - | >10,000 nM |
| LPA3 IC50 | 2,800 nM | - | - | >10,000 nM |
| BSEP IC50 | - | >100,000 nM | 1,800 nM | - |
| MDR3 IC50 | - | >100,000 nM | 7,500 nM | - |
| Pharmacokinetics | ||||
| Oral Bioavailability | Rat: - | Mouse: 70%, Rat: 100%, Monkey: 79% | - | - |
| t1/2 (Rat) | 6.3 h (p.o.), 7 h (i.v.) | - | - | - |
| Cmax (Rat, 3 mg/kg p.o.) | 233 ng/mL | - | - | - |
| Clearance (Rat, i.v.) | 20.5 mL/min/kg | 15 mL/min/kg | - | - |
Limitations of this compound in Comparison to Newer Antagonists
Based on the available data, several limitations of this compound can be identified when compared to a newer antagonist like BMS-986278:
-
Selectivity and Potential for Off-Target Effects: While this compound shows selectivity for LPA1 over LPA2 and LPA3, the micromolar activity at LPA3 could present a liability at higher concentrations. Newer antagonists like BMS-986278 have been specifically designed to avoid off-target activities that plagued earlier compounds like BMS-986020, which was discontinued (B1498344) due to hepatobiliary toxicity linked to inhibition of bile salt export pump (BSEP) and multidrug resistance protein 3 (MDR3). The improved safety profile of BMS-986278 is a significant advancement.
-
Clinical Development Status: this compound was primarily investigated for BPH in preclinical models. In contrast, BMS-986278 has demonstrated clinical efficacy in Phase II trials for IPF and PPF and is progressing to Phase III trials, indicating a more robust clinical development program and a potentially broader therapeutic applicability in fibrotic diseases.
-
Pharmacokinetic Profile: While this compound has good oral bioavailability in rats, the pharmacokinetic profile of BMS-986278 appears to be well-characterized across multiple species, supporting its advancement into human trials.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for evaluating LPA1 antagonists.
ONO-0300302: A Comparative Analysis of a Novel LPA1 Antagonist for Benign Prostatic Hyperplasia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of ONO-0300302, a slow tight-binding lysophosphatidic acid receptor 1 (LPA1) antagonist, with its lead compound and other analogues. The data presented is based on the primary discovery and characterization studies.
This compound has been investigated for its potential in treating benign prostatic hyperplasia (BPH).[1][2][3] This compound emerged from a lead optimization program, demonstrating improved in vivo efficacy attributed to its slow tight-binding characteristics to the LPA1 receptor.[1][2] This guide summarizes the key preclinical data, experimental methodologies, and the underlying signaling pathway.
Comparative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators.
| Compound | LPA1 IC50 (nM) [a] | LPA2 IC50 (µM) [a] | LPA3 IC50 (µM) [a] |
| This compound | 0.16 | 11.5 | 2.8 |
| ONO-7300243 (Lead Compound) | - | - | - |
[a] As reported in a 2015 conference abstract.[4] A separate publication reports an IC50 of 0.086 µM for LPA1.[4]
| Compound | In Vivo Model | Dosing | Efficacy |
| This compound | Rat - LPA-induced intraurethral pressure (IUP) increase | 3 mg/kg, p.o. | Significant inhibition over 12 hours[1][2][3] |
| This compound | Dog - LPA-induced intraurethral pressure (IUP) increase | 1 mg/kg, p.o. | Significant inhibition over 12 hours[1][2][3] |
| ONO-7300243 (Lead Compound) | Rat - LPA-induced intraurethral pressure (IUP) increase | 30 mg/kg, p.o. | Dose-dependent inhibition[2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound.
LPA1 Receptor Antagonist Assay
The inhibitory effect of the compounds on the LPA1 receptor was assessed by measuring changes in intracellular calcium concentration.
-
Cell Line: A stable cell line expressing the human LPA1 receptor.
-
Method: Intracellular Ca2+ concentration was monitored using a fluorescence drug screening system.
-
Procedure:
-
Cells were pre-treated with the antagonist compounds.
-
Lysophosphatidic acid (LPA) at a final concentration of 100 nM was added to the cells to stimulate the LPA1 receptor.
-
The ratio of fluorescence intensities was measured to determine the intracellular Ca2+ levels.
-
-
Data Analysis: The inhibition rate of the antagonists was calculated by comparing the peak fluorescence ratio after compound treatment to that of a control (DMSO).
Measurement of Tension in Isolated Urethra (Wash-out Experiment)
This ex vivo experiment was conducted to evaluate the binding characteristics of the compounds to the LPA1 receptor in a functional tissue assay.
-
Tissue: Isolated urethras from rats.
-
Apparatus: Magnus apparatus.
-
Procedure:
-
The isolated rat urethra was mounted in the Magnus apparatus.
-
The tissue was contracted by the addition of LPA.
-
The inhibitory effect of the test compounds on LPA-induced contraction was measured.
-
A series of wash-out steps were performed to assess the reversibility of the antagonist binding.
-
-
Endpoint: The persistence of inhibition after repeated wash-outs was indicative of tight binding to the LPA1 receptor.
In Vivo Intraurethral Pressure (IUP) Model
This in vivo model was used to assess the efficacy and duration of action of the compounds in living organisms.
-
Animal Models: Rats and dogs.
-
Procedure:
-
The test compounds were administered orally (p.o.).
-
After a specified time, LPA was administered to induce an increase in intraurethral pressure (IUP).
-
The IUP was measured to determine the extent of inhibition by the test compound.
-
-
Data Analysis: The percentage inhibition of the LPA-induced IUP increase was calculated and compared between different compounds and doses over time.[1][2][3]
Note: While Tamsulosin is mentioned as a clinically used treatment for BPH that can induce postural hypotension, direct comparative preclinical studies between this compound and Tamsulosin were not found in the reviewed literature.[2] The provided data focuses on the comparison of this compound with its direct chemical analogues from the same discovery program.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Comparison of oral minoxidil, finasteride, and dutasteride for treating androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ONO-0300302: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the responsible disposal of ONO-0300302, a potent LPA1 (lysophosphatidic acid receptor 1) antagonist. Due to the absence of a publicly available Safety Data Sheet (SDS), this document outlines general best practices for the disposal of research-grade chemicals.
It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for this compound and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
Understanding this compound: Key Data
This compound is an orally active and potent antagonist of the LPA1 receptor, utilized in research, particularly in studies related to benign prostatic hyperplasia. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 856689-51-5 | N/A |
| Molecular Formula | C29H35NO5 | N/A |
| Molecular Weight | 477.59 g/mol | N/A |
| IC50 (LPA1) | 0.086 µM | N/A |
| Binding Affinity (Kd) | 0.34 nM (37 °C, 2 h) | N/A |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of laboratory chemicals and should be adapted to meet the specific requirements of your institution and the information provided in the official SDS for this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : In the absence of specific data, this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips) should be treated as hazardous chemical waste.[1][2]
-
Do Not Mix : Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[3] Improper mixing of chemicals can lead to dangerous reactions.[4]
-
Segregate by Waste Type : Keep solid and liquid waste containing this compound separate.
Step 2: Proper Waste Containment
-
Use Compatible Containers : Collect waste in a container that is compatible with the chemical. The container should be in good condition, leak-proof, and have a secure screw-top cap.[4][5]
-
Avoid Overfilling : Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[6]
Step 3: Labeling of Waste Containers
-
Immediate Labeling : All waste containers must be labeled as soon as the first drop of waste is added.[2]
-
Clear and Complete Information : The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Handle with Care").[4] Do not use abbreviations or chemical formulas.[7]
-
List all Contents : If the waste is a mixture, list all components and their approximate percentages.[4]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][4]
-
Safe Storage Practices :
Step 5: Arranging for Disposal
-
Contact EHS : Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[4]
-
Follow Institutional Procedures : Adhere to all of your institution's specific procedures for waste pickup requests and documentation.
-
Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in accordance with all regulations.[7]
Disposal of Empty Containers
Empty containers that held this compound may also be considered hazardous waste.[3] Follow your institution's guidelines, which may require triple-rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][9] After proper cleaning, deface or remove the original label before disposing of the container as regular trash or glass waste.[3][9]
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemicals.
Caption: General workflow for laboratory chemical waste management.
By adhering to these guidelines and fostering a culture of safety and responsibility, laboratories can ensure the proper and compliant disposal of research chemicals like this compound, protecting both personnel and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling ONO-0300302
Disclaimer: A specific Safety Data Sheet (SDS) for ONO-0300302 is not publicly available. The following guidance is based on established best practices for handling potent research compounds and chemicals with unknown toxicological profiles. It is imperative to supplement this information with a thorough, site-specific risk assessment and to adhere to all institutional and regulatory safety protocols.
This guide provides essential procedural and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure risk and should be determined by a comprehensive risk assessment of the specific procedures being performed.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | Provides a basic level of protection against potential external contamination of the shipping container. |
| Weighing and Dispensing (Solid Form) | - Full-face Powered Air-Purifying Respirator (PAPR) or N95 Respirator with a Face Shield- Disposable Solid-Front Laboratory Coat with Tight-Fitting Cuffs- Double Nitrile Gloves- Disposable Sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[1] Double-gloving provides an additional barrier against contamination. |
| Solution Preparation and Handling | - Chemical Fume Hood or other Ventilated Enclosure- Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates containment and eye protection.[1][2] |
| Waste Disposal | - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves | Protects against accidental splashes or contact with contaminated waste materials. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for personnel safety and to prevent contamination.
Pre-Experiment Preparations
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Assemble Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper, vials), and waste containers are within reach inside the designated handling area.
-
Prepare for Spills: A spill kit appropriate for chemical spills should be readily accessible.
Weighing and Solution Preparation
-
Weighing:
-
Don the appropriate PPE for handling solid compounds.
-
Perform all weighing operations within a certified chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use a dedicated set of utensils (spatulas, forceps) for handling this compound.
-
Carefully transfer the desired amount of the compound to a tared container.
-
-
Solution Preparation:
-
Don the appropriate PPE for handling solutions.
-
Within a chemical fume hood, add the solvent to the vessel containing the pre-weighed this compound.
-
Ensure the container is securely capped before mixing.
-
Decontamination and Waste Disposal
-
Decontamination:
-
All non-disposable equipment that has come into contact with this compound must be decontaminated. This includes glassware, spatulas, and work surfaces.
-
Use an appropriate solvent (e.g., ethanol, isopropanol) to rinse surfaces and equipment, collecting the rinsate as hazardous waste.
-
-
Waste Segregation:
-
Properly segregate all waste generated during the handling of this compound.
-
Use clearly labeled, sealed containers for each type of waste.
-
Disposal Plan
The disposal of this compound and all associated contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | Prevents the release of the active compound into the environment. Do not dispose of down the drain or in regular trash.[3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name. | Minimizes the handling of contaminated items and prevents accidental exposure.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated.[3] |
| Aqueous/Solvent Waste | - Collect in a sealed, labeled container compatible with the solvent.- Dispose of through a certified hazardous waste vendor. | Prevents the contamination of water systems and ensures proper chemical waste treatment. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: General workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
